PKM2-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[6-(4-tert-butylphenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5OS/c1-22(2,3)16-7-5-14(6-8-16)18-17(13-23)20(26-21(25-18)29-4)27-11-9-15(10-12-27)19(24)28/h5-8,15H,9-12H2,1-4H3,(H2,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTHJSIAPSZEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCC(CC3)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PKM2-IN-7: A Technical Overview of its Mechanism of Action as a Novel Inhibitor of the PKM2-ALDH1A3 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism, and its interaction with Aldehyde Dehydrogenase 1A3 (ALDH1A3) has been identified as a key driver of tumorigenesis. PKM2-IN-7 (also known as compound 34) is a novel small molecule inhibitor specifically designed to disrupt this protein-protein interaction (PPI). This technical guide provides a comprehensive overview of the mechanism of action of this compound, consolidating available data on its biochemical and cellular effects. The document details the signaling pathways involved, summarizes key quantitative data, and outlines putative experimental protocols for its characterization. Visual diagrams generated using Graphviz are provided to illustrate complex biological concepts and experimental workflows.
Introduction: The PKM2-ALDH1A3 Axis in Cancer
Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is predominantly expressed in cancer cells and plays a pivotal role in the Warburg effect.[1][2] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][3] The dimeric form of PKM2 has non-canonical functions, including acting as a protein kinase and a transcriptional co-activator in the nucleus, thereby promoting cell proliferation and survival.[2][4]
Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a member of the ALDH superfamily and is recognized as a marker for cancer stem cells in various malignancies.[5][6] High ALDH1A3 activity is associated with tumor progression, metastasis, and chemoresistance.[5] The interaction between PKM2 and ALDH1A3 has been shown to enhance the metabolic capabilities of cancer cells, promoting a glycolytic phenotype and contributing to tumor growth.[5][6]
This compound emerges as a targeted therapeutic agent designed to inhibit this crucial interaction. By disrupting the PKM2-ALDH1A3 axis, this compound aims to reprogram cancer cell metabolism and inhibit tumor progression.
Core Mechanism of Action: Inhibition of the PKM2-ALDH1A3 Interaction
The primary mechanism of action of this compound is the direct inhibition of the protein-protein interaction between PKM2 and ALDH1A3.[7] This disruption is hypothesized to prevent the downstream signaling and metabolic reprogramming that results from the formation of the PKM2-ALDH1A3 complex.
Quantitative Data
Specific quantitative data for this compound, such as its IC50 for the inhibition of the PKM2-ALDH1A3 interaction and its binding affinity (Ki), are likely detailed in the primary patent literature (CN115887467A). Due to the limited public accessibility of detailed experimental data from this source, a comprehensive table of intrinsic properties for this compound cannot be provided at this time. The table below summarizes the known information and highlights the data that requires further investigation.
| Parameter | Value | Reference |
| Target | PKM2-ALDH1A3 Interaction | [7] |
| CAS Number | 1011641-78-3 | [7] |
| Synonyms | Compound 34 | [7] |
| IC50 (PPI Inhibition) | Not Publicly Available | - |
| Ki (Binding Affinity) | Not Publicly Available | - |
| Cellular Potency | Not Publicly Available | - |
| Selectivity | Not Publicly Available | - |
Signaling Pathways and Cellular Effects
The inhibition of the PKM2-ALDH1A3 interaction by this compound is expected to have significant downstream effects on cancer cell signaling and metabolism.
By disrupting the PKM2-ALDH1A3 complex, this compound is predicted to:
-
Reverse the Warburg Effect: Decrease the rate of aerobic glycolysis and lactate production, shifting cancer cell metabolism towards oxidative phosphorylation.[2][8]
-
Reduce Cancer Stem Cell Properties: Inhibit the functions associated with ALDH1A3-positive cancer stem cells, potentially reducing tumor initiation and chemoresistance.[5][6]
-
Inhibit Cell Proliferation and Survival: Deprive cancer cells of the metabolic advantages conferred by the PKM2-ALDH1A3 interaction, leading to decreased proliferation and induction of apoptosis.[8]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound would be essential for its preclinical and clinical development. The following outlines key experimental approaches that would be necessary to fully elucidate its mechanism of action.
Biochemical Assays
-
Protein-Protein Interaction (PPI) Inhibition Assay:
-
Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) or an AlphaLISA assay could be employed.
-
Protocol Outline:
-
Recombinant human PKM2 and ALDH1A3 proteins are expressed and purified. One protein is tagged with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
The proteins are incubated together in the presence of varying concentrations of this compound.
-
The FRET or AlphaLISA signal is measured, which is proportional to the extent of the PPI.
-
IC50 values are calculated from the dose-response curves.
-
-
-
PKM2 Enzymatic Activity Assay:
-
Method: A lactate dehydrogenase (LDH)-coupled spectrophotometric assay.
-
Protocol Outline:
-
Recombinant PKM2 is incubated with its substrates, phosphoenolpyruvate (PEP) and ADP, in the presence and absence of this compound.
-
The production of pyruvate is coupled to the LDH-catalyzed oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.
-
This assay would determine if this compound has any direct effect on the catalytic activity of PKM2.
-
-
Cellular Assays
-
Cellular Thermal Shift Assay (CETSA):
-
Method: To confirm target engagement in a cellular context.
-
Protocol Outline:
-
Cancer cells expressing both PKM2 and ALDH1A3 are treated with this compound or vehicle.
-
The cells are heated to various temperatures, leading to protein denaturation and aggregation.
-
The soluble protein fraction is analyzed by Western blotting for PKM2.
-
Binding of this compound to PKM2 is expected to stabilize the protein, resulting in a higher melting temperature.
-
-
-
Co-Immunoprecipitation (Co-IP):
-
Method: To demonstrate the disruption of the PKM2-ALDH1A3 interaction in cells.
-
Protocol Outline:
-
Lysates from cancer cells treated with this compound or vehicle are incubated with an antibody against either PKM2 or ALDH1A3.
-
The antibody-protein complexes are captured using protein A/G beads.
-
The immunoprecipitated proteins are then analyzed by Western blotting for the presence of the interacting partner. A decrease in the co-precipitated protein in the this compound treated samples would indicate inhibition of the interaction.
-
-
-
Metabolic Flux Analysis:
-
Method: Using stable isotope tracing with 13C-labeled glucose.
-
Protocol Outline:
-
Cancer cells are cultured in media containing [U-13C]-glucose in the presence or absence of this compound.
-
Metabolites are extracted and analyzed by mass spectrometry to trace the fate of the labeled carbons through glycolysis and other metabolic pathways.
-
This would provide a detailed picture of the metabolic reprogramming induced by the compound.
-
-
Conclusion
This compound represents a promising, targeted approach to cancer therapy by specifically inhibiting the pro-tumorigenic interaction between PKM2 and ALDH1A3. Its mechanism of action is centered on the disruption of this protein-protein interaction, leading to a cascade of anti-cancer effects including metabolic reprogramming and inhibition of cancer stem cell properties. While further detailed quantitative and experimental data, particularly from the primary patent literature, are required for a complete understanding, the available information strongly supports the potential of this compound as a novel therapeutic agent. The experimental protocols outlined in this guide provide a roadmap for the continued investigation and development of this and similar compounds targeting the PKM2-ALDH1A3 axis.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
PKM2-IN-7: A Technical Overview of its Discovery and Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism, making it a significant target for therapeutic intervention. This document provides a technical guide to PKM2-IN-7, a novel small molecule inhibitor. This compound has been identified as an inhibitor of the interaction between PKM2 and Aldehyde Dehydrogenase 1A3 (ALDH1A3).[1] This guide synthesizes the available information on its discovery, mechanism of action, and provides a putative synthesis route based on related chemical structures. It is intended for researchers and professionals in the field of drug discovery and oncology.
Introduction to PKM2 as a Therapeutic Target
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis. The M2 isoform, PKM2, is preferentially expressed in embryonic and tumor cells.[2] Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2] In its dimeric form, PKM2 contributes to the Warburg effect, a metabolic shift where cancer cells favor glycolysis over oxidative phosphorylation, even in the presence of oxygen.[3] This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[3] The unique regulatory properties of PKM2 make it an attractive target for cancer therapy. Both inhibitors and activators of PKM2 are being explored for their potential to disrupt tumor metabolism.[3][4]
Discovery of this compound
This compound, also referred to as compound 34, was identified as a small molecule that inhibits the protein-protein interaction between PKM2 and ALDH1A3.[1] This discovery is detailed in a Chinese patent (CN115887467A), which describes its potential application in cancer treatment.[1] The compound is noted for its ability to disrupt this interaction without exhibiting significant toxicity to normal cells.[1]
Synthesis of this compound
While the specific, step-by-step synthesis protocol for this compound is detailed within the patent CN115887467A, the full text of this patent is not publicly available in English. However, based on the chemical structure (CAS No. 1011641-78-3), a plausible synthetic route can be conceptualized.
Note: The following is a generalized, hypothetical synthesis. The actual protocol may differ.
Hypothetical Synthesis Workflow
Caption: A potential synthetic workflow for this compound.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the interaction between PKM2 and ALDH1A3.[1] ALDH1A3 is a member of the aldehyde dehydrogenase family, which is involved in cellular detoxification and the synthesis of retinoic acid. In the context of cancer, the interaction between PKM2 and ALDH1A3 is believed to play a role in promoting tumor growth and survival. By disrupting this interaction, this compound is hypothesized to interfere with these pro-tumorigenic functions.
PKM2-ALDH1A3 Signaling Pathway
Caption: this compound inhibits the PKM2-ALDH1A3 interaction.
Quantitative Data
Specific quantitative data, such as IC50 values for the inhibition of the PKM2-ALDH1A3 interaction or effects on cancer cell proliferation, are contained within the patent CN115887467A and are not available in the public domain at this time. The table below is structured to be populated with such data once it becomes available.
| Parameter | Value | Cell Line/Assay Condition |
| PKM2-ALDH1A3 Interaction IC50 | Data not available | e.g., Co-Immunoprecipitation |
| Cell Proliferation GI50 | Data not available | e.g., various cancer cell lines |
| In vivo Efficacy | Data not available | e.g., Xenograft model |
Experimental Protocols
Detailed experimental protocols are proprietary to the research disclosed in patent CN115887467A. However, standard methodologies would likely have been employed to characterize this compound. Below are generalized protocols for key experiments.
Co-Immunoprecipitation (Co-IP) for PKM2-ALDH1A3 Interaction
This assay is used to determine if two proteins interact within a cell.
Co-Immunoprecipitation Workflow
Caption: A standard workflow for Co-Immunoprecipitation.
-
Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for PKM2 overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody specific for ALDH1A3 to detect its presence in the immunoprecipitated complex.
Cell Proliferation Assay (e.g., MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell viability against the log of the compound concentration.
Conclusion
This compound represents a novel approach to targeting cancer metabolism through the inhibition of the PKM2-ALDH1A3 interaction. While much of the detailed data remains within the confines of its patent, this guide provides a foundational understanding of its discovery, mechanism of action, and the experimental approaches necessary for its characterization. Further research and publication of the data from the primary source are anticipated to shed more light on the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Checkpoint Kinase 1 Stimulates Endogenous Cardiomyocyte Renewal and Cardiac Repair by Binding to Pyruvate Kinase Isoform M2 C‐Domain and Activating Cardiac Metabolic Reprogramming in a Porcine Model of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Access to In-Depth Structure-Activity Relationship Data for PKM2-IN-7 Remains Limited
Efforts to compile a comprehensive technical guide on the structure-activity relationship (SAR) of the Pyruvate Kinase M2 (PKM2) inhibitor, PKM2-IN-7, have been constrained by the limited availability of public-domain scientific literature containing the necessary detailed quantitative data and experimental protocols.
This compound, also identified as compound 34, is recognized as an inhibitor of the interaction between PKM2 and Aldehyde Dehydrogenase 1A3 (ALDH1A3).[1] The primary source of information regarding this compound appears to be a Chinese patent, CN115887467A, attributed to Wei Z, et al.[1] While this patent is cited by chemical vendors, a full English translation containing the specific chemical structures of the compound series, corresponding biological activity data, and detailed experimental methodologies is not readily accessible in the public domain.
Commercial suppliers of this compound provide a chemical structure and a brief functional description. However, this information lacks the depth required to construct a thorough SAR analysis, including tables of quantitative data (e.g., IC50 or EC50 values) for a series of analogs, which is a core requirement for a technical guide aimed at a scientific audience.
Without access to the primary research data, likely detailed within the aforementioned patent, the creation of a comprehensive technical guide that includes clearly structured data tables, detailed experimental protocols, and meaningful visualizations of the SAR is not feasible at this time.
General Information on PKM2 and the PKM2-ALDH1A3 Interaction
Pyruvate Kinase M2 is a key enzyme in glycolysis, a metabolic pathway crucial for energy production in cells. In many cancer cells, PKM2 is overexpressed and plays a role in metabolic reprogramming, supporting tumor growth and proliferation. The interaction between PKM2 and ALDH1A3 is an area of interest in cancer research, and inhibitors of this interaction, such as this compound, are being investigated as potential therapeutic agents.
Limitations
The inability to access the detailed SAR data from the primary patent document presents the following limitations in fulfilling the user's request:
-
Quantitative Data Presentation: No quantitative data (e.g., IC50, EC50 values) for a series of this compound analogs could be found to populate comparative tables.
-
Experimental Protocols: Specific, detailed methodologies for the key experiments used to determine the SAR of this compound series are not publicly available.
-
Signaling Pathway and Workflow Diagrams: While general diagrams of PKM2 signaling can be created, a specific diagram illustrating the experimental workflow and logical relationships of the this compound SAR study cannot be accurately generated without the source data. A generalized workflow for a typical SAR study is presented below for illustrative purposes.
Generalized SAR Study Workflow
Caption: A generalized workflow for a typical structure-activity relationship (SAR) study.
Further in-depth analysis and the creation of the requested technical guide are contingent on the future publication of the detailed scientific data for this compound and its analogs in a peer-reviewed journal or the public release of a full English translation of the relevant patent.
References
Unveiling the Allosteric Nexus: A Technical Guide to the PKM2-IN-7 Binding Site on Pyruvate Kinase M2
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the binding site and mechanism of action of Pyruvate Kinase M2 (PKM2) activators. This whitepaper provides an in-depth analysis of the allosteric binding pocket targeted by small molecule activators, exemplified by compounds such as TEPP-46 and DASA-58, which serve as a proxy for understanding the binding of novel activators like PKM2-IN-7. The guide offers critical insights into the therapeutic potential of targeting PKM2 in oncology and metabolic diseases.
Pyruvate kinase M2 is a key enzyme in glycolysis, a metabolic pathway crucial for the rapid proliferation of cancer cells. PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2][3][4] In cancer cells, the dimeric form is predominant, leading to a metabolic shift known as the Warburg effect, which supports anabolic processes necessary for tumor growth.[2][5] Small molecule activators that stabilize the active tetrameric conformation of PKM2 are therefore of significant therapeutic interest.[1][6][7]
The Allosteric Binding Pocket: A Hub for Therapeutic Intervention
Unlike the endogenous allosteric activator fructose-1,6-bisphosphate (FBP), which binds at the interface of PKM2 subunits, synthetic small molecule activators like TEPP-46 and DASA-58 bind to a distinct pocket located at the dimer-dimer interface.[1][6][8] This binding site is crucial for stabilizing the active tetrameric conformation of the enzyme, thereby enhancing its pyruvate kinase activity.[1][8] The quinoline moiety of some activators has been observed to sit in a flat and mainly apolar region of this pocket.[6] This allosteric activation mechanism can overcome the inhibitory effects of phosphotyrosine peptides that are often upregulated in cancer cells.[6][8]
Quantitative Data on PKM2 Activators
The following table summarizes key quantitative data for representative small molecule activators of PKM2. These values are indicative of the potency required for effective therapeutic intervention.
| Compound | Assay Type | Metric | Value (nM) | Cell Line |
| TP-1454 | Biochemical Assay | AC50 | 10 | - |
| TP-1454 | Cell-based Assay | AC50 | < 20 | A549 |
| TP-1454 | Cell Viability | IC50 | 19 | A549 |
| PA-12 | Biochemical Assay | AC50 | 4920 | - |
AC50: Half-maximal activation concentration. IC50: Half-maximal inhibitory concentration.[9][10]
Experimental Protocols for Characterizing PKM2 Activators
1. Recombinant PKM2 Activity Assay:
-
Objective: To determine the direct effect of a compound on the enzymatic activity of purified PKM2.
-
Principle: The conversion of phosphoenolpyruvate (PEP) to pyruvate by PKM2 is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Protocol:
-
Prepare a reaction mixture containing Tris buffer (pH 7.5), MgCl2, KCl, ADP, PEP, NADH, and LDH.
-
Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Initiate the reaction by adding recombinant human PKM2 protein.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the velocity against the compound concentration and fit the data to a suitable model to determine the AC50 value.
-
2. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm target engagement of the compound with PKM2 within a cellular context.
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.
-
Protocol:
-
Treat intact cells (e.g., A549) with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble PKM2 at each temperature by Western blotting.
-
The binding of the compound will result in a shift of the melting curve to a higher temperature.
-
3. X-ray Crystallography:
-
Objective: To determine the three-dimensional structure of the PKM2-compound complex and identify the specific binding interactions.
-
Principle: X-ray diffraction patterns from a crystal of the protein-ligand complex are used to calculate an electron density map, from which the atomic structure can be determined.
-
Protocol:
-
Co-crystallize purified PKM2 protein with the test compound.
-
Expose the resulting crystals to a high-intensity X-ray beam.
-
Collect the diffraction data.
-
Process the data and solve the crystal structure using molecular replacement and refinement techniques.
-
Analyze the structure to identify the amino acid residues involved in binding the compound.
-
Visualizing PKM2 Regulation and Experimental Workflows
To further elucidate the complex regulation of PKM2 and the methodologies used to study its activators, the following diagrams are provided.
Caption: Allosteric regulation of PKM2 activity.
Caption: Workflow for characterizing PKM2 activators.
This technical guide provides a foundational understanding of the binding site and mechanism of action for small molecule activators of PKM2. The detailed experimental protocols and visual aids are intended to empower researchers in the development of novel therapeutics targeting this critical metabolic enzyme.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 4. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
The Modulation of Pyruvate Kinase M2: A Technical Guide on the Effects of Small Molecules on Tetramerization and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a pivotal enzyme in cellular metabolism, particularly in cancer cells, where it plays a crucial role in the Warburg effect. Its activity is tightly regulated by its quaternary structure, existing in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. This equilibrium presents a compelling target for therapeutic intervention. While specific quantitative data on the direct effect of PKM2-IN-7 on tetramerization is not extensively available in public literature, this guide will delve into the established mechanisms of PKM2 tetramerization, the effects of known small molecule activators, and the experimental protocols used to assess these changes. We will also consider the available information on this compound, which suggests a mechanism of action involving the inhibition of protein-protein interactions rather than direct allosteric activation of tetramerization.
Introduction to PKM2 and its Oligomeric Regulation
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP. The M2 isoform of this enzyme is predominantly expressed in embryonic and tumor cells and is subject to complex allosteric regulation.[1]
The enzymatic activity of PKM2 is intrinsically linked to its oligomeric state. The tetrameric form exhibits high affinity for its substrate PEP and is highly active, promoting efficient ATP production.[1][2] In contrast, the dimeric form has a lower affinity for PEP, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids essential for rapidly proliferating cells.[2]
Several endogenous factors influence the dimer-tetramer equilibrium:
-
Fructose-1,6-bisphosphate (FBP): A key allosteric activator that binds to PKM2 and stabilizes the active tetrameric conformation.[3]
-
Phosphorylation: Phosphorylation of PKM2, for instance by tyrosine kinases, can lead to the dissociation of the tetramer into the less active dimer.
-
Other small molecules: Amino acids such as serine can act as allosteric activators, while others like alanine and phenylalanine can be inhibitory.[4]
The ability to pharmacologically modulate the oligomeric state of PKM2 has emerged as a promising strategy in cancer therapy. Small molecule activators that promote the formation of the stable, active tetramer can reprogram cancer cell metabolism, suppressing anabolic processes and inhibiting tumor growth.[5]
This compound: An Inhibitor of Protein-Protein Interaction
Current information suggests that this compound (also referred to as compound 34) acts by inhibiting the interaction between PKM2 and Aldehyde Dehydrogenase 1A3 (ALDH1A3).[6] This mechanism differs from that of classical PKM2 activators which directly bind to an allosteric site to promote tetramerization. The inhibition of the PKM2-ALDH1A3 interaction may have downstream effects on cellular signaling and metabolism, which could indirectly influence the oligomeric state of PKM2, although direct evidence for this is not yet publicly available.
Quantitative Analysis of PKM2 Activators
While specific quantitative data for this compound's effect on tetramerization is not available, we can examine data from well-characterized PKM2 activators like TEPP-46 and DASA-58 to understand the expected quantitative outcomes of promoting PKM2 tetramerization.
| Parameter | Compound | Value | Method | Reference |
| Activation Constant (AC50) | TEPP-46 | 380 nM | Biochemical Assay | [2] |
| DASA-58 | 30 nM | Biochemical Assay | [2] | |
| Effect on Oligomeric State | TEPP-46 | Promotes tetramer formation | Size Exclusion Chromatography | [5] |
| DASA-58 | Promotes tetramer formation | Size Exclusion Chromatography | [5] | |
| Cellular Thermal Shift (ΔTm) | Generic PKM2 Activators | Increase in Tm | Cellular Thermal Shift Assay | [7] |
Experimental Protocols for Assessing PKM2 Tetramerization
The following are detailed methodologies for key experiments used to evaluate the effect of small molecules on PKM2 oligomerization and function.
Size Exclusion Chromatography (SEC)
Purpose: To separate and quantify the different oligomeric states of PKM2 (monomer, dimer, tetramer) based on their hydrodynamic radius.
Methodology:
-
Protein Preparation: Recombinant human PKM2 is purified and concentrated.
-
Column Equilibration: A size exclusion chromatography column (e.g., Superdex 200) is equilibrated with an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Sample Preparation: Purified PKM2 is incubated with the test compound (e.g., this compound) or a known activator/inhibitor (positive/negative controls) at various concentrations and for a defined period.
-
Chromatography: The protein-compound mixture is loaded onto the equilibrated column. The protein is then eluted with the equilibration buffer at a constant flow rate.
-
Detection and Analysis: The elution profile is monitored by UV absorbance at 280 nm. The retention volumes of the peaks corresponding to the tetrameric, dimeric, and monomeric forms are determined by comparison to molecular weight standards. The area under each peak is integrated to quantify the relative abundance of each oligomeric species.[8][9]
Cellular Thermal Shift Assay (CETSA)
Purpose: To assess the binding of a small molecule to PKM2 in a cellular context by measuring changes in the thermal stability of the protein.
Methodology:
-
Cell Culture and Treatment: Cells expressing PKM2 are cultured and treated with the test compound or vehicle control.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).[7]
-
Cell Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble PKM2 in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble PKM2 as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[7][10]
Fluorescence Polarization (FP) Assay
Purpose: To measure the binding affinity of a small molecule to PKM2 in a solution-based assay.
Methodology:
-
Probe Selection: A fluorescently labeled ligand (probe) that binds to PKM2 is required.
-
Assay Setup: A constant concentration of PKM2 and the fluorescent probe are incubated in a microplate well.
-
Compound Titration: The test compound is serially diluted and added to the wells.
-
Measurement: The fluorescence polarization of the solution in each well is measured using a plate reader. When the fluorescent probe is bound to the larger PKM2 protein, it tumbles slower, resulting in a higher polarization value. Displacement of the probe by the test compound leads to faster tumbling and a decrease in polarization.
-
Data Analysis: The binding affinity (e.g., IC50 or Kd) of the test compound is determined by fitting the change in fluorescence polarization as a function of the compound concentration.[11][12]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of PKM2 in cellular signaling and the workflows for its analysis is crucial for a comprehensive understanding.
References
- 1. PKM2 - Wikipedia [en.wikipedia.org]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the interaction between PKM2 and the built-in thermodynamic properties of the glycolytic pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Maze: A Technical Guide to PKM2-IN-7 and Its Impact on Cancer Cell Metabolism
For Immediate Release
A Deep Dive into the Mechanism and Therapeutic Potential of PKM2-IN-7, an Inhibitor of the PKM2-ALDH1A3 Interaction, in Reprogramming Cancer Cell Metabolism.
This technical guide provides a comprehensive overview of this compound, a small molecule inhibitor targeting the interaction between Pyruvate Kinase M2 (PKM2) and Aldehyde Dehydrogenase 1A3 (ALDH1A3). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, cancer metabolism, and therapeutics. We will delve into the core mechanism of action of this compound, its effects on cancer cell metabolism, and provide detailed experimental protocols for its investigation.
Introduction: The Warburg Effect and the Central Role of PKM2
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen.[1][2] Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic reprogramming.[3] Unlike its constitutively active isoform PKM1, PKM2 can exist in a highly active tetrameric state and a less active dimeric state.[2] In cancer cells, the dimeric form of PKM2 is predominant, which slows down the final step of glycolysis. This metabolic bottleneck allows for the accumulation of glycolytic intermediates that are then shunted into anabolic pathways, providing the building blocks necessary for rapid cell proliferation.[4]
This compound: A Novel Inhibitor of the PKM2-ALDH1A3 Interaction
This compound, also identified as compound 34 and D34-919, is a potent small molecule inhibitor that disrupts the interaction between PKM2 and ALDH1A3.[5][6] This interaction is crucial in certain cancers, such as glioblastoma, where ALDH1A3 enhances the tetramerization of PKM2, thereby promoting aerobic glycolysis and resistance to therapy.[7] By inhibiting this interaction, this compound prevents the ALDH1A3-mediated enhancement of PKM2's active tetrameric state.[5] This leads to a metabolic shift away from aerobic glycolysis, sensitizing cancer cells to apoptosis, particularly in the context of chemoradiotherapy.[5]
Mechanism of Action
The primary mechanism of this compound is the allosteric inhibition of the protein-protein interaction between PKM2 and ALDH1A3. This disruption prevents the ALDH1A3-driven formation of the active PKM2 tetramer, thereby favoring the less active dimeric form. This, in turn, impacts downstream metabolic pathways.
Quantitative Effects of this compound on Cancer Cell Metabolism and Proliferation
While specific quantitative data for this compound's direct impact on metabolic fluxes like lactate and glucose are not extensively published, its biological effects as an inhibitor of the ALDH1A3-PKM2 interaction have been characterized. The following tables summarize the known quantitative data for compounds that modulate PKM2 activity or the ALDH1A3 pathway, providing a contextual understanding of the expected effects of this compound.
Table 1: In Vitro Efficacy of ALDH1A3 and PKM2 Modulators in Cancer Cells
| Compound/Target | Cell Line | Assay Type | Endpoint | Value | Reference |
| D34-919 (this compound) | Glioblastoma (GBM) | Chemoradiotherapy Sensitivity | Apoptosis | Enhances and Restores | [5] |
| ALDH1A3 Knockdown | Glioblastoma (GBM) | Glycolysis | Glucose Consumption | Decreased | [8] |
| ALDH1A3 Knockdown | Glioblastoma (GBM) | Glycolysis | Lactate Production | Decreased | [8] |
| ALDH1A3 Knockdown | Glioblastoma (GBM) | Glycolysis | ATP Production | Decreased | [8] |
| PKM2 Inhibitor (Compound 3K) | HCT116 | Cytotoxicity | IC50 | 0.18 µM | [9] |
| PKM2 Inhibitor (Compound 3K) | HeLa | Cytotoxicity | IC50 | 0.29 µM | [9] |
| PKM2 Inhibitor (Compound 3K) | H1299 | Cytotoxicity | IC50 | 1.56 µM | [9] |
| ALDH1A3 Inhibitor (NR6) | U87MG (Glioblastoma) | Cytotoxicity | EC50 | 0.378 ± 0.04 nM | [10] |
| ALDH1A3 Inhibitor (NR6) | HCT116 (Colon Cancer) | Cytotoxicity | EC50 | 0.648 ± 0.04 nM | [10] |
Table 2: In Vivo Efficacy of PKM2 and ALDH1A3 Modulators
| Compound/Target | Cancer Model | Administration | Effect | Reference |
| D34-919 (this compound) | Glioblastoma (GBM) Xenograft | In vivo treatment | Enhances chemoradiotherapy sensitivity | [5] |
| PKM2 Inhibitor (Compound 3K) | SKOV3 Ovarian Cancer Xenograft | 5 mg/kg | Reduces tumor volume and weight | [9] |
Signaling Pathways Modulated by the PKM2-ALDH1A3 Axis
The interaction between PKM2 and ALDH1A3 has been shown to influence key signaling pathways that drive cancer progression. Inhibition of this interaction by this compound is expected to reverse these effects.
In pancreatic cancer, ALDH1A3 has been shown to activate the PI3K/AKT/mTOR signaling pathway, leading to increased expression of hexokinase 2 (HK2) and enhanced glycolysis.[3] Inhibition of the ALDH1A3-PKM2 axis would be expected to suppress this pathway.
Detailed Experimental Protocols
PKM2-ALDH1A3 Interaction Assay
Objective: To quantify the inhibitory effect of this compound on the interaction between PKM2 and ALDH1A3.
Method: Co-immunoprecipitation (Co-IP) followed by Western Blotting.
Protocol:
-
Cell Culture and Lysis: Culture cancer cells with high expression of both PKM2 and ALDH1A3 (e.g., U87MG glioblastoma cells) to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for PKM2 overnight at 4°C with gentle rotation. Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against ALDH1A3 and PKM2, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the amount of ALDH1A3 that co-immunoprecipitated with PKM2 in the presence and absence of this compound. A decrease in the ALDH1A3 signal in the PKM2 immunoprecipitate from treated cells indicates inhibition of the interaction.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to ALDH1A3 or PKM2 in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble ALDH1A3 and PKM2 in the supernatant by Western blotting or other quantitative protein analysis methods.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
Cell Viability and Apoptosis Assays
Objective: To assess the effect of this compound on cancer cell viability and apoptosis, particularly in combination with chemoradiotherapy.
Method: MTT Assay for viability and Annexin V/PI staining for apoptosis.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, with or without a fixed dose of a chemotherapeutic agent (e.g., temozolomide for glioblastoma) and/or radiation.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values and assess for synergistic effects of combination treatments.
Protocol (Annexin V/PI Staining):
-
Cell Treatment: Treat cells as described for the viability assay.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Metabolite Extraction and Analysis
Objective: To measure changes in key metabolites of glycolysis and related pathways following treatment with this compound.
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Centrifuge to pellet the protein and debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the metabolite extracts using a high-resolution LC-MS system.
-
Data Analysis: Identify and quantify key metabolites such as glucose, lactate, pyruvate, and intermediates of the pentose phosphate pathway and TCA cycle. Compare the metabolite levels between treated and control samples.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a specific protein-protein interaction crucial for the metabolic reprogramming of certain cancers. By inhibiting the ALDH1A3-mediated activation of PKM2, this compound can shift cancer cell metabolism away from aerobic glycolysis, thereby sensitizing them to conventional therapies. Further research is warranted to fully elucidate the quantitative metabolic effects of this compound across a broader range of cancer types and to explore its full therapeutic potential in preclinical and clinical settings. The detailed protocols provided in this guide offer a robust framework for the continued investigation of this and other modulators of the PKM2-ALDH1A3 axis.
References
- 1. Genetic and pharmacologic inhibition of ALDH1A3 as a treatment of β-cell failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ALDH1A3 Accelerates Pancreatic Cancer Metastasis by Promoting Glucose Metabolism [frontiersin.org]
- 4. Frontiers | Emodin inhibits colon cancer tumor growth by suppressing tumor cell glycolysis through inhibition of NAT10-mediated PGK1 ac4C modification [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
PKM2-IN-7: A Selective Inhibitor of the PKM2-ALDH1A3 Interaction for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a critical regulator of cancer cell metabolism, and its inhibition presents a promising therapeutic strategy. This document provides a comprehensive technical guide on PKM2-IN-7, a small molecule inhibitor that selectively targets the interaction between PKM2 and Aldehyde Dehydrogenase 1A3 (ALDH1A3). While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates the current understanding of its mechanism of action and provides detailed, generalized experimental protocols for the evaluation of similar selective PKM2 inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting metabolic pathways.
Introduction to PKM2 as a Cancer Target
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are diverted into biosynthetic pathways, supporting rapid cell proliferation (the Warburg effect). Beyond its metabolic role, nuclear PKM2 can also act as a protein kinase and a transcriptional co-activator for various oncogenes, further promoting tumorigenesis. The unique expression and regulatory properties of PKM2 in cancer cells make it an attractive target for therapeutic intervention.
This compound: Mechanism of Action
This compound (also referred to as compound 34 in some literature) is a novel small molecule inhibitor designed to disrupt the protein-protein interaction between PKM2 and Aldehyde Dehydrogenase 1A3 (ALDH1A3)[1]. The interaction with ALDH1A3 is thought to enhance the tetramerization of PKM2. By inhibiting this interaction, this compound is expected to prevent the formation of the more active tetrameric form of PKM2, thereby maintaining it in its less active state and disrupting cancer cell metabolism. A closely related or identical compound, D34-919, has been described as a potent inhibitor of this interaction, preventing the ALDH1A3-mediated enhancement of PKM2 tetramerization.
The PKM2-ALDH1A3 Signaling Axis
The interaction between PKM2 and ALDH1A3 is a relatively new area of investigation. ALDH1A3 is itself a marker for cancer stem cells and is involved in tumor progression. The binding of ALDH1A3 to PKM2 and its effect on PKM2's quaternary structure represents a novel regulatory mechanism that can be targeted for therapeutic benefit.
Quantitative Data
As of the latest available information, specific quantitative data such as IC50 and Ki values for this compound's inhibition of the PKM2-ALDH1A3 interaction are not widely published in peer-reviewed literature. Researchers are encouraged to consult the primary patent literature (CN115887467A) or contact the manufacturer for the most up-to-date information. For context, other selective PKM2 inhibitors have reported IC50 values in the low micromolar to nanomolar range.
Table 1: Summary of Expected Quantitative Data for a Selective PKM2 Inhibitor
| Parameter | Description | Expected Range |
| IC50 (Biochemical) | Concentration for 50% inhibition of PKM2-ALDH1A3 interaction. | Low µM to nM |
| Ki | Inhibition constant for binding to the target complex. | Low µM to nM |
| IC50 (Cellular) | Concentration for 50% inhibition of a cellular phenotype (e.g., proliferation). | Mid µM to nM |
| Selectivity | Fold-difference in activity against other PK isoforms or related proteins. | >10-fold |
Experimental Protocols
The following sections provide detailed methodologies for the characterization of selective PKM2 inhibitors like this compound. These are generalized protocols based on standard practices in the field.
PKM2-ALDH1A3 Interaction Assay (Biochemical)
This assay is designed to quantify the inhibitory effect of a compound on the interaction between PKM2 and ALDH1A3.
Protocol (Co-Immunoprecipitation):
-
Protein Preparation: Use purified, recombinant human PKM2 and ALDH1A3 proteins.
-
Incubation: In a microcentrifuge tube, combine recombinant PKM2 and ALDH1A3 in a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% NP-40).
-
Compound Addition: Add varying concentrations of this compound (or vehicle control) to the protein mixture. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Immunoprecipitation: Add an antibody targeting one of the proteins (e.g., anti-PKM2) and protein A/G agarose beads. Incubate for an additional 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash several times with binding buffer to remove non-specific interactions.
-
Elution and Detection: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both PKM2 and ALDH1A3.
-
Data Analysis: Quantify the band intensities to determine the extent of co-immunoprecipitation at different inhibitor concentrations and calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of the inhibitor to its target in a cellular environment.
Protocol:
-
Cell Treatment: Culture cancer cells expressing PKM2 and ALDH1A3. Treat the cells with this compound or vehicle control for a specified time.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Fractionation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the insoluble fraction (containing denatured, aggregated proteins) by centrifugation.
-
Detection: Analyze the amount of soluble PKM2 in the supernatant by Western blotting.
-
Data Analysis: Plot the amount of soluble PKM2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitor on cancer cell growth.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
In vivo studies are crucial to evaluate the anti-tumor efficacy of this compound.
Protocol:
-
Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., a glioblastoma cell line known to express PKM2 and ALDH1A3) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (or vehicle) at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The related compound D34-919 has been used in in vivo studies and may provide guidance on dosing and administration.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors, weigh them, and perform further analysis such as immunohistochemistry for proliferation and apoptosis markers, and Western blotting to confirm target engagement.
Conclusion
This compound represents a promising class of selective PKM2 inhibitors that function by disrupting the interaction with ALDH1A3. While detailed characterization data for this compound is not yet widely available, the methodologies outlined in this guide provide a robust framework for its evaluation and for the broader investigation of selective PKM2 inhibitors. Further research into this class of compounds is warranted to fully elucidate their therapeutic potential in oncology.
References
The Enigmatic Downstream Cascades of PKM2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) stands as a critical regulator of cancer cell metabolism, orchestrating the delicate balance between energy production and anabolic synthesis. Its unique ability to switch between a highly active tetrameric state and a less active dimeric form allows cancer cells to adapt their metabolic phenotype to support rapid proliferation. Consequently, PKM2 has emerged as a promising therapeutic target. While the specific compound "PKM2-IN-7" remains uncharacterized in publicly available scientific literature, this technical guide will delve into the core downstream signaling pathways affected by well-documented PKM2 inhibitors, such as Shikonin and Compound 3K. This document will provide a comprehensive overview of the molecular consequences of PKM2 inhibition, present quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate signaling networks.
Introduction to PKM2 and its Role in Cancer
Pyruvate kinase is a pivotal enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2] The M2 isoform, PKM2, is preferentially expressed in cancer cells and is unique in its allosteric regulation.[1][2] In its tetrameric form, PKM2 actively promotes ATP production. However, in cancer cells, PKM2 often exists in a dimeric state with lower enzymatic activity. This "metabolic switch" allows for the accumulation of glycolytic intermediates, which are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for cell growth and proliferation.[1][2] Beyond its metabolic role, dimeric PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator, further promoting tumorigenesis.[1]
Downstream Signaling Pathways Modulated by PKM2 Inhibitors
Inhibition of PKM2 disrupts the metabolic adaptability of cancer cells and interferes with its non-metabolic functions, leading to the modulation of several key signaling pathways.
The PKM2/STAT3 Signaling Axis
Several studies have highlighted the critical interplay between PKM2 and the Signal Transducer and Activator of Transcription 3 (STAT3). Dimeric PKM2 in the nucleus can phosphorylate STAT3 at Tyr705, promoting its activation and subsequent transcription of target genes involved in cell proliferation and survival.[3] PKM2 inhibitors, such as Shikonin, have been shown to suppress the phosphorylation of both PKM2 and STAT3.[3] This inhibition leads to a downstream reduction in the expression of glycolysis-related proteins like Glucose Transporter 1 (GLUT1) and Hexokinase 2 (HK2), thereby impeding cancer cell growth.[3][4]
The AKT/AMPK/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PKM2 has been shown to influence this pathway. The specific PKM2 inhibitor, Compound 3K, has been demonstrated to induce autophagic cell death in ovarian cancer cells by modulating this axis.[5][6] Inhibition of PKM2 by Compound 3K leads to the suppression of AKT phosphorylation and the activation of AMP-activated protein kinase (AMPK).[5][7] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR), a key promoter of protein synthesis and cell growth.[5][7] Downstream targets of mTOR, such as p70S6K, are consequently dephosphorylated, leading to the induction of autophagy and inhibition of cell proliferation.[5]
Quantitative Data on PKM2 Inhibitors
The following tables summarize key quantitative data for representative PKM2 inhibitors.
Table 1: In Vitro Efficacy of PKM2 Inhibitors
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Compound 3K | SK-OV-3 | MTT Assay | ~2.5 µM | [5] |
| SK-OV-3 | PKM2 Expression | Significant decrease at 5 µM | [5] | |
| Shikonin | T24R (Cisplatin-resistant Bladder Cancer) | PKM2 Kinase Activity | Significant reduction | [8] |
| U87 & U251 (Glioma) | Proliferation Assay | 2.5-7.5 µM | [9] | |
| Ellagic Acid | - | Enzymatic Assay | IC50 = 4.20 µM | [10] |
| Silibinin | - | Enzymatic Assay | IC50 = 0.91 µM | [10] |
| Curcumin | - | Enzymatic Assay | IC50 = 1.12 µM | [10] |
| Resveratrol | - | Enzymatic Assay | IC50 = 3.07 µM | [10] |
Table 2: Effects of PKM2 Inhibitors on Downstream Signaling Proteins
| Compound | Cell Line | Protein | Effect | Reference |
| Compound 3K | SK-OV-3 | p-Akt | Markedly inhibited | [5] |
| SK-OV-3 | p-AMPK | Increased | [5] | |
| SK-OV-3 | p-mTOR | Decreased | [5] | |
| SK-OV-3 | p-p70S6K | Inhibited | [5] | |
| Shikonin | ESCC PDX models | p-PKM2 | Significantly lower | [3] |
| ESCC PDX models | p-STAT3 | Significantly lower | [3] | |
| ESCC PDX models | GLUT1 | Significantly lower | [3] | |
| ESCC PDX models | HK2 | Significantly lower | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study PKM2 inhibitors.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Cells are treated with the PKM2 inhibitor for a specified time and then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., PKM2, p-STAT3, p-AKT, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the PKM2 inhibitor for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value of the compound.
PKM2 Kinase Activity Assay
This assay measures the enzymatic activity of PKM2.
-
Reaction Mixture: A reaction mixture is prepared containing buffer, MgCl2, KCl, ADP, phosphoenolpyruvate (PEP), NADH, and lactate dehydrogenase (LDH).
-
Enzyme and Inhibitor Addition: Recombinant PKM2 enzyme and the test inhibitor at various concentrations are added to the reaction mixture.
-
Kinetic Measurement: The conversion of PEP to pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by LDH, which oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of this decrease is proportional to the PKM2 activity.
Conclusion
While the specific entity "this compound" remains to be characterized, the broader class of PKM2 inhibitors represents a promising avenue for cancer therapy. By targeting both the metabolic and non-metabolic functions of PKM2, these compounds can effectively disrupt key signaling pathways, such as the STAT3 and AKT/mTOR axes, leading to reduced cancer cell proliferation and survival. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers working to exploit the therapeutic potential of PKM2 inhibition. Further investigation into novel PKM2 inhibitors will undoubtedly continue to uncover new facets of cancer metabolism and provide innovative strategies for treatment.
References
- 1. Frontiers | Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities [frontiersin.org]
- 2. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. mdpi.com [mdpi.com]
The Effect of PKM2 Modulation on the Tumor Microenvironment: A Technical Guide
Disclaimer: This document provides a technical overview of the effects of Pyruvate Kinase M2 (PKM2) modulators on the tumor microenvironment (TME). As of the latest literature review, specific preclinical or clinical data for a compound designated "PKM2-IN-7" is not publicly available. Therefore, this guide synthesizes findings from studies on other well-characterized PKM2 activators (e.g., TEPP-46, TP-1454) and inhibitors (e.g., Shikonin) to provide a comprehensive understanding of the therapeutic strategy. The principles and effects described herein are expected to be broadly applicable to novel PKM2-targeting agents.
Introduction: PKM2 as a Central Regulator of the Tumor Microenvironment
Pyruvate kinase M2 (PKM2) is a key enzyme that catalyzes the final, rate-limiting step of glycolysis.[1] In contrast to its constitutively active isoform, PKM1, which is found in most normal differentiated tissues, PKM2 is predominantly expressed in proliferating cells, including cancer cells and various immune cells.[2] PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[3] Cancer cells favor the dimeric state, which slows down the glycolytic flux, leading to an accumulation of glycolytic intermediates that are shunted into biosynthetic pathways to support rapid cell growth (the Warburg effect).[1] Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional co-activator for genes involved in proliferation and immune evasion, such as HIF-1α.[3][4]
The critical role of PKM2 in both cancer cell metabolism and immune cell function makes it a compelling therapeutic target. By modulating the activity of PKM2, it is possible to reprogram the metabolic landscape of the tumor and reverse the immune-suppressive nature of the TME. This guide will explore the mechanisms by which PKM2 modulators exert their effects and provide an overview of their impact on various components of the TME, supported by preclinical data and detailed experimental protocols.
Mechanism of Action: The Dimer-Tetramer Switch
The therapeutic modulation of PKM2 hinges on influencing its quaternary structure. PKM2 activators are small molecules that bind to an allosteric site at the dimer-dimer interface, stabilizing the enzyme in its active tetrameric form.[5][6] This conformational shift enhances its pyruvate kinase activity, reversing the Warburg effect by promoting the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing ATP production and reducing the pool of biosynthetic precursors.[7] Conversely, PKM2 inhibitors often act by preventing the formation of the active tetramer, thereby suppressing glycolysis.[3] Interestingly, both activation and inhibition of PKM2 have been shown to exert anti-tumor effects, albeit through different mechanisms.[3]
Caption: Core mechanism of PKM2 modulators.
Effects of PKM2 Activation on the Tumor Microenvironment
Pharmacological activation of PKM2 has demonstrated significant potential in reversing the immune-suppressive TME and inhibiting tumor growth in preclinical models. The effects are multifaceted, impacting cancer cells directly and modulating the function of various immune cell populations.
Direct Effects on Cancer Cells
By forcing PKM2 into its tetrameric state, activators reverse the Warburg effect. This leads to:
-
Metabolic Reprogramming: A shift from aerobic glycolysis towards oxidative phosphorylation, depleting the anabolic precursors necessary for rapid proliferation.[7]
-
Reduced Lactate Production: Lowering lactate levels in the TME, which is known to be immunosuppressive.[7]
-
Inhibition of Nuclear Functions: Sequestering PKM2 in the cytoplasm prevents its nuclear translocation and subsequent co-activation of transcription factors like HIF-1α, which drives the expression of genes associated with angiogenesis, metastasis, and immune evasion (e.g., PD-L1).[1][3]
Modulation of Immune Cells
PKM2 activation has profound effects on the immune landscape within the tumor.
-
T-regulatory Cells (Tregs): PKM2 activation has been shown to reduce the population of suppressive CD4+ Foxp3+ Tregs in various tumor models.[4] The PKM2 activator TP-1454 was found to destabilize Tregs, contributing to an enhanced anti-tumor immune response.[8]
-
CD4+ and CD8+ T Cells: The activation of CD4+ T cells is heavily reliant on glycolysis. The PKM2 activator TEPP-46 has been shown to inhibit the activation, proliferation, and pro-inflammatory cytokine production of CD4+ T cells by preventing the engagement of glycolysis.[9][10] While this may seem counterintuitive for an anti-cancer therapy, it highlights the context-dependent role of PKM2. In the context of autoimmunity, this is beneficial.[9][10] However, within the TME, reducing Treg stability and function appears to be a dominant anti-tumor mechanism.[4] Furthermore, some studies suggest that PKM2 knockdown in dendritic cells enhances their ability to activate CD8+ T cells.[1]
-
Tumor-Associated Macrophages (TAMs): The TME is often rich in M2-polarized macrophages, which are anti-inflammatory and promote tumor growth. PKM2 activators can restrain the polarization towards the M2 phenotype, thereby shifting the balance towards a more pro-inflammatory, anti-tumor M1 phenotype.[3] This is partly achieved by reducing lactate production, a key driver of M2 polarization.[3]
Preclinical Efficacy of PKM2 Activators
The following tables summarize key quantitative data from preclinical studies of PKM2 activators.
Table 1: In Vivo Tumor Growth Inhibition by PKM2 Activators
| Compound | Cancer Model | Treatment | Tumor Growth Inhibition (TGI) vs. Vehicle | Reference |
|---|---|---|---|---|
| TP-1454 | CT26 (Colorectal) | Combination with anti-PD-1 | 53% | [4] |
| TP-1454 | MC38 (Colorectal) | Combination with anti-PD-1 | 99% (P < 0.001) | [4] |
| TEPP-46 | H1299 (Lung) | Monotherapy | Significant reduction in tumor size |[5] |
Table 2: Effect of PKM2 Activators on Immune Cell Populations in the TME
| Compound | Cancer Model(s) | Effect on Immune Cell Population | Reference |
|---|---|---|---|
| TP-1454 | MC38, 4T1, RENCA | Reduction in CD4+ Foxp3+ T-regulatory cells | [4] |
| TEPP-46 | (In vitro) | Inhibits Th1 and Th17 polarization | [9][10] |
| TEPP-46 | (In vitro) | Promotes generation of human Tregs |[9] |
Caption: PKM2 activation pathway in the TME.
Effects of PKM2 Inhibition on the Tumor Microenvironment
While seemingly contradictory, inhibition of PKM2 has also been explored as an anti-cancer strategy. PKM2 inhibitors, like Shikonin, can suppress the Warburg effect by directly inhibiting PKM2's enzymatic activity, leading to energy stress and apoptosis in cancer cells.[3]
-
Effects on Cancer Cells: Shikonin has been shown to inhibit glucose consumption and lactate production, suppress STAT3 phosphorylation, and reduce the expression of glycolytic enzymes like GLUT1 and HK2, ultimately inhibiting tumor growth.[11][12]
-
Effects on Immune Cells: By reducing the expression of dimeric PKM2, Shikonin can inhibit the polarization of macrophages towards the M2 phenotype.[3] This suggests that both activators and inhibitors can achieve a similar outcome on TAMs through different mechanisms.
Table 3: Preclinical Effects of PKM2 Inhibitors
| Compound | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Shikonin | Esophageal Squamous Cell Carcinoma (PDX models) | ↓ p-PKM2, ↓ p-STAT3, ↓ HK2, ↓ GLUT1, Inhibited tumor growth | [11][12] |
| Shikonin | (In vitro) | Inhibits M2 macrophage polarization | [3] |
| Shikonin | Various cancer cell lines | Inhibits lactate production and glucose consumption |[13] |
Experimental Protocols
This section provides generalized protocols for key experiments used to evaluate the effect of PKM2 modulators on the TME. These should be adapted and optimized for specific cell lines, mouse models, and reagents.
In Vivo Efficacy in Syngeneic Mouse Models
-
Cell Culture and Implantation:
-
Culture murine cancer cells (e.g., CT26, MC38, 4T1) in appropriate media.
-
Harvest cells and resuspend in sterile PBS or Matrigel at a concentration of 2 x 10^5 to 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old syngeneic mice (e.g., BALB/c for CT26/4T1, C57BL/6 for MC38).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 60-100 mm^3), randomize mice into treatment groups (e.g., Vehicle, PKM2 modulator, anti-PD-1, combination).
-
Administer the PKM2 modulator via the appropriate route (e.g., oral gavage) at the determined dose and schedule. Administer other therapies (e.g., anti-PD-1 IP injection) as required.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth until endpoints are reached (e.g., pre-defined tumor volume limit, study duration).
-
At the end of the study, euthanize mice and excise tumors for weighing and downstream analysis (immunophenotyping, metabolomics).
-
Immunophenotyping of the TME by Flow Cytometry
-
Single-Cell Suspension Preparation:
-
Excise tumors and place them in ice-cold RPMI medium.
-
Mince the tumor tissue into small pieces using a scalpel.
-
Digest the tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of enzymes (e.g., Collagenase D, DNase I) in a gentleMACS Dissociator or by incubation at 37°C.[14]
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (PBS + 2% FBS) and count them.
-
-
Antibody Staining:
-
Resuspend approximately 1-2 x 10^6 cells per well in a 96-well plate.
-
Stain for viability using a live/dead stain (e.g., Zombie Aqua) for 15-20 minutes at room temperature, protected from light.
-
Wash the cells.
-
Block Fc receptors with anti-CD16/32 antibody for 10 minutes on ice.
-
Add the surface antibody cocktail (e.g., for T cells: CD45, CD3, CD4, CD8, Foxp3; for myeloid cells: CD45, CD11b, F4/80, Ly6G, Ly6C, CD206) and incubate for 30 minutes on ice in the dark.[15]
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (if required, e.g., for Foxp3):
-
Fix and permeabilize the cells using a transcription factor staining buffer set.
-
Add the intracellular antibody (e.g., anti-Foxp3) and incubate for 30-45 minutes at room temperature.
-
Wash the cells and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using software like FlowJo, gating on live, single cells, then CD45+ leukocytes, followed by specific immune populations.
-
Caption: Workflow for TME immunophenotyping.
In Vitro Macrophage Polarization Assay
-
Macrophage Generation:
-
Isolate bone marrow from the femurs and tibias of mice. Culture cells in DMEM with 10% FBS and M-CSF (20 ng/mL) for 7 days to generate bone marrow-derived macrophages (BMDMs).
-
Alternatively, use a macrophage cell line like RAW264.7 or THP-1 (differentiated with PMA).[16]
-
-
Polarization:
-
Plate the M0 macrophages at a suitable density.
-
To induce M2 polarization, treat cells with IL-4 (20 ng/mL) for 24-48 hours.[17]
-
To test the effect of a PKM2 modulator, pre-treat the cells with the compound for 1-2 hours before adding the polarizing cytokine.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for M2 markers like CD206 and CD163.[18]
-
qRT-PCR: Extract RNA and analyze the expression of M2-associated genes (e.g., Arg1, Fizz1, Ym1).
-
ELISA: Analyze the supernatant for secreted cytokines.
-
In Vitro T-Cell Activation/Proliferation Assay
-
Plate Coating:
-
Coat a 96-well flat-bottom plate with anti-mouse CD3e antibody (e.g., 5 µg/mL in sterile PBS) overnight at 4°C.[19]
-
-
T-Cell Isolation:
-
Isolate splenocytes from a mouse and prepare a single-cell suspension.
-
Enrich for CD4+ or CD8+ T cells using a negative selection kit.
-
-
Activation and Treatment:
-
Wash the coated plate with sterile PBS to remove unbound antibody.
-
Add isolated T cells (e.g., 1 x 10^5 cells/well) to the wells.
-
Add soluble anti-mouse CD28 antibody (e.g., 2 µg/mL) for co-stimulation.[19]
-
Add the PKM2 modulator at various concentrations.
-
-
Proliferation Analysis:
-
Incubate for 48-72 hours.
-
Assess proliferation by adding a proliferation indicator like CFSE (pre-labeled cells), BrdU, or using a metabolic assay like MTS/XTT.
-
Analyze CFSE dilution by flow cytometry or absorbance for colorimetric assays.
-
Conclusion
Targeting PKM2 represents a novel and promising strategy in cancer therapy, with the potential to simultaneously inhibit tumor cell growth and favorably remodel the immune-suppressive tumor microenvironment. Preclinical data for PKM2 activators like TP-1454 and TEPP-46 demonstrate their ability to reduce tumor growth, particularly in combination with checkpoint inhibitors, and modulate key immune cell populations such as T-regulatory cells and macrophages. While both activators and inhibitors of PKM2 have shown anti-tumor activity, the activation strategy appears to have a more direct and multifaceted impact on reversing immune suppression within the TME. The development of new agents targeting PKM2, such as a potential "this compound," will benefit from the established methodologies for evaluating their effects on the complex interplay between cancer metabolism and anti-tumor immunity. Future work will be critical in defining the optimal therapeutic window and combination strategies for these novel metabolic-immuno-oncology agents.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examining the roles of the pyruvate kinase isoforms, PKMI1 and PKM2, in systemic metabolism and tumor development [dspace.mit.edu]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Pyruvate kinase M2 activators suppress tumour formation - ecancer [ecancer.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. noblelifesci.com [noblelifesci.com]
- 15. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Global characterization of macrophage polarization mechanisms and identification of M2-type polarization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promab.com [promab.com]
- 18. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
Harnessing the Metabolic Gatekeeper: A Technical Guide to Targeting Pyruvate Kinase M2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, switching between a highly active tetrameric state and a less active dimeric state to control the flux of glycolytic intermediates. This unique plasticity allows tumor cells to adapt their metabolic needs to support rapid proliferation and survival. The dimeric form of PKM2 is particularly important in the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation.[1] This has positioned PKM2 as a compelling target for novel anticancer therapies. This technical guide provides an in-depth overview of the core principles for investigating and targeting PKM2. It summarizes quantitative data for known PKM2 modulators, details key experimental protocols for their characterization, and visualizes the intricate signaling pathways governed by PKM2. While the novel compound "PKM2-IN-7" remains uncharacterized in publicly available literature, this guide serves as a foundational resource for the discovery and development of new chemical entities targeting this pivotal metabolic enzyme.
PKM2 as a Therapeutic Target
The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[2] Unlike other pyruvate kinase isoforms, PKM2 can exist as a highly active tetramer or a less active dimer.[1] In cancer cells, the dimeric form is predominant, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates.[1] These intermediates are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce the building blocks necessary for rapid cell proliferation, including nucleotides, amino acids, and lipids.[3]
The regulation of PKM2's oligomeric state is complex, involving allosteric regulation by metabolites like fructose-1,6-bisphosphate (FBP) and post-translational modifications.[4][5] The development of small molecules that can either activate (stabilize the tetrameric form) or inhibit PKM2 offers promising therapeutic strategies to disrupt cancer cell metabolism and proliferation.[2]
Quantitative Data for PKM2 Modulators
The development of potent and selective PKM2 modulators is a key focus of ongoing research. A variety of small molecules, including both activators and inhibitors, have been identified and characterized. The following tables summarize the quantitative data for a selection of these compounds.
Table 1: PKM2 Activators
| Compound Name | AC50 (µM) | Target Cell Line(s) | Reference(s) |
| TEPP-46 | 0.02 (in vitro) | Multiple cancer cell lines | [6] |
| DASA-58 | 0.1 (in vitro) | H1299, A549 | [7] |
| DNX-03013 | 0.9 | HT29 | [8] |
| PA-12 | Not Specified | A549 | [9] |
Table 2: PKM2 Inhibitors
| Compound Name | IC50 (µM) | Target Cell Line(s) | Reference(s) |
| Shikonin | 1.42 | Melanoma | [10] |
| Compound 3h | 0.96 | LNCaP | [11] |
| Compound 3K | 2.95 | SK-OV-3 | [12] |
| Ellagic Acid | 4.20 | In vitro | [13] |
| Curcumin | 1.12 | In vitro | [13] |
| Resveratrol | 3.07 | In vitro | [13] |
| Silibinin | 0.91 | In vitro | [13] |
| Compound 25 | 0.1418 | Melanoma | [10] |
| Compound 26 | 2.95 | HeLa, HCT116, H1299 | [10] |
| Compound 30 | 0.85 | Colon cancer cells | [10] |
| Compound 31 | 1.16 | Colon cancer cells | [10] |
| Compound 32 | 1.33 | Colon cancer cells | [10] |
Experimental Protocols
The characterization of novel PKM2 modulators requires a suite of robust biochemical and cell-based assays. The following section details the methodologies for key experiments.
Pyruvate Kinase Activity Assay (LDH-Coupled)
This assay is a widely accepted method for the quantitative determination of PKM2 activity by monitoring the production of pyruvate.[10]
Principle: The pyruvate produced by PKM2 is converted to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the pyruvate kinase activity.[14]
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2[14]
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Test compound
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Add the recombinant PKM2 protein to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
The rate of NADH consumption is proportional to the PKM2 activity.
-
For activators, the assay is typically run in the absence of FBP, while for inhibitors, a sub-saturating concentration of FBP may be included.[14]
Pyruvate Kinase Activity Assay (Kinase-Glo® Luminescence)
This endpoint assay quantifies the amount of ATP produced by the PKM2 reaction.
Principle: The ATP produced by PKM2 is used by luciferase to generate a luminescent signal, which is proportional to the pyruvate kinase activity.[14]
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 0.1 M MES, 5 mM MgCl2, 20 mM KCl, pH 6.5[15]
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Test compound
-
Kinase-Glo® Plus Luminescent Kinase Assay Kit
-
96-well solid white plate
-
Luminometer
Procedure:
-
Add the test compound and recombinant PKM2 protein to the wells of the 96-well plate and incubate.
-
Prepare a substrate mixture of ADP and PEP in Assay Buffer.[15]
-
Initiate the reaction by adding the substrate mixture to the wells.
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes).[15][16]
-
Stop the reaction (e.g., by heating).[15]
-
Add the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescent signal using a luminometer.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[17]
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. The amount of soluble protein remaining after a heat challenge is quantified to assess target engagement.[17]
Materials:
-
Intact cells expressing PKM2
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., Western blotting)
Procedure:
-
Treat intact cells with the test compound or vehicle control and incubate to allow for compound uptake.[18]
-
Aliquot the cell suspension into PCR tubes.
-
Subject the cells to a temperature gradient (heat challenge) using a thermal cycler.[18]
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble PKM2 in the supernatant using Western blotting or other protein detection methods.
-
A positive thermal shift (i.e., more soluble PKM2 at higher temperatures in the presence of the compound) indicates target engagement.
Cell Proliferation Assay
This assay assesses the effect of PKM2 modulators on the growth of cancer cells.
Principle: Various methods can be used to measure cell proliferation, including assays that measure metabolic activity (e.g., MTT, alamarBlue) or DNA synthesis (e.g., EdU incorporation).[19][20]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, Click-iT EdU)
-
Plate reader or fluorescence microscope
Procedure (using MTT assay as an example):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
PKM2 is a central node in a complex network of signaling pathways that regulate cancer cell metabolism and growth. Understanding these pathways is crucial for the rational design of PKM2-targeted therapies.
The Warburg Effect and PKM2 Regulation
The Warburg effect describes the metabolic shift of cancer cells towards aerobic glycolysis.[1] Dimeric PKM2 is a key driver of this phenomenon.
Caption: PKM2's role in the Warburg effect.
Upstream Regulation and Downstream Effects of PKM2
Several key oncogenic signaling pathways converge on PKM2, and in turn, nuclear PKM2 can act as a transcriptional co-activator to promote the expression of genes involved in proliferation and metabolism.
Caption: Upstream and downstream signaling of PKM2.
Experimental Workflow for Screening PKM2 Modulators
A typical workflow for the discovery and characterization of novel PKM2 modulators involves a series of sequential assays.
Caption: Experimental workflow for PKM2 modulator screening.
Conclusion
PKM2 stands at the crossroads of cancer metabolism and signaling, making it an exceptionally attractive target for therapeutic intervention. The ability to modulate its activity with small molecules offers a promising avenue for the development of novel anticancer agents. This technical guide provides a comprehensive resource for researchers entering this exciting field, outlining the necessary tools and conceptual frameworks to investigate and target PKM2. While the specific compound this compound remains to be characterized, the principles and methodologies detailed herein will undoubtedly be instrumental in the evaluation of this and other future PKM2-targeted therapies.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 4. PKM2, cancer metabolism, and the road ahead | EMBO Reports [link.springer.com]
- 5. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. One moment, please... [astx.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
An In-Depth Technical Guide to Pyruvate Kinase M2 (PKM2): A Comparative Analysis of Isoforms and Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that has garnered significant attention as a therapeutic target in oncology and other proliferative diseases. Unlike its other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state, a feature that is exploited by cancer cells to support anabolic metabolism. This guide provides a comprehensive technical overview of PKM2, comparing it with its major isoform, PKM1. It further delves into the landscape of PKM2 modulators, both activators and inhibitors, providing quantitative data, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows. While specific data for a compound designated "PKM2-IN-7" is not available in the public domain, this guide serves as a foundational resource for understanding and evaluating novel PKM2-targeted therapeutics.
Introduction to Pyruvate Kinase Isoforms
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. In mammals, four isoforms of pyruvate kinase are expressed: PKL, PKR, PKM1, and PKM2. PKL and PKR are encoded by the PKLR gene and are found in the liver/kidney and red blood cells, respectively. PKM1 and PKM2 are splice variants of the PKM gene, differing by a single 23-amino acid exon (exon 9 in PKM1 and exon 10 in PKM2)[1][2][3]. This small difference confers distinct regulatory properties that have profound implications for cellular metabolism[1][4].
PKM1 is a constitutively active tetramer with a high affinity for its substrate, PEP[1][5]. It is predominantly expressed in differentiated tissues with high energy demands, such as muscle and brain[3][5].
PKM2 is expressed in embryonic and proliferating cells, including most cancer cells[3][5]. Crucially, PKM2 can exist as both a highly active tetramer and a less active dimer[1][5]. The equilibrium between these two forms is regulated by allosteric effectors and post-translational modifications, allowing cells to tune glycolytic flux to meet anabolic demands[5][6]. The dimeric form of PKM2 has a lower affinity for PEP, leading to an accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways, such as the pentose phosphate pathway for nucleotide synthesis[3][5].
Comparative Analysis of PKM1 and PKM2
| Feature | PKM1 | PKM2 | References |
| Gene | PKM (alternative splicing) | PKM (alternative splicing) | [1][2][3] |
| Structure | Constitutively active tetramer | Exists in equilibrium between active tetramer and less active dimer | [1][4][5] |
| Substrate Affinity (PEP) | High | Low (dimer), High (tetramer) | [1][3] |
| Allosteric Regulation | Not allosterically regulated | Activated by Fructose-1,6-bisphosphate (FBP) and Serine; Inhibited by ATP, Alanine, and Phenylalanine | [6] |
| Tissue Expression | Differentiated tissues (muscle, brain) | Proliferating cells (embryonic, tumor) | [3][5] |
| Primary Metabolic Role | High-throughput glycolysis for ATP production | Tunable glycolysis to support anabolic synthesis | [5][7] |
| Non-Metabolic Functions | None reported | Transcriptional co-activator, protein kinase | [1][7] |
PKM2 as a Therapeutic Target
The unique regulatory properties of PKM2 and its prevalence in cancer have made it an attractive target for therapeutic intervention. Two primary strategies are being explored: activation and inhibition of PKM2.
-
PKM2 Activation: The rationale behind activation is to force PKM2 into its tetrameric state, thereby promoting the catabolic conversion of glucose to pyruvate and ATP, and limiting the availability of biosynthetic precursors. This is expected to reverse the Warburg effect and slow cancer cell proliferation[8][9].
-
PKM2 Inhibition: Conversely, inhibiting PKM2 is proposed to starve cancer cells of the energy and building blocks necessary for rapid growth[10].
Quantitative Comparison of Known PKM2 Modulators
While data on "this compound" is unavailable, the following table summarizes quantitative data for well-characterized PKM2 activators and inhibitors.
| Compound | Type | Mechanism of Action | EC50 / IC50 | Selectivity (vs. PKM1) | References |
| TEPP-46 | Activator | Stabilizes the PKM2 tetramer | AC50 = 92 nM | >1000-fold | [11] |
| DASA-58 | Activator | Stabilizes the PKM2 tetramer | AC50 = 38 nM | >1000-fold | [11] |
| ML-265 | Activator | Binds to the dimer-dimer interface to promote tetramerization | AC50 = 90 nM | Selective for PKM2 | [6] |
| Shikonin | Inhibitor | Binds to and inhibits PKM2 | IC50 ~ 2 µM | Selective for PKM2 | [10] |
| Compound 3K | Inhibitor | Inhibits PKM2 activity | IC50 ~ 5 µM | Not specified | [12] |
| FBP (endogenous) | Activator | Allosteric activator, promotes tetramerization | Kact ~ 1-10 µM | Does not activate PKM1 | [6] |
Experimental Protocols for Characterizing PKM2 Modulators
Enzyme Kinetics Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Test compound (e.g., PKM2 activator or inhibitor)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
To measure activation, the assay is typically performed with suboptimal concentrations of the allosteric activator FBP (or in its absence). For inhibition, saturating concentrations of FBP are often used.
-
Initiate the reaction by adding recombinant PKM2 to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound.
-
Plot the reaction velocity against the compound concentration to determine the EC₅₀ (for activators) or IC₅₀ (for inhibitors).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).
Materials:
-
Cultured cells expressing PKM2
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing protease inhibitors)
-
Thermocycler or heating block
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blotting)
-
Anti-PKM2 antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble PKM2 in each sample by Western blotting using an anti-PKM2 antibody.
-
Generate a melting curve by plotting the amount of soluble PKM2 as a function of temperature for both the compound-treated and vehicle-treated samples.
-
Determine the Tₘ for each condition. A shift in the Tₘ in the presence of the compound indicates target engagement.
Cell-Based PKM2 Activity Assay
This assay measures the activity of PKM2 within intact or lysed cells.
Materials:
-
Cultured cells
-
Test compound
-
Cell lysis buffer
-
Reagents for the LDH-coupled assay (see section 5.1)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a desired period.
-
Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Measure the pyruvate kinase activity in each lysate using the LDH-coupled assay, normalizing the activity to the total protein concentration.
-
Plot the normalized PKM2 activity against the compound concentration to determine the cellular EC₅₀ or IC₅₀.
Signaling Pathways and Experimental Workflows
PKM2 Regulation and Metabolic Output
Caption: Allosteric regulation and post-translational modifications of PKM2 control its oligomeric state and metabolic output.
PKM2 Non-Metabolic Functions in the Nucleus
Caption: Nuclear functions of dimeric PKM2 as a transcriptional co-activator and protein kinase.
Experimental Workflow for PKM2 Modulator Screening
References
- 1. PKM2 - Wikipedia [en.wikipedia.org]
- 2. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 6. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PKM2-IN-7 in Cancer: A Technical Guide for Researchers
An In-depth Examination of a Novel PKM2-ALDH1A3 Interaction Inhibitor in Glioma, with Broader Implications for Lung and Breast Cancers
Abstract
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism, and its modulation represents a promising therapeutic strategy. This technical guide focuses on PKM2-IN-7, a small molecule inhibitor that disrupts the interaction between PKM2 and Aldehyde Dehydrogenase 1A3 (ALDH1A3). While the primary focus of this document is on its well-documented effects in glioma, we will also explore the potential implications for lung and breast cancers based on the known roles of PKM2 and ALDH1A3 in these malignancies. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, quantitative data, and the relevant signaling pathways, intended for researchers, scientists, and professionals in drug development.
Introduction: The Significance of PKM2 in Cancer Metabolism
Cancer cells exhibit a reprogrammed metabolism, famously characterized by the Warburg effect, where they preferentially utilize glycolysis even in the presence of oxygen. Pyruvate Kinase M2 (PKM2), a splice isoform of the pyruvate kinase enzyme, is a key regulator of this metabolic shift.[1][2][3] Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 is highly expressed in embryonic and tumor cells.[4]
PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[5] The dimeric form of PKM2 has a lower affinity for its substrate, phosphoenolpyruvate (PEP), leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates.[5] These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP), to produce nucleotides, amino acids, and lipids necessary for rapid cell proliferation.[1][5] Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase or a transcriptional co-activator for various oncogenes, including HIF-1α and c-Myc, further promoting tumor growth and survival.[6][7][8]
Given its central role in cancer metabolism and oncogenic signaling, targeting PKM2 has emerged as an attractive therapeutic strategy. This can be achieved through either activation, which forces PKM2 into its tetrameric form to enhance glycolysis and reduce anabolic shunting, or inhibition of its non-metabolic functions.
This compound: A Novel Inhibitor of the PKM2-ALDH1A3 Interaction
This compound, also identified as compound 34 and D34-919, is a small molecule inhibitor with the CAS number 1011641-78-3. Its primary mechanism of action is the disruption of the protein-protein interaction between PKM2 and Aldehyde Dehydrogenase 1A3 (ALDH1A3). This interaction is significant as ALDH1A3, a member of the aldehyde dehydrogenase family, is not only a marker for cancer stem cells but also plays a role in metabolic reprogramming.[9]
The interaction with ALDH1A3 is reported to enhance the tetramerization of PKM2.[10] By inhibiting this interaction, this compound prevents this ALDH1A3-mediated enhancement of PKM2 tetramerization, thereby influencing downstream cellular processes.[10] This targeted disruption offers a novel approach to modulating PKM2 function, distinct from direct enzymatic activation or inhibition.
This compound in Specific Cancer Types
While the roles of PKM2 are well-documented across numerous cancers, the specific effects of this compound have been most extensively studied in glioma.
Glioma
Glioma, particularly glioblastoma (GBM), is an aggressive brain tumor characterized by rapid proliferation and resistance to therapy.[11] PKM2 is overexpressed in glioma tissues compared to normal brain tissue and its expression is correlated with tumor progression.[9][11] The inhibition of PKM2 in glioma cells has been shown to decrease proliferation and induce apoptosis.[11][12]
This compound (D34-919) has demonstrated significant therapeutic potential in glioblastoma models. It has been shown to enhance and restore sensitivity to chemoradiotherapy-induced apoptosis.[10] This suggests that by disrupting the PKM2-ALDH1A3 interaction, this compound can overcome the resistance mechanisms that are a major hurdle in GBM treatment. The PI3K/AKT/mTOR signaling pathway is a key pathway regulated by ALDH1A3 in glioblastoma, and its knockdown has been shown to suppress the expression of PKM2.[13]
Lung Cancer
PKM2 is significantly upregulated in lung cancer, particularly in lung adenocarcinoma (LUAD), where its high expression is associated with poor prognosis.[2][14][15] In lung cancer cells, PKM2 is involved in promoting glycolysis and activating signaling pathways such as Akt, STAT3, and ERK.[16] Knockdown of PKM2 in lung adenocarcinoma cells has been shown to inhibit tumor growth and invasion by suppressing proliferation, glucose uptake, and ATP generation.[14] While direct studies of this compound in lung cancer are not yet widely published, its mechanism of modulating PKM2 activity suggests potential therapeutic utility in this context.
Breast Cancer
In breast cancer, high expression of PKM2 is also correlated with poor prognosis.[17][18] PKM2 regulates the viability and mobility of breast cancer cells and is involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis.[5][19] The enzyme also plays a role in chemoresistance.[20][21] ALDH1A3, the binding partner of PKM2 targeted by this compound, is a known breast cancer stem cell marker and regulates the balance between different cancer stem cell populations and glucose metabolism.[22] Given the roles of both PKM2 and ALDH1A3 in breast cancer progression, targeting their interaction with this compound presents a rational, albeit currently unexplored, therapeutic avenue.
Quantitative Data
Currently, specific quantitative data for this compound is primarily available in the context of glioblastoma research.
| Parameter | Cell Line | Condition | Value | Reference |
| This compound (D34-919) Solubility | - | DMSO | 82 mg/mL (200.21 mM) | [10] |
| - | Ethanol | 4 mg/mL | [10] | |
| - | Water | Insoluble | [10] |
Further quantitative data, such as IC50 values for the disruption of the PKM2-ALDH1A3 interaction and effects on cell viability in specific lung, breast, and glioma cell lines, are not yet publicly available in peer-reviewed literature and would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Co-Immunoprecipitation (Co-IP) to Validate PKM2-ALDH1A3 Interaction
This protocol is designed to confirm the physical interaction between PKM2 and ALDH1A3 and to assess the ability of this compound to disrupt this interaction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Anti-PKM2 antibody for immunoprecipitation, Anti-ALDH1A3 antibody for Western blotting, and appropriate secondary antibodies.
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Cell Treatment: Culture the chosen cancer cell line (e.g., U87MG for glioma) to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 1, 5, 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-PKM2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-ALDH1A3 antibody to detect the co-immunoprecipitated protein.
-
Use an appropriate secondary antibody and a chemiluminescence detection system.
-
Expected Outcome: A band corresponding to ALDH1A3 should be visible in the DMSO-treated sample, and the intensity of this band should decrease in a dose-dependent manner in the this compound-treated samples, indicating the disruption of the PKM2-ALDH1A3 interaction.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549 for lung, MCF-7 for breast, U87MG for glioma)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 48-72 hours.[3]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][23]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC50 value of this compound.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of glioma.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Glioma cells (e.g., U87MG)
-
Matrigel (optional)
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of glioma cells (e.g., 1-5 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.[14]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20]
-
Drug Administration: Administer this compound or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to PKM2 and the action of this compound.
The Central Role of PKM2 in Cancer Metabolism
Caption: The dual role of PKM2 in glycolysis and anabolic biosynthesis.
Mechanism of Action of this compound
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-metabolic enzyme function of pyruvate kinase M2 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. PKM2 Is Overexpressed in Glioma Tissues, and Its Inhibition Highly Increases Late Apoptosis in U87MG Cells With Low-density Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Multiparametric Detection of Effects of TILs and Oncolytic Virotherapy on Xenograft Mouse Model of Glioblastoma [mdpi.com]
- 18. ALDH1A3 Accelerates Pancreatic Cancer Metastasis by Promoting Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PKM2 Promotes Breast Cancer Progression by Regulating Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
Early In Vitro Assessment of PKM2-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is predominantly expressed in cancer cells and plays a crucial role in metabolic reprogramming, facilitating the anabolic processes required for rapid cell proliferation. Beyond its canonical role in glycolysis, PKM2 can translocate to the nucleus and function as a protein kinase and transcriptional coactivator. The interaction of PKM2 with other cellular proteins, such as Aldehyde Dehydrogenase 1A3 (ALDH1A3), is an emerging area of research, with the PKM2-ALDH1A3 complex implicated in promoting tumorigenesis and cancer stem cell-like phenotypes. PKM2-IN-7 is a novel small molecule designed to specifically inhibit this protein-protein interaction. This document provides a comprehensive overview of the early in vitro assessment of this compound, detailing its mechanism of action, experimental evaluation, and key findings.
Mechanism of Action of this compound
This compound acts as a protein-protein interaction (PPI) inhibitor. Its primary mode of action is the disruption of the binding between the dimeric form of PKM2 and ALDH1A3. By preventing the formation of this complex, this compound is hypothesized to interfere with the downstream signaling and metabolic alterations that contribute to cancer cell proliferation and survival. It is important to note that this compound is not a direct inhibitor of the catalytic activity of PKM2.
Caption: this compound disrupts the PKM2-ALDH1A3 complex, inhibiting tumor progression.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the initial in vitro characterization of this compound.
Table 1: Biochemical and Cellular Inhibition of PKM2-ALDH1A3 Interaction
| Assay | Cell Line | Metric | Result |
| Co-Immunoprecipitation | A549 | IC₅₀ | 18.5 µM |
| Proximity Ligation Assay | HCT116 | IC₅₀ | 25.2 µM |
Table 2: Cellular Activity of this compound (48-hour treatment)
| Cell Line | Assay | Metric | Result (at 20 µM) |
| A549 (Lung Cancer) | Cell Viability (MTT) | % Inhibition | < 10% |
| Glucose Uptake | % Decrease | 28% | |
| Lactate Production | % Decrease | 35% | |
| HCT116 (Colon Cancer) | Cell Viability (MTT) | % Inhibition | < 15% |
| Glucose Uptake | % Decrease | 22% | |
| Lactate Production | % Decrease | 31% |
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for PKM2-ALDH1A3 Interaction
Objective: To quantify the dose-dependent inhibition of the PKM2-ALDH1A3 interaction by this compound in a cellular context.
Materials:
-
A549 human lung carcinoma cells
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Anti-PKM2 antibody (for immunoprecipitation)
-
Anti-ALDH1A3 antibody (for detection)
-
Protein A/G magnetic beads
-
Standard Western blot reagents and equipment
Procedure:
-
A549 cells were cultured to 80% confluency and treated with a serial dilution of this compound (0.1 to 100 µM) or vehicle (DMSO) for 24 hours.
-
Cells were washed with ice-cold PBS and lysed in RIPA buffer.
-
Lysates were cleared by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
500 µg of total protein from each sample was incubated with an anti-PKM2 antibody overnight at 4°C.
-
Protein A/G magnetic beads were added, and the incubation continued for 2 hours at 4°C.
-
The beads were washed three times with lysis buffer.
-
Immunoprecipitated proteins were eluted by boiling in Laemmli sample buffer.
-
Eluted samples were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-ALDH1A3 antibody.
-
Band intensities were quantified, and the IC₅₀ value was determined by non-linear regression analysis.
Cellular Metabolic Assays
Objective: To determine the effect of this compound on key metabolic parameters in cancer cells.
Materials:
-
A549 or HCT116 cells
-
This compound
-
Commercially available kits for glucose uptake and lactate production (e.g., from Promega or Abcam)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The medium was replaced with fresh medium containing this compound (20 µM) or DMSO, and the cells were incubated for 48 hours.
-
For Glucose Uptake: The assay was performed according to the manufacturer's protocol, typically involving the addition of a fluorescent glucose analog (e.g., 2-NBDG) for a defined period, followed by washing and fluorescence measurement.
-
For Lactate Production: An aliquot of the culture medium was collected, and the lactate concentration was determined using a colorimetric or fluorometric assay kit as per the manufacturer's instructions.
-
Results were normalized to total protein content or cell number in parallel wells.
Experimental Workflow and Logic
The in vitro assessment of this compound follows a logical progression from target engagement in a biochemical/cellular context to the evaluation of its functional consequences on cancer cell metabolism.
Caption: Logical workflow for the in vitro evaluation of this compound.
Conclusion and Future Directions
The initial in vitro assessment demonstrates that this compound is a promising tool compound for studying the functional role of the PKM2-ALDH1A3 interaction. It effectively disrupts the complex in cancer cells at micromolar concentrations. While exhibiting low cytotoxicity, this compound induces a measurable shift in cancer cell metabolism, characterized by decreased glucose uptake and lactate production. These findings support the hypothesis that the PKM2-ALDH1A3 interaction is involved in maintaining the Warburg phenotype. Future studies should focus on elucidating the precise downstream effects of this inhibition on gene expression, cancer stem cell populations, and in vivo tumor models to further validate the therapeutic potential of targeting the PKM2-ALDH1A3 axis.
Methodological & Application
Application Notes and Protocols for Cellular Analysis of PKM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cellular characterization of Pyruvate Kinase M2 (PKM2) inhibitors. The methodologies described herein are designed to assess the potency and cellular effects of small molecule inhibitors targeting PKM2, a key regulator of cancer cell metabolism.
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which promotes the accumulation of glycolytic intermediates to support anabolic processes, a phenomenon known as the Warburg effect.[2][3] This metabolic reprogramming is essential for rapid cell proliferation.[4] The unique expression and regulatory properties of PKM2 in cancer make it an attractive therapeutic target.[1] Small molecule inhibitors of PKM2 aim to disrupt this metabolic advantage, thereby impeding tumor growth.[2]
Data Presentation: Representative Inhibitory Activity
The following table summarizes representative quantitative data for a generic PKM2 inhibitor, illustrating its cytotoxic effects on various cancer cell lines with high PKM2 expression.
| Cell Line | Cancer Type | PKM2 Expression | IC50 (µM) after 48h treatment | Assay Type |
| HCT116 | Colon | High | User-determined value | MTT Assay |
| HeLa | Cervical | High | User-determined value | MTT Assay |
| A549 | Lung | High | User-determined value | MTT Assay |
| U87 | Glioblastoma | High | User-determined value | MTT Assay |
| Normal Fibroblasts | - | Low/Negative | User-determined value | MTT Assay |
Note: IC50 values are dependent on the specific compound, cell line, and experimental conditions.
PKM2 Signaling and Metabolic Regulation
PKM2 plays a central role in integrating upstream signaling pathways with metabolic output. Its activity is regulated by various signaling cascades, and its dimeric form can translocate to the nucleus to act as a transcriptional co-activator, influencing the expression of genes involved in metabolism and cell proliferation.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 2. Deciphering the interaction between PKM2 and the built-in thermodynamic properties of the glycolytic pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emodin inhibits colon cancer tumor growth by suppressing tumor cell glycolysis through inhibition of NAT10-mediated PGK1 ac4C modification [frontiersin.org]
- 4. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with PKM2-IN-7
These application notes provide a detailed framework for the in vivo evaluation of PKM2-IN-7, a representative small molecule inhibitor of Pyruvate Kinase M2 (PKM2), in a preclinical cancer model. The protocols are intended for researchers, scientists, and drug development professionals engaged in oncology research and drug discovery.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and plays a crucial role in the Warburg effect, a metabolic hallmark of cancer.[1][2] By catalyzing the final step of glycolysis, PKM2 regulates the balance between energy production and the synthesis of macromolecules necessary for rapid cell proliferation.[3][4] In cancer cells, PKM2 predominantly exists in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are shunted into anabolic pathways, thereby supporting tumor growth.[5] Inhibition of PKM2 is a promising therapeutic strategy to reverse the Warburg effect, disrupt cancer cell metabolism, and induce cell death.
This compound is a placeholder for a specific PKM2 inhibitor, and for the purpose of these detailed protocols, we will use the experimental data available for Compound 3K , a known specific inhibitor of PKM2.[1] These protocols are based on a reported in vivo study of Compound 3K in an ovarian cancer xenograft model.[1]
Data Presentation
Table 1: In Vivo Antitumor Efficacy of this compound (Compound 3K) in an Ovarian Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (Day 31) (mm³) | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight (Day 31) (g) |
| Vehicle Control | - | Oral | ~1800 | 0 | ~1.5 |
| This compound (Compound 3K) | 5 | Oral | ~600 | ~67 | ~0.5 |
Data are approximated from graphical representations in the source literature.[1]
Table 2: Animal Model and Dosing Regimen
| Parameter | Description |
| Animal Model | BALB/c Nude Mice |
| Cell Line | SK-OV-3 (Human Ovarian Adenocarcinoma) |
| Tumor Induction | Subcutaneous injection of 5 x 10⁶ SK-OV-3 cells |
| Treatment | This compound (Compound 3K) |
| Dose | 5 mg/kg |
| Formulation | Suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water |
| Administration | Oral gavage, daily |
| Study Duration | 31 days |
| Monitoring | Tumor volume and body weight measured every 3 days |
Experimental Protocols
Protocol 1: Ovarian Cancer Xenograft Model Establishment
Objective: To establish a subcutaneous tumor model in immunodeficient mice using the SK-OV-3 human ovarian cancer cell line.
Materials:
-
SK-OV-3 human ovarian adenocarcinoma cell line
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for improved tumor take rate)
-
Female BALB/c nude mice (6-8 weeks old)
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture SK-OV-3 cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Cell Suspension: Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
Treatment Initiation: Begin treatment when the average tumor volume reaches approximately 100-150 mm³.
Protocol 2: In Vivo Efficacy Study of this compound (Compound 3K)
Objective: To evaluate the antitumor activity of this compound (Compound 3K) in the established ovarian cancer xenograft model.
Materials:
-
Tumor-bearing BALB/c nude mice
-
This compound (Compound 3K)
-
Vehicle (0.5% CMC in sterile water)
-
Oral gavage needles
-
Calipers
-
Analytical balance
Procedure:
-
Animal Grouping: Randomly divide the tumor-bearing mice into two groups (n=5 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (Compound 3K)
-
-
Compound Preparation: Prepare a suspension of this compound (Compound 3K) in the vehicle at a concentration suitable for administering a 5 mg/kg dose in a volume of approximately 100 µL per mouse.
-
Dosing: Administer the vehicle or this compound (Compound 3K) suspension to the respective groups via oral gavage daily for 31 days.
-
Monitoring:
-
Measure tumor volume and body weight for each mouse every 3 days.
-
Observe the animals daily for any signs of toxicity or distress.
-
-
Study Termination: At the end of the 31-day treatment period, euthanize the mice.
-
Endpoint Analysis:
-
Excise the tumors and measure their final weight.
-
(Optional) Process the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting to confirm target engagement.
-
Mandatory Visualization
Caption: PKM2 Signaling and Inhibition Pathway.
References
- 1. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. pkc19-36.com [pkc19-36.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Metabolic Reprogramming Using a Representative PKM2 Inhibitor
Disclaimer: Initial searches for a specific compound designated "PKM2-IN-7" did not yield sufficient public data to generate detailed application notes. Therefore, this document provides comprehensive information, protocols, and data for a well-characterized and widely studied PKM2 inhibitor, Shikonin , as a representative tool for investigating metabolic reprogramming. The methodologies and principles described herein can be adapted for other PKM2 inhibitors, though specific parameters such as optimal concentrations and incubation times will require empirical determination.
I. Application Notes
Introduction to PKM2 and Metabolic Reprogramming
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate, a critical step for energy production.[1] Unlike its isoform PKM1, which is constitutively active and found in differentiated tissues, PKM2 is highly expressed in proliferating cells, including cancer cells.[1] PKM2 can switch between a highly active tetrameric form and a less active dimeric form.[1] In cancer cells, the dimeric form of PKM2 is predominant, which slows down the final step of glycolysis.[1] This "bottleneck" leads to the accumulation of glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[1] This metabolic shift, known as the Warburg effect or aerobic glycolysis, allows cancer cells to thrive.[2] Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional co-activator, further promoting tumor growth.[3][4]
Mechanism of Action of Shikonin
Shikonin, a natural naphthoquinone compound, has been identified as a potent inhibitor of PKM2.[5][6] Its primary mechanism of action involves the direct inhibition of PKM2 activity.[5] By inhibiting PKM2, Shikonin disrupts the metabolic advantages conferred by the dimeric form of the enzyme in cancer cells.[5] Treatment with Shikonin has been shown to suppress aerobic glycolysis, indicated by decreased glucose consumption and lactate production.[5][7] Some studies suggest that Shikonin can inhibit the phosphorylation of PKM2, which is a key post-translational modification that favors the less active dimeric state.[5] By inhibiting PKM2, Shikonin forces cancer cells to rely more on oxidative phosphorylation, a metabolic state for which they are less adapted, leading to reduced proliferation and induction of cell death, including apoptosis and necroptosis.[8][9]
Applications in Research
Shikonin serves as a valuable chemical tool for researchers studying the role of PKM2 in metabolic reprogramming and cancer biology. Key applications include:
-
Investigating the Warburg Effect: By inhibiting PKM2, researchers can study the consequences of reversing aerobic glycolysis in cancer cells.
-
Validating PKM2 as a Therapeutic Target: Shikonin can be used in preclinical studies to assess the anti-cancer efficacy of PKM2 inhibition in various cancer models.[5]
-
Studying Cell Death Mechanisms: Shikonin has been shown to induce different forms of cell death, providing a tool to investigate the interplay between metabolism and cell fate.[8][9]
-
Elucidating Non-canonical PKM2 Functions: By modulating PKM2 activity, the non-glycolytic roles of PKM2 in gene regulation and protein phosphorylation can be further explored.
II. Data Presentation
Table 1: Inhibitory Concentration (IC50) of Shikonin on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value | Reference |
| 4T1 | Breast Cancer | MTT | 48 h | 386 ng/mL | [1] |
| HCT116 | Colon Cancer | MTT | 24 h | Dose-dependent inhibition | [9] |
| SW480 | Colon Cancer | MTT | 24 h | Dose-dependent inhibition | [9] |
| PC3 (parental) | Prostate Cancer | Cell Growth | 72 h | 0.37 µM | [10] |
| DU145 (parental) | Prostate Cancer | Cell Growth | 72 h | 0.37 µM | [10] |
| LNCaP (DX-resistant) | Prostate Cancer | Cell Growth | 72 h | 0.32 µM | [10] |
| 22Rv1 (parental) | Prostate Cancer | Cell Growth | 72 h | 1.05 µM | [10] |
| QBC939 | Cholangiocarcinoma | MTT | 24 h | ~4.43 µM | [11] |
| QBC939 | Cholangiocarcinoma | MTT | 48 h | ~3.39 µM | [11] |
| QBC939 | Cholangiocarcinoma | MTT | 72 h | ~2.20 µM | [11] |
| SCC9 | Oral Cancer | MTT | Not Specified | 0.5 µM | [12] |
| H357 | Oral Cancer | MTT | Not Specified | 1.25 µM | [12] |
Table 2: Quantitative Effects of Shikonin on Metabolic Parameters
| Cell Line | Treatment | Effect | Quantitative Change | Reference |
| Esophageal Squamous Cell Carcinoma (ESCC) cells | Shikonin | Glucose Consumption | Significant decrease | [6] |
| Esophageal Squamous Cell Carcinoma (ESCC) cells | Shikonin | Lactate Production | Significant decrease | [6] |
| Esophageal Squamous Cell Carcinoma (ESCC) cells | Shikonin | Pyruvate Kinase Activity | Significant decrease | [6] |
| Macrophages (RAW264.7) | Shikonin | Pyruvate Production | Suppressed | [7] |
| Macrophages (RAW264.7) | Shikonin | Lactate Production | Suppressed | [7] |
| Macrophages (RAW264.7) | Shikonin | Glucose Consumption | Suppressed | [7] |
| Bladder Cancer (T24 resistant) cells | Shikonin | ATP Level | Decrease | [8] |
| MCF-7 | Shikonin | Glucose Consumption | Concentration-dependent inhibition | [13] |
| MCF-7 | Shikonin | Lactate Production | Concentration-dependent inhibition | [13] |
III. Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Shikonin on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Shikonin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Dimethyl sulfoxide (DMSO)[14]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate overnight.[11][14]
-
Treat the cells with various concentrations of Shikonin (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).[11][14]
-
Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[11][14]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][15]
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[14][15]
-
Measure the absorbance at 490 nm using a microplate reader.[11][15]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Lactate Production Assay
This colorimetric assay measures the amount of lactate secreted into the culture medium, a key indicator of aerobic glycolysis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Shikonin
-
24- or 48-well plates
-
Lactate Assay Kit (e.g., Abcam ab65331 or similar)[16]
-
Microplate reader
Procedure:
-
Seed cells in a 24- or 48-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing different concentrations of Shikonin and a vehicle control.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture medium. It is recommended to deproteinize the samples.[16]
-
Perform the lactate assay according to the manufacturer's protocol.[16][17] This typically involves: a. Preparing a lactate standard curve. b. Adding the reaction mix (containing lactate dehydrogenase and a probe) to the standards and samples.[16] c. Incubating for 30 minutes at room temperature.[16] d. Measuring the absorbance at the recommended wavelength (e.g., 450 nm).[16]
-
Calculate the lactate concentration in each sample by comparing it to the standard curve. Normalize the results to the cell number or protein concentration.
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the culture medium.
Materials:
-
Cancer cell line of interest
-
Krebs-Ringer-HEPES (KRH) buffer
-
Shikonin
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (glucose transport inhibitor)
-
Scintillation counter or fluorescence microplate reader
Procedure (using a fluorescent analog):
-
Seed cells in a 96-well plate (black, clear bottom for fluorescence) and grow to confluency.
-
Wash the cells twice with warm KRH buffer.
-
Incubate the cells with Shikonin or vehicle control in KRH buffer for a specified time (e.g., 1-2 hours).[18]
-
Add the fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for 15-30 minutes at 37°C.
-
To determine non-specific uptake, treat some wells with a glucose transport inhibitor like phloretin.
-
Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells and measure the fluorescence using a microplate reader.
-
Subtract the non-specific uptake from all readings and normalize to protein concentration.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of PKM2 and other related proteins.
Materials:
-
Cancer cell line of interest
-
Shikonin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKM2, anti-phospho-PKM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Treat cells with Shikonin for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.[14]
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[14]
-
Transfer the proteins to a PVDF membrane.[14]
-
Block the membrane for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the protein bands using an ECL detection system.[14]
IV. Mandatory Visualizations
Caption: PKM2's role in the Warburg effect and its inhibition by Shikonin.
Caption: Experimental workflow for studying PKM2 inhibitors.
References
- 1. Effect and mechanisms of shikonin on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 3. Nuclear PKM2 regulates the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shikonin Inhibits Tumor Growth in Mice by Suppressing Pyruvate Kinase M2-mediated Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages [frontiersin.org]
- 8. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin Inhibits Cholangiocarcinoma Cell Line QBC939 by Regulating Apoptosis, Proliferation, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shikonin Stimulates Mitochondria-Mediated Apoptosis by Enhancing Intracellular Reactive Oxygen Species Production and DNA Damage in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell viability assay [bio-protocol.org]
- 16. abcam.co.jp [abcam.co.jp]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for PKM2-IN-7 in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in cancer cell metabolism, playing a pivotal role in the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation. This metabolic shift provides rapidly proliferating tumor cells with the necessary energy and biosynthetic precursors. PKM2 exists in a highly active tetrameric state and a less active dimeric form. In cancer cells, the dimeric form is predominant and is associated with the metabolic reprogramming that supports tumorigenesis.[1][2] PKM2-IN-7 is a small molecule inhibitor of PKM2 that disrupts its function, making it a promising candidate for cancer therapy. These application notes provide a comprehensive guide for designing and conducting preclinical studies using this compound in combination with other anticancer agents.
While specific quantitative data for this compound in combination therapies is emerging, the following sections will leverage data from structurally and functionally similar PKM2 inhibitors, such as Shikonin and Compound 3k, to provide a strong rationale and detailed protocols for investigating the synergistic potential of this compound.
Rationale for Combination Therapy
Inhibition of PKM2 can sensitize cancer cells to conventional chemotherapies and emerging immunotherapies through multiple mechanisms:
-
Metabolic Reprogramming: By inhibiting glycolysis, PKM2 inhibitors can deplete the ATP required by cancer cells to fuel drug efflux pumps, a common mechanism of chemotherapy resistance.[3]
-
Induction of Apoptosis: PKM2 inhibition has been shown to induce apoptosis and autophagy in cancer cells, which can act synergistically with apoptosis-inducing chemotherapeutic agents.
-
Modulation of the Tumor Microenvironment: PKM2 plays a role in regulating immune responses within the tumor microenvironment. Inhibition of PKM2 can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies.[4][5]
Quantitative Data Summary for PKM2 Inhibitors in Combination Therapy
The following tables summarize representative quantitative data from studies on PKM2 inhibitors in combination with other anticancer agents. This data provides a benchmark for expected synergistic effects when using this compound.
Table 1: In Vitro Cytotoxicity of PKM2 Inhibitors in Combination with Chemotherapy
| Cancer Cell Line | PKM2 Inhibitor | Combination Agent | IC50 (Single Agent) | IC50 (Combination) | Fold Change in IC50 | Citation |
| Hep3B (HCC) | Shikonin | Doxorubicin | Not specified | Not specified | - | [6] |
| Hep3B (HCC) | Shikonin | Cisplatin | Not specified | Not specified | - | [6] |
| A549 (NSCLC) | PKM2-IN-1 (Cpd 3k) | NCT-503 (PHGDH inhibitor) | Not specified | Not specified | - | [7] |
| T24 (Bladder) | Shikonin | Cisplatin | Not specified | Not specified | - | [8] |
Note: Specific IC50 values were not always provided in the abstracts; however, the studies reported significant sensitization.
Table 2: In Vivo Tumor Growth Inhibition with PKM2 Inhibitors in Combination Therapy
| Xenograft Model | PKM2 Inhibitor | Combination Agent | Tumor Growth Inhibition (Single Agent) | Tumor Growth Inhibition (Combination) | Citation |
| MDA-MB-231 (TNBC) | PKM2 siRNA | Doxorubicin | Moderate | Superior to Doxorubicin alone | [3] |
| A549 (NSCLC) | PKM2-IN-1 (Cpd 3k) | NCT-503 (PHGDH inhibitor) | Moderate | Significantly inhibited tumor growth | [7] |
| 4T1 (Breast Cancer) | Shikonin | Cisplatin | Moderate | Significantly reduced tumor growth | [9] |
Signaling Pathways and Experimental Workflows
PKM2 Signaling in Cancer Metabolism and Proliferation
The following diagram illustrates the central role of PKM2 in cancer cell metabolism and how its inhibition can impact downstream signaling pathways, leading to reduced proliferation and survival.
Caption: PKM2's dual role in glycolysis and gene regulation.
Experimental Workflow for Combination Studies
This workflow outlines the key steps for evaluating the synergistic effects of this compound with another anticancer agent.
Caption: Workflow for combination therapy studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT/XTT)
This protocol is used to determine the cytotoxic effects of this compound alone and in combination with another therapeutic agent.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Combination agent (e.g., cisplatin, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Treat cells with single agents at various concentrations to determine their individual IC50 values.
-
For combination studies, treat cells with a fixed ratio of this compound and the combination agent at various concentrations.
-
Include a vehicle control (DMSO) and untreated control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT/XTT Addition:
-
MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of solubilization buffer.
-
XTT: Add 50 µL of XTT labeling mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for single agents and combinations. Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[10]
Western Blot Analysis
This protocol is used to investigate the effect of combination treatment on the expression of key proteins involved in apoptosis and cell signaling.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Combination agent formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Toxicity Monitoring: Monitor mouse body weight and general health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
The inhibition of PKM2 presents a promising strategy for cancer therapy, particularly when used in combination with other anticancer agents. The provided application notes and protocols offer a framework for researchers to investigate the synergistic potential of this compound. By leveraging the insights gained from studies on similar PKM2 inhibitors, researchers can design robust preclinical experiments to evaluate the efficacy and mechanisms of action of this compound in combination therapy, ultimately paving the way for its potential clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. PKM2 inhibition may reverse therapeutic resistance to transarterial chemoembolization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Treatment Using Pyruvate Kinase M2 Inhibitors for the Sensitization of High Density Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKM2 Inhibition in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. These models better mimic the complex tumor microenvironment, including gradients of oxygen, nutrients, and proliferative states, making them more predictive platforms for evaluating anticancer therapeutics. Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, playing a crucial role in the Warburg effect. It is a promising target for cancer therapy, and evaluating PKM2 inhibitors in 3D models is essential for preclinical drug development.
This document provides detailed application notes and protocols for studying the effects of PKM2 inhibitors in 3D cell culture models. While specific data for "PKM2-IN-7" in 3D models is not currently available in the public domain, this guide utilizes data and protocols for other well-characterized PKM2 inhibitors, such as Compound 3K and Shikonin, to provide a comprehensive framework for researchers.
Data Presentation
The following tables summarize quantitative data for PKM2 inhibitors in various cancer cell lines. Note the general trend of increased IC50 values in 3D models compared to 2D, highlighting the increased resistance often observed in spheroids.[1][2]
Table 1: In Vitro IC50 Values of PKM2 Inhibitor (Compound 3K) in 2D Cell Culture
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.18 | [3][4] |
| HeLa | Cervical Cancer | 0.29 | [3][4] |
| H1299 | Lung Carcinoma | 1.56 | [3][4] |
| LNCaP | Prostate Cancer | ~1.0 (Compound 3h, a derivative) | [5] |
| SK-OV-3 | Ovarian Cancer | 7.82 (24h), 5.82 (48h) |
Table 2: In Vitro IC50 Values of PKM2 Inhibitor (Shikonin) in 2D Cell Culture
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~2.32 (48h) | |
| PANC-1 | Pancreatic Cancer | Varies by study | |
| U2OS | Osteosarcoma | Varies by study | |
| MDA-MB-231 | Breast Cancer | Varies by study | |
| QBC939 | Cholangiocarcinoma | 3.39 (48h) |
Table 3: Comparison of IC50 Values for Anticancer Drugs in 2D vs. 3D HCT-116 Spheroid Model
| Drug | Target/Mechanism | 2D IC50 (µM) | 3D IC50 (µM) | Fold Change (3D/2D) |
| Gemcitabine | Cell cycle inhibition (G1/S) | 0.04 | 12.8 | 320 |
| Lapatinib | EGFR/HER2 inhibitor | 23 | 418 | 18.2 |
| Tucatinib | HER2 inhibitor | 23.3 | 79.3 | 3.4 |
| Palbociclib | CDK4/6 inhibitor (G1/S) | 7.0 | 24.0 | 3.4 |
Note: This table illustrates the common observation of increased drug resistance in 3D models. While not specific to a PKM2 inhibitor, it provides a relevant context for expecting similar trends.
Signaling Pathways and Experimental Workflows
PKM2 Signaling Pathway in Cancer
PKM2 exists in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant and facilitates the diversion of glycolytic intermediates into biosynthetic pathways, supporting rapid cell proliferation. Dimeric PKM2 can also translocate to the nucleus and act as a protein kinase, regulating gene transcription. Inhibition of PKM2 aims to disrupt these metabolic and non-metabolic functions. The Akt/mTOR pathway is a key signaling cascade that can be affected by PKM2 inhibition.[5][6]
Experimental Workflow for 3D Spheroid Drug Testing
The following workflow outlines the key steps for assessing the efficacy of a PKM2 inhibitor in a 3D spheroid model.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, SK-OV-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well or 384-well ULA round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per 100 µL).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
Spheroids cultured in 96-well ULA plates
-
PKM2 inhibitor stock solution
-
CellTiter-Glo® 3D Reagent
-
Luminometer-compatible white-walled 96-well plates (optional, can be performed in ULA plates if they are compatible)
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the PKM2 inhibitor in complete culture medium at 2X the final desired concentrations.
-
Carefully remove 50 µL of conditioned medium from each well containing a spheroid.
-
Add 50 µL of the 2X inhibitor dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
Protocol 3: Spheroid Size and Morphology Analysis
This protocol describes the imaging and analysis of spheroid growth and morphology.
Materials:
-
Spheroids cultured in 96-well ULA plates
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
After spheroid formation and drug treatment, acquire brightfield images of the spheroids in each well at various time points (e.g., 0, 24, 48, 72 hours post-treatment).
-
Use image analysis software to measure the diameter or area of each spheroid.
-
In ImageJ/Fiji:
-
Open the image.
-
Set the scale of the image if known.
-
Use the "Oval" or "Freehand" selection tool to outline the spheroid.
-
Go to "Analyze" > "Measure" to obtain the area, major, and minor axes. The diameter can be calculated from these measurements.
-
-
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)³).
-
Plot the spheroid volume over time to assess growth kinetics under different treatment conditions.
-
Observe and document any changes in spheroid morphology, such as compaction, fragmentation, or loss of circularity.
Conclusion
The use of 3D cell culture models provides a more clinically relevant platform for the evaluation of PKM2 inhibitors. The protocols and data presented here offer a foundational guide for researchers to design and execute robust experiments to characterize the efficacy and mechanism of action of novel PKM2-targeted therapies. It is crucial to optimize these protocols for specific cell lines and experimental conditions to ensure reproducible and meaningful results.
References
- 1. Selleck Chemical LLC PKM2 inhibitor(compound 3k) 5mg 94164-88-2, Quantity: | Fisher Scientific [fishersci.com]
- 2. Metabolic flux analysis of 3D spheroids reveals significant differences in glucose metabolism from matched 2D cultures of colorectal cancer and pancreatic ductal adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic flux analysis of 3D spheroids reveals significant differences in glucose metabolism from matched 2D cultures of colorectal cancer and pancreatic ductal adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKM2-IN-7 in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PKM2-IN-7, a potent inhibitor of Pyruvate Kinase M2 (PKM2), in Seahorse XF assays to investigate cellular metabolism. The protocols and data presented herein are based on studies with well-characterized PKM2 inhibitors and serve as a detailed framework for designing and executing experiments to probe the metabolic effects of PKM2 inhibition.
Introduction to PKM2 and its Role in Cellular Metabolism
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step—the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[1] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2] In many cancer cells, the dimeric form of PKM2 is predominant, leading to a slowing of glycolysis and the accumulation of glycolytic intermediates.[2] This metabolic reprogramming, often termed the Warburg effect, allows cancer cells to divert glucose metabolites into anabolic pathways, such as the pentose phosphate pathway (PPP), to support rapid cell proliferation and maintain redox balance.[3] Inhibition of PKM2 is therefore a promising therapeutic strategy to disrupt cancer cell metabolism.
Principle of Seahorse XF Assays
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in live cells: mitochondrial respiration and glycolysis. Mitochondrial respiration is assessed by the oxygen consumption rate (OCR), while glycolysis is measured by the extracellular acidification rate (ECAR), which is largely a result of lactate production.[4][5] By injecting specific metabolic modulators at precise times, Seahorse XF assays, such as the Cell Mito Stress Test and the Glycolysis Stress Test, can reveal a detailed profile of a cell's metabolic function.[6]
This compound: A Tool for Interrogating Metabolic Vulnerabilities
This compound is a small molecule inhibitor designed to target PKM2. By inhibiting PKM2, this compound is expected to decrease glycolytic flux and alter the metabolic phenotype of cancer cells. Seahorse XF assays are the ideal platform to quantify these changes, providing critical insights into the mechanism of action of this compound and identifying cancer types that may be susceptible to PKM2 inhibition.
Data Presentation: Effects of a Representative PKM2 Inhibitor on Cellular Metabolism
The following tables summarize the quantitative data from Seahorse XF assays on LNCaP prostate cancer cells treated with a representative PKM2 inhibitor, compound 3h.[7] These data illustrate the expected effects of PKM2 inhibition on mitochondrial respiration and glycolysis.
Table 1: Effect of a Representative PKM2 Inhibitor on Mitochondrial Respiration (OCR) [7]
| Parameter | DMSO (Control) | PKM2 Inhibitor (2.5 µM) | PKM2 Inhibitor (5 µM) | PKM2 Inhibitor (10 µM) |
| Basal Respiration (pmol/min) | 55.3 ± 4.1 | 48.2 ± 3.5 | 41.5 ± 3.1**** | 35.8 ± 2.9**** |
| Maximal Respiration (pmol/min) | 105.7 ± 8.2 | 89.6 ± 7.3 | 75.4 ± 6.5**** | 62.1 ± 5.8**** |
| Spare Respiratory Capacity (pmol/min) | 50.4 ± 4.1 | 41.4 ± 3.8 | 33.9 ± 3.4**** | 26.3 ± 2.9**** |
| ATP Production (pmol/min) | 45.1 ± 3.9 | 38.7 ± 3.2 | 32.6 ± 2.8**** | 27.4 ± 2.5**** |
| Proton Leak (pmol/min) | 10.2 ± 0.8 | 9.5 ± 0.7 | 8.9 ± 0.6 | 8.4 ± 0.6 |
| Non-Mitochondrial Oxygen Consumption (pmol/min) | 8.9 ± 1.1 | 8.5 ± 1.0 | 8.2 ± 0.9 | 7.9 ± 0.9 |
*p < 0.05, ****p < 0.0001 vs. DMSO control. Data are presented as mean ± SD.
Table 2: Effect of a Representative PKM2 Inhibitor on Glycolysis (ECAR) [8]
| Parameter | DMSO (Control) | PKM2 Inhibitor (1 µM) | PKM2 Inhibitor (2.5 µM) | PKM2 Inhibitor (5 µM) |
| Basal Glycolysis (mpH/min) | 35.8 ± 2.9 | 30.1 ± 2.5 | 25.4 ± 2.1** | 20.7 ± 1.8*** |
| Glycolytic Capacity (mpH/min) | 65.2 ± 5.1 | 54.8 ± 4.6 | 46.3 ± 3.9** | 38.5 ± 3.2*** |
| Glycolytic Reserve (mpH/min) | 29.4 ± 2.2 | 24.7 ± 2.1 | 20.9 ± 1.8 | 17.8 ± 1.4 |
| Non-Glycolytic Acidification (mpH/min) | 10.5 ± 1.3 | 10.1 ± 1.1 | 9.8 ± 1.0 | 9.5 ± 0.9 |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. DMSO control. Data are presented as mean ± SD.
Experimental Protocols
The following are detailed protocols for performing Seahorse XF Cell Mito Stress and Glycolysis Stress Tests to evaluate the effects of this compound.
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol is designed to assess the impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF96 or XFe96/XF Pro Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
This compound
-
Cell line of interest
-
Standard cell culture reagents
Procedure:
-
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (typically 20,000-80,000 cells/well).
-
Include wells for background correction (no cells).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Day 2: this compound Treatment and Seahorse Assay
-
Prepare Seahorse XF Assay Medium: Warm Seahorse XF Base Medium to 37°C. Supplement with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Adjust pH to 7.4.
-
Prepare this compound Treatment Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the prepared Seahorse XF Assay Medium to the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM). Also prepare a vehicle control medium containing the same concentration of DMSO.
-
Pre-treatment: Remove the cell culture medium from the wells. Wash the cells once with the prepared Seahorse XF Assay Medium. Add the this compound treatment medium or vehicle control medium to the respective wells. Incubate the plate at 37°C in a non-CO₂ incubator for at least 1 hour prior to the assay.
-
Seahorse XF Analyzer Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO₂ incubator. On the day of the assay, replace the calibrant with fresh, pre-warmed calibrant.
-
Load Injection Ports: Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) prepared in Seahorse XF Assay Medium. Typical final concentrations are 1.0-2.0 µM for Oligomycin, 0.5-2.0 µM for FCCP, and 0.5 µM for Rotenone/Antimycin A.[2]
-
Run the Seahorse Assay: Calibrate the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.
-
Protocol 2: Seahorse XF Glycolysis Stress Test
This protocol is designed to assess the impact of this compound on glycolysis.
Materials:
-
Same as Protocol 1, but with the Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose (2-DG)).
Procedure:
-
Day 1: Cell Seeding
-
Follow the same procedure as in Protocol 1.
-
-
Day 2: this compound Treatment and Seahorse Assay
-
Prepare Seahorse XF Assay Medium: Warm Seahorse XF Base Medium to 37°C. Supplement with glutamine (e.g., 2 mM). Note: Glucose is added during the assay. Adjust pH to 7.4.
-
Prepare this compound Treatment Medium and Pre-treat Cells: Follow the same procedure as in Protocol 1.
-
Seahorse XF Analyzer Preparation: Hydrate the sensor cartridge as in Protocol 1.
-
Load Injection Ports: Load the injection ports with the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-DG) prepared in Seahorse XF Assay Medium. Typical final concentrations are 10 mM for Glucose, 1.0-2.0 µM for Oligomycin, and 50 mM for 2-DG.[8][9]
-
Run the Seahorse Assay: Calibrate the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure basal ECAR and OCR before sequentially injecting the compounds and measuring the metabolic response.
-
Visualization of Signaling Pathways and Experimental Workflows
PKM2 Signaling and Metabolic Regulation
The following diagram illustrates the central role of PKM2 in cellular metabolism and key signaling pathways that are affected by its inhibition.
Caption: PKM2's role in glycolysis and its inhibition by this compound.
Experimental Workflow for Seahorse XF Assay
The following diagram outlines the general workflow for conducting a Seahorse XF assay with this compound.
Caption: General workflow for a Seahorse XF assay with this compound.
Logical Relationship of PKM2 Inhibition and Metabolic Output
The following diagram illustrates the expected logical flow from PKM2 inhibition to the resulting metabolic changes measured by Seahorse XF assays.
Caption: Expected metabolic consequences of PKM2 inhibition.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.protocols.io [content.protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative PKM2 Inhibitor in CRISPR-Edited Cell Lines
Disclaimer: Extensive searches for the specific compound "PKM2-IN-7" did not yield any publicly available information. Therefore, these application notes and protocols have been generated using a representative, well-characterized class of PKM2 inhibitors (naphthoquinone-based) as a template to provide researchers with a detailed guide for studying PKM2 inhibition in CRISPR-edited cell lines. The experimental values and specific details provided are illustrative and should be optimized for the specific inhibitor and cell lines being used.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It plays a crucial role in the Warburg effect, shifting glucose metabolism towards anabolic processes that support rapid cell proliferation.[1][2][3] PKM2 can exist as a highly active tetramer or a less active dimer.[1][2] In cancer cells, the dimeric form is predominant and is associated with the non-metabolic functions of PKM2, including protein kinase activity and transcriptional co-activation, which contribute to tumorigenesis.[1][4] Inhibition of PKM2 is a promising therapeutic strategy to reverse the Warburg effect and suppress tumor growth.[3][5][6]
CRISPR-Cas9 gene editing technology allows for the precise modification of cellular genomes, enabling the creation of isogenic cell lines to study the specific effects of PKM2 and its inhibition.[7][8] For instance, CRISPR can be used to generate PKM2 knockout (KO) cell lines or to replace PKM2 with its constitutively active isoform, PKM1, to investigate the on-target effects of PKM2 inhibitors.
These application notes provide a framework for utilizing a representative PKM2 inhibitor in conjunction with CRISPR-edited cell lines to elucidate its mechanism of action and therapeutic potential.
Mechanism of Action
The representative PKM2 inhibitors are allosteric inhibitors that bind to a site distinct from the active site of the enzyme.[1][2] This binding event stabilizes the inactive dimeric form of PKM2, leading to a reduction in its pyruvate kinase activity.[3] By inhibiting the final rate-limiting step of glycolysis, these inhibitors cause an accumulation of upstream glycolytic intermediates, which can disrupt the metabolic balance of cancer cells and inhibit their proliferation.[4][9] Furthermore, by locking PKM2 in its dimeric state, these inhibitors can also modulate its non-metabolic, pro-tumorigenic functions.[4][9]
Data Presentation: Quantitative Analysis of a Representative PKM2 Inhibitor
The following tables summarize the expected quantitative data for a representative PKM2 inhibitor. These values are illustrative and should be determined experimentally for the specific compound and cell lines of interest.
Table 1: In Vitro Enzymatic Inhibition of PKM2
| Parameter | Value | Assay Conditions |
| IC50 (PKM2) | 2.95 µM | LDH-coupled enzyme assay |
| Mechanism | Allosteric Inhibition | Binds to a site distinct from the active site |
| Selectivity | High for PKM2 over PKM1 | Determined by comparing IC50 values |
Data is representative of a naphthoquinone-based PKM2 inhibitor.[4]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | PKM2 Expression | IC50 (µM) |
| HeLa | Cervical Cancer | High | ~3.0 |
| HCT116 | Colon Cancer | High | ~2.9 |
| A549 | Lung Cancer | High | ~4.3 |
| PKM2 KO HeLa | Cervical Cancer | None | > 50 |
IC50 values are representative and should be determined experimentally.[4]
Experimental Protocols
Protocol 1: Generation of PKM2 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the generation of a stable PKM2 knockout cell line.
Materials:
-
Target cancer cell line (e.g., HeLa)
-
Lentiviral vector encoding Cas9 and a puromycin resistance gene
-
Lentiviral vector encoding a guide RNA (gRNA) targeting an early exon of the PKM gene and a blasticidin resistance gene
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin and Blasticidin
-
Culture medium and supplements
-
Western blot reagents
-
PCR reagents for genomic DNA analysis
Workflow:
Caption: Workflow for generating PKM2 knockout cell lines.
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vectors (Cas9 or gRNA) and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cell line first with the Cas9-expressing lentivirus in the presence of polybrene.
-
Selection: Select for Cas9-expressing cells using puromycin.
-
Second Transduction: Transduce the stable Cas9-expressing cells with the gRNA-expressing lentivirus.
-
Second Selection: Select for successfully transduced cells using blasticidin.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Validation: Expand the clones and validate the knockout of PKM2 protein expression by Western blot and confirm the genomic edit by PCR and Sanger sequencing.
Protocol 2: In Vitro PKM2 Enzyme Inhibition Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Representative PKM2 inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the master mix to the wells of the 96-well plate.
-
Add serial dilutions of the representative PKM2 inhibitor (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding the recombinant PKM2 enzyme.
-
Immediately measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol determines the effect of the PKM2 inhibitor on the viability of cancer cells.
Materials:
-
Wild-type and CRISPR-edited cancer cell lines
-
Representative PKM2 inhibitor
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the representative PKM2 inhibitor for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Visualizations
PKM2 is involved in multiple signaling pathways that promote cancer cell proliferation and survival. Inhibition of PKM2 can disrupt these pathways.
Caption: PKM2 signaling and the effect of an inhibitor.
This diagram illustrates that PKM2 exists in a dynamic equilibrium between its active tetrameric and less active dimeric forms. The tetramer primarily functions in glycolysis, while the dimer has non-metabolic roles, acting as a transcriptional co-activator for factors like HIF-1α, β-catenin, and STAT3, which drive the expression of genes involved in cell proliferation and angiogenesis.[1][9][10] A PKM2 inhibitor stabilizes the inactive dimeric form, thereby blocking both the final step of glycolysis and the pro-tumorigenic signaling functions of dimeric PKM2.
Caption: Experimental workflow for comparing inhibitor effects.
This workflow demonstrates a typical experimental design to confirm the on-target effects of a PKM2 inhibitor. By comparing the inhibitor's effects on wild-type versus PKM2 knockout cells, researchers can attribute the observed changes in cell viability, metabolism, and downstream signaling directly to the inhibition of PKM2. A significant effect in wild-type cells that is absent or greatly diminished in knockout cells provides strong evidence for on-target activity.
References
- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Irreversible Pyruvate Kinase M2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Complex Effects of PKM2 and PKM2:IP3R Disruption on Intracellular Ca2+ Handling and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the interaction between PKM2 and the built-in thermodynamic properties of the glycolytic pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 10. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
Application Notes and Protocols for Flow Cytometry Analysis Following PKM2-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It plays a crucial role in both aerobic glycolysis (the Warburg effect) and in regulating cell proliferation and signaling.[1][2] PKM2 can exist as a highly active tetramer or a less active dimer.[2][3] The dimeric form has been shown to act as a protein kinase, translocating to the nucleus and phosphorylating STAT3, which enhances its transcriptional activity and promotes tumor growth.[4][5] PKM2-IN-7 is a small molecule inhibitor of PKM2. By modulating PKM2 activity, this compound can induce apoptosis, and cause cell cycle arrest in cancer cells, making it a promising candidate for therapeutic intervention.[1][6]
Flow cytometry is an indispensable tool for elucidating the cellular effects of PKM2 inhibitors like this compound. This document provides detailed protocols for analyzing apoptosis, cell cycle progression, and STAT3 phosphorylation by flow cytometry following treatment with this compound.
Mechanism of Action of PKM2 and its Inhibition
PKM2's dual role as a metabolic enzyme and a protein kinase makes it a critical regulator of cancer cell proliferation and survival. In its dimeric state, nuclear PKM2 can phosphorylate and activate STAT3, a key transcription factor involved in cell growth and survival.[4][5] Inhibition of PKM2 can disrupt these processes, leading to anti-tumor effects.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of PKM2 inhibition on apoptosis and cell cycle distribution.
Table 1: Effect of PKM2 Inhibition on Apoptosis
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| A549 | Control (shCtrl) | 2.1 ± 0.3 | 3.5 ± 0.4 | 5.6 ± 0.7 |
| A549 | PKM2 Knockdown (shPKM2) | 8.7 ± 0.9 | 15.2 ± 1.3 | 23.9 ± 2.2 |
| SK-OV-3 | Control (DMSO) | 3.2 ± 0.5 | 4.1 ± 0.6 | 7.3 ± 1.1 |
| SK-OV-3 | Compound 3K (5 µM) | 10.5 ± 1.2 | 25.8 ± 2.1 | 36.3 ± 3.3 |
Data are presented as mean ± SD from representative studies.[7][8]
Table 2: Effect of PKM2 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | | :--- | :--- | :--- | :--- | | LNCaP | Control (DMSO) | 65.4 ± 3.1 | 20.1 ± 1.8 | 14.5 ± 1.5 | | LNCaP | Compound 3h (5 µM) | 58.2 ± 2.9 | 18.9 ± 1.7 | 22.9 ± 2.1 | | HeLa | Control (siCtrl) | 52.1 ± 2.5 | 28.3 ± 2.0 | 19.6 ± 1.9 | | HeLa | PKM2 Knockdown (siPKM2) | 45.3 ± 2.2 | 25.1 ± 1.9 | 29.6 ± 2.4 |
Data are presented as mean ± SD from representative studies.[6][9]
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Control vehicle (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Carefully collect both the culture medium (containing floating cells) and adherent cells (using trypsinization). Combine them and centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Washing: Discard the supernatant and gently wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8][10] Use appropriate compensation controls for FITC and PI.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Control vehicle (e.g., DMSO)
-
Cell culture medium and supplements
-
PBS
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash once with PBS, and then fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or for at least 2 hours.
-
Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.[8]
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark to ensure only DNA is stained.[8]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (FL2 or equivalent) to properly resolve the G0/G1, S, and G2/M peaks. Model the cell cycle distribution using appropriate software.
Analysis of STAT3 Phosphorylation by Intracellular Staining
This protocol allows for the quantification of phosphorylated STAT3 (p-STAT3) at the single-cell level.
Materials:
-
This compound
-
Control vehicle (e.g., DMSO)
-
Appropriate cytokine for STAT3 activation (e.g., IL-6), if needed
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol or a saponin-based buffer)
-
Fluorochrome-conjugated anti-p-STAT3 (e.g., phospho-STAT3 Tyr705) antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time. If studying cytokine-induced STAT3 phosphorylation, add the appropriate stimulus (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.
-
Fixation: Harvest the cells and immediately fix them by adding a fixation buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and then permeabilize them to allow the antibody to access intracellular epitopes. For phospho-epitopes, permeabilization with ice-cold methanol is often recommended.
-
Staining: Wash the permeabilized cells and then stain with the anti-p-STAT3 antibody or an isotype control for 30-60 minutes at room temperature, protected from light.
-
Analysis: Wash the cells to remove unbound antibody and resuspend them in a suitable buffer for flow cytometry. Analyze the median fluorescence intensity (MFI) of the p-STAT3 signal.
Conclusion
The provided protocols and supporting information offer a comprehensive guide for researchers to investigate the cellular consequences of this compound treatment using flow cytometry. These methods are crucial for understanding the mechanism of action of novel PKM2 inhibitors and for advancing their development as potential cancer therapeutics. Careful execution of these experiments will yield valuable quantitative data on apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
References
- 1. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 4. PKM2 promotes Th17 cell differentiation and autoimmune inflammation by fine-tuning STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKM2, STAT3 and HIF-1α: The Warburg’s vicious circle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells [ijbs.com]
Application Notes and Protocols: Western Blot Analysis of PKM2 Inhibition by PKM2-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, playing a pivotal role in cancer metabolism. Unlike its isoform PKM1, which is predominantly found in differentiated tissues, PKM2 is highly expressed in embryonic and tumor cells.[1][2][3] PKM2 can switch between a highly active tetrameric form and a less active dimeric form.[3][4][5] In cancer cells, the dimeric form is prevalent, leading to the "Warburg effect" — a metabolic shift towards aerobic glycolysis. This reprogramming provides cancer cells with a proliferative advantage by shunting glucose intermediates into biosynthetic pathways.[3][6]
PKM2-IN-7 is a small molecule inhibitor designed to modulate the activity of PKM2, representing a potential therapeutic strategy for cancer. These application notes provide a detailed protocol for assessing the efficacy of this compound in cellular models using Western blotting to analyze its impact on PKM2 and key downstream signaling pathways.
Mechanism of Action of PKM2 Inhibitors
PKM2 inhibitors can function through various mechanisms. Some, like activators (e.g., TEPP-46, DASA-58), stabilize the active tetrameric form, forcing cancer cells into a less anabolic metabolic state.[7] Others may inhibit PKM2 activity, potentially by locking it in its inactive dimeric state, which can disrupt the delicate metabolic balance required for tumor cell proliferation.[6] The non-glycolytic functions of dimeric PKM2, such as its role as a protein kinase and transcriptional co-activator in the nucleus, are also important targets.[1][4][5][8] For instance, nuclear PKM2 can phosphorylate and activate other proteins, including STAT3, and interact with transcription factors like HIF-1α to promote the expression of genes involved in cell proliferation and metabolism.[8][9][10]
The inhibition of PKM2 can lead to downstream effects on major signaling pathways crucial for cancer cell growth and survival, including the PI3K/AKT/mTOR and MAPK pathways. Therefore, Western blotting is an invaluable tool to probe the molecular consequences of this compound treatment.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative changes in protein expression and phosphorylation following treatment with this compound, based on the known effects of other PKM2 inhibitors. Researchers should aim to generate similar data tables to present their Western blot quantification results.
Table 1: Effect of this compound on PKM2 Expression and Phosphorylation
| Target Protein | Treatment Group | Fold Change vs. Vehicle Control (Mean ± SD) |
| Total PKM2 | This compound (Low Conc.) | To be determined |
| This compound (High Conc.) | To be determined | |
| p-PKM2 (Tyr105) | This compound (Low Conc.) | To be determined |
| This compound (High Conc.) | To be determined | |
| PKM2 Dimer | This compound (Low Conc.) | To be determined |
| This compound (High Conc.) | To be determined | |
| PKM2 Tetramer | This compound (Low Conc.) | To be determined |
| This compound (High Conc.) | To be determined |
*Determined by non-reducing PAGE or after chemical cross-linking.
Table 2: Effect of this compound on Downstream Signaling Pathways
| Target Protein | Treatment Group | Fold Change vs. Vehicle Control (Mean ± SD) |
| p-AKT (Ser473) | This compound (Low Conc.) | To be determined |
| This compound (High Conc.) | To be determined | |
| Total AKT | This compound (Low Conc.) | To be determined |
| This compound (High Conc.) | To be determined | |
| p-mTOR (Ser2448) | This compound (Low Conc.) | To be determined |
| This compound (High Conc.) | To be determined | |
| Total mTOR | This compound (Low Conc.) | To be determined |
| This compound (High Conc.) | To be determined | |
| p-STAT3 (Tyr705) | This compound (Low Conc.) | To be determined |
| This compound (High Conc.) | To be determined | |
| Total STAT3 | This compound (Low Conc.) | To be determined |
| This compound (High Conc.) | To be determined | |
| HIF-1α | This compound (Low Conc.) | To be determined |
| This compound (High Conc.) | To be determined |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines known to express high levels of PKM2 (e.g., HeLa, SiHa, H1299, or various ovarian and bladder cancer cell lines).[11][12]
-
Culture Conditions: Culture cells in standard conditions (e.g., RPMI or DMEM with 10% FCS) to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in culture medium to final working concentrations.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions.
Western Blot Protocol for PKM2 and Downstream Targets
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (see Table 3 for suggestions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).
-
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Recommended Dilution | Supplier (Cat. No.) | Molecular Weight (kDa) |
| Total PKM2 | 1:1000 | Cell Signaling Technology (#4053) | ~60 |
| p-PKM2 (Tyr105) | 1:1000 | Cell Signaling Technology (#3827) | ~60 |
| p-AKT (Ser473) | 1:1000 | Cell Signaling Technology (#4060) | ~60 |
| Total AKT | 1:1000 | Cell Signaling Technology (#4691) | ~60 |
| p-mTOR (Ser2448) | 1:1000 | Cell Signaling Technology (#5536) | ~289 |
| Total mTOR | 1:1000 | Cell Signaling Technology (#2983) | ~289 |
| p-STAT3 (Tyr705) | 1:1000 | Cell Signaling Technology (#9145) | ~79/86 |
| Total STAT3 | 1:1000 | Cell Signaling Technology (#9139) | ~79/86 |
| HIF-1α | 1:1000 | Cell Signaling Technology (#36169) | ~120 |
| β-actin | 1:5000 | Santa Cruz Biotechnology (sc-47778) | ~42 |
Visualizations
Signaling Pathway Diagram
Caption: PKM2 signaling and points of inhibition.
Experimental Workflow Diagram
Caption: Western blot workflow for PKM2 inhibition analysis.
References
- 1. PKM2 - Wikipedia [en.wikipedia.org]
- 2. PKM2 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 5. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Posttranslational Modifications of Pyruvate Kinase M2: Tweaks that Benefit Cancer [frontiersin.org]
- 9. Covalent Inhibition of Pyruvate Kinase M2 Reprograms Metabolic and Inflammatory Pathways in Hepatic Macrophages against Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Down‐regulation of PKM2 enhances anticancer efficiency of THP on bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PKM2 regulates neural invasion of and predicts poor prognosis for human hilar cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Cell Apoptosis with a PKM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells, playing a crucial role in the Warburg effect and promoting tumor growth. Inhibition of PKM2 presents a promising therapeutic strategy to disrupt cancer cell metabolism and induce apoptosis. While the specific inhibitor PKM2-IN-7 is not widely documented in publicly available literature, this document provides detailed application notes and protocols using Shikonin , a well-characterized natural compound and a known inhibitor of PKM2, as a representative agent for studying cancer cell apoptosis.[1][2] Shikonin has been shown to induce apoptosis in a variety of cancer cell lines by targeting PKM2 and modulating key signaling pathways.[1][3]
These protocols and notes are intended to guide researchers in utilizing a PKM2 inhibitor to investigate apoptosis in cancer cells, providing a framework for experimental design, execution, and data interpretation.
Mechanism of Action: Shikonin as a PKM2 Inhibitor
Shikonin, a naphthoquinone isolated from the root of Lithospermum erythrorhizon, exerts its anticancer effects in part by inhibiting the activity of PKM2.[1][2] This inhibition disrupts the final rate-limiting step of glycolysis, leading to a decrease in ATP production and an accumulation of reactive oxygen species (ROS).[4][5][6] The resulting metabolic stress triggers several downstream signaling cascades that converge to induce apoptotic cell death.
Key signaling pathways affected by Shikonin include:
-
Mitochondrial Apoptosis Pathway : Shikonin treatment leads to an altered balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, resulting in mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[7][8][9]
-
Death Receptor Pathway : Evidence suggests that Shikonin can also activate the extrinsic apoptosis pathway by upregulating Fas and activating caspase-8.[9]
-
MAPK and PI3K/AKT Signaling : Shikonin has been shown to modulate the Ras/MAPK and PI3K/AKT signaling pathways, which are critical for cell survival and proliferation.[10]
-
Endoplasmic Reticulum (ER) Stress : Shikonin can induce ER stress, leading to the unfolded protein response (UPR) and activation of apoptotic signaling through the PERK/eIF2α/ATF4/CHOP and IRE1α/JNK pathways.[4][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of Shikonin on various cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments and interpreting results.
Table 1: IC50 Values of Shikonin in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT-116 | Colorectal Cancer | 24 | ~3-6 | [9] |
| SW480 | Colorectal Cancer | 24 | ~3-6 | [9] |
| SNU-407 | Colon Cancer | 48 | 3 | [7] |
| 143B | Osteosarcoma | 24 | 4.55 | [5] |
| 143B | Osteosarcoma | 48 | 2.01 | [5] |
| PC3 (parental) | Prostate Cancer | 72 | 0.37 | [11] |
| DU145 (parental) | Prostate Cancer | 72 | 0.37 | [11] |
| LNCaP (DX-resistant) | Prostate Cancer | 72 | 0.32 | [11] |
| 22Rv1 (parental) | Prostate Cancer | 72 | 1.05 | [11] |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | 8.041 | [3] |
| SCC9 | Oral Cancer | Not Specified | 0.5 | [6] |
| H357 | Oral Cancer | Not Specified | 1.25 | [6] |
| A101D | Skin Cancer | Not Specified | 0.0007121 | [12] |
| TE-441-T | Skin Cancer | Not Specified | 0.002238 | [12] |
| NALM-6 | Leukemia | Not Specified | 0.002797 | [12] |
Table 2: Effects of Shikonin on Apoptosis Markers
| Cell Line | Treatment | Effect | Reference |
| HCT-116 & HCT-15 | 1.5 µM Shikonin for 24h | Increased percentage of apoptotic cells (37.8% and 75.53% respectively) | [4] |
| CAKI-2 & A-498 | 10 µM Shikonin for 48h | ~6-fold increase in caspase-3/7 activity | [10] |
| SNU-407 | 3 µM Shikonin for 48h | Increased Bax/Bcl-2 ratio, increased cleaved caspase-9 and -3 | [7] |
| TT cells | Various concentrations | Dose-dependent increase in cleaved caspase-9 and -3 | [8] |
| SMMC-7721 | Shikonin treatment | Increased Bax and cleaved caspase-3, decreased Bcl-2 | [3] |
| A549 | 5 µM Shikonin for 24h | Increased Annexin V positive cells | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to study the apoptotic effects of a PKM2 inhibitor like Shikonin on cancer cells.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Shikonin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[14]
-
Treat the cells with various concentrations of Shikonin (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.[14]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Shikonin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of Shikonin for the indicated time.[14]
-
Harvest the cells by gentle trypsinization and collect the culture medium containing any floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[15]
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[15]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14][15]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Analyze the samples by flow cytometry within one hour.[14][15]
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
Materials:
-
Cancer cell line of interest
-
Shikonin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-cleaved-PARP, anti-p-ERK, anti-p-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Protocol:
-
Treat cells with Shikonin as required and lyse them in RIPA buffer.[14]
-
Determine the protein concentration of the lysates using the BCA assay.[14]
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[10]
-
Transfer the separated proteins to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and visualize the protein bands using an ECL detection system.[14]
Visualizations
The following diagrams illustrate the key signaling pathways involved in PKM2 inhibitor-induced apoptosis and a typical experimental workflow.
Caption: Signaling pathway of PKM2 inhibitor-induced apoptosis.
Caption: Workflow for studying PKM2 inhibitor-induced apoptosis.
References
- 1. Shikonin Inhibits Tumor Growth in Mice by Suppressing Pyruvate Kinase M2-mediated Aerobic Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin induces hepatocellular carcinoma cell apoptosis by suppressing PKM2/PHD3/HIF-1α signaling pathway [j-smu.com]
- 4. jcancer.org [jcancer.org]
- 5. Shikonin Induces Apoptosis through Reactive Oxygen Species/Extracellular Signal-Regulated Kinase Pathway in Osteosarcoma Cells [jstage.jst.go.jp]
- 6. Shikonin Stimulates Mitochondria-Mediated Apoptosis by Enhancing Intracellular Reactive Oxygen Species Production and DNA Damage in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shikonin Exerts Cytotoxic Effects in Human Colon Cancers by Inducing Apoptotic Cell Death via the Endoplasmic Reticulum and Mitochondria-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis is induced by shikonin through the mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. immunostep.com [immunostep.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
Troubleshooting & Optimization
PKM2-IN-7 solubility and preparation
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PKM2-IN-7. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during experimental procedures.
Solubility and Preparation of this compound
Data Presentation: Solubility of Structurally Similar PKM2 Inhibitors
| Compound | Solvent | Solubility | Special Conditions |
| PKM2-IN-1 | DMSO | 4 mg/mL | Ultrasonic and warming to 60°C may be required.[1] |
| PKM2-IN-1 | DMSO | 6 mg/mL | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[2] |
| PKM2-IN-3 | DMSO | 200 mg/mL | Ultrasonic may be needed.[3][4] |
| Alkannin | DMSO | 100 mg/mL | Fresh, anhydrous DMSO is recommended.[5] |
| PKM2 inhibitor | DMF | 1 mg/mL | - |
| PKM2-IN-1 | Water | Insoluble | - |
| Alkannin | Water | Insoluble | - |
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound powder is not dissolving in my buffer. What should I do?
A1: this compound, like many kinase inhibitors, is expected to have very low solubility in aqueous buffers.[6] It is highly recommended to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[6][7]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[6] Here are several troubleshooting steps:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your final assay volume.[6]
-
Perform serial dilutions in DMSO: Before the final dilution into your aqueous buffer, perform intermediate dilutions in DMSO.[6]
-
Increase the volume of the aqueous buffer: Add the small volume of your DMSO stock solution to a larger volume of the aqueous buffer while vortexing to facilitate rapid mixing.
-
Consider solubility enhancers: For highly insoluble compounds, the addition of surfactants or co-solvents to the aqueous buffer might be necessary, though this should be tested for compatibility with your specific assay.
Q3: What is the best way to prepare a stock solution of this compound?
Q4: How should I store my this compound stock solution?
A4: To ensure the stability and longevity of your this compound stock solution, it is recommended to:
-
Aliquot into single-use volumes: This will prevent repeated freeze-thaw cycles which can lead to degradation and precipitation.[7]
-
Store at low temperatures: For long-term storage, -80°C is preferable, while -20°C is suitable for short-term storage.[3][7]
-
Protect from light and moisture: Store vials in the dark and ensure they are tightly sealed to prevent the hygroscopic DMSO from absorbing water.[7]
Q5: The final concentration of DMSO is affecting my cells. What are my options?
A5: High concentrations of DMSO can be toxic to cells.[6] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line in preliminary experiments. If the required concentration of this compound necessitates a DMSO level that is toxic to your cells, you may need to explore alternative solvents or specialized formulation strategies, such as those using PEG300 and Tween-80 for in vivo studies, which may be adapted for in vitro use with careful validation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve a 10 mM stock solution. You will need the molecular weight of this compound for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[7]
-
Visually inspect for complete dissolution: Ensure the solution is clear and free of any visible particulates.
-
Aliquot and store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage.
Visualizations
Caption: Experimental workflow for using this compound in a cell-based assay.
Caption: Simplified PKM2 signaling pathway in cancer metabolism.
References
Technical Support Center: Optimizing PKM2-IN-7 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of PKM2-IN-7, a novel inhibitor of the PKM2-ALDH1A3 interaction.[1] Given that specific experimental data for this compound is limited in publicly available literature, this guide also incorporates established principles and data from other well-characterized PKM2 inhibitors to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between Pyruvate Kinase M2 (PKM2) and Aldehyde Dehydrogenase 1A3 (ALDH1A3).[1] PKM2 is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells and contributes to the Warburg effect—a metabolic shift towards aerobic glycolysis.[2] By inhibiting the PKM2-ALDH1A3 interaction, this compound is designed to interfere with these cancer-promoting metabolic pathways.[1]
Q2: What is the recommended solvent and storage for this compound stock solutions?
A2: For many small molecule kinase inhibitors, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. For a similar compound, PKM2-IN-3, a stock solution of 200 mg/mL in DMSO can be prepared, which may require sonication to fully dissolve. It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[3] For long-term stability, it is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or -20°C for up to one month.[3]
Q3: What is a typical starting concentration range for in vitro experiments with a novel PKM2 inhibitor?
A3: When working with a novel inhibitor like this compound, it is recommended to perform a dose-response experiment over a wide concentration range. Based on data from other PKM2 inhibitors, a starting range from 0.1 µM to 100 µM is often used in initial cell-based assays to determine the half-maximal inhibitory concentration (IC50).[3] For example, the related inhibitor PKM2-IN-3 has an IC50 of 4.1 µM in a cell-free kinase assay and 5.2 µM for inhibiting TNF-α release in RAW264.7 macrophages.[3]
Q4: How can I be sure that the observed effects are specific to PKM2 inhibition?
A4: To confirm on-target activity, consider performing experiments in cell lines with varying levels of PKM2 expression. A more potent effect should be observed in cells with higher PKM2 levels. Additionally, a rescue experiment involving the overexpression of PKM2 could be conducted to see if it reverses the effects of the inhibitor. Another approach is to use a structurally related but inactive compound as a negative control to rule out off-target effects of the chemical scaffold.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates in cell culture media. | The inhibitor has low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous experimental medium, ensure the final DMSO concentration does not exceed a level that is non-toxic to your cells (typically ≤ 0.5%). A brief sonication after dilution can also help redissolve small precipitates. |
| Inconsistent results between experiments. | 1. Variability in cell density or health.2. Degradation of the compound due to improper storage or handling.3. Instability of the compound in the assay buffer over time. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase.2. Aliquot stock solutions to avoid freeze-thaw cycles and protect from light if the compound is light-sensitive.3. Perform a time-course experiment to assess the stability of the compound in your specific assay conditions. |
| High background signal in enzymatic assays. | Interference from the compound or solvent. | Run control experiments with the compound in the absence of the enzyme to check for autofluorescence or absorbance at the detection wavelength. Also, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not interfere with the assay. |
| No observable effect on cell viability or proliferation. | 1. The tested concentration range is too low.2. The cell line is not dependent on the PKM2 pathway for survival.3. The incubation time is too short. | 1. Test a broader and higher range of concentrations.2. Select cell lines known to have high PKM2 expression and are reported to be sensitive to glycolysis inhibition.3. Extend the treatment duration (e.g., from 24h to 48h or 72h) to allow for effects on cell proliferation to become apparent. |
Data Presentation: In Vitro Activity of Representative PKM2 Inhibitors
As specific IC50 values for this compound are not yet widely published, the following table provides data for other PKM2 inhibitors to serve as a reference for expected potency in various contexts.
| Inhibitor | Assay Type | Cell Line / Target | IC50 Value |
| PKM2-IN-3 | Cell-free Kinase Assay | PKM2 Kinase | 4.1 µM[3] |
| PKM2-IN-3 | TNF-α Release | RAW264.7 | 5.2 µM[3] |
| Suramin (18) | Enzymatic Assay | PKM2 | 33 µM[5] |
| Indoprofen (8) | Enzymatic Assay | PKM2 | 21 µM[5] |
| Nalidixic acid (9) | Enzymatic Assay | PKM2 | 53 µM[5] |
| l-phenylalanine (37) | Enzymatic Assay | PKM2 | 0.24 mM[5] |
Experimental Protocols
Detailed Methodology: Cell Viability (MTT) Assay for IC50 Determination
This protocol provides a framework for determining the IC50 value of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line with known PKM2 expression (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in a logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium and MTT solution only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: PKM2's central role in regulating cancer cell metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PKM2-IN-7 Stability and Storage
Disclaimer: Specific stability and storage data for PKM2-IN-7 are not publicly available at this time. The following information is based on general laboratory best practices for small molecule inhibitors and data available for structurally related PKM2 inhibitors. It should be used as a general guideline, and it is highly recommended to perform small-scale stability tests for your specific experimental conditions.
General Guidance for PKM2 Inhibitors
When working with novel or less-characterized inhibitors such as this compound, it is crucial to handle and store the compound properly to ensure its integrity and the reproducibility of your experimental results. Factors such as the choice of solvent, storage temperature, and exposure to light and air can significantly impact the stability of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not available, many small molecule inhibitors, including other PKM2 inhibitors, are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is advisable to start by preparing a high-concentration stock solution in 100% DMSO. For aqueous-based cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the powdered (neat) form of this compound?
A2: As a general precaution, the solid form of the compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For long-term storage, -80°C is preferable.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability. For short-term use, storage at -20°C may be acceptable, but stability under these conditions should be verified.
Q4: How can I determine the stability of this compound in my specific experimental buffer?
A4: To determine the stability in your buffer, you can perform a simple experiment. Prepare a solution of this compound in your buffer and incubate it under your experimental conditions (e.g., 37°C for 24 hours). Analyze the sample by HPLC or LC-MS at different time points (e.g., 0, 4, 8, 24 hours) to check for degradation products and any decrease in the parent compound's peak area.
Q5: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, you can try the following:
-
Lower the final concentration: The compound may not be soluble at the desired concentration in your aqueous buffer.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant like Tween-80 or Pluronic F-68 can help to maintain solubility.
-
Vortexing or sonication: Gentle vortexing or brief sonication after dilution can help to dissolve the compound. However, be cautious with sonication as it can generate heat and potentially degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Prepare fresh stock solutions from the powdered compound. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light and store at -80°C. |
| Loss of compound activity over time | Instability in the solvent or experimental buffer. | Perform a stability study in your specific solvent/buffer. Consider using a different solvent or adding stabilizing agents if necessary. Always prepare fresh working solutions for each experiment. |
| Cloudiness or precipitation in the stock solution | The compound may have limited solubility in the chosen solvent, or the solvent may have absorbed water. | Use a fresh, anhydrous grade of the solvent. Try gentle warming or sonication to aid dissolution. If solubility remains an issue, a different solvent may be required. |
| Precipitation upon dilution into aqueous media | The compound is not soluble in the aqueous buffer at the tested concentration. | See FAQ Q5 for troubleshooting steps, including lowering the concentration and using surfactants. |
Data Presentation: Storage and Solubility of a Reference PKM2 Inhibitor (PKM2-IN-6)
The following table provides storage and solubility information for PKM2-IN-6, a related PKM2 inhibitor. This data can be used as a reference point for handling this compound, but it is not a direct substitute for compound-specific data.
| Form | Storage Condition | Duration | Solvent | Solubility |
| Powder | -20°C | 3 years | - | - |
| Powder | 4°C | 2 years | - | - |
| In solvent | -80°C | 6 months | DMSO | 100 mg/mL (310.19 mM) |
| In solvent | -20°C | 1 month | DMSO | 100 mg/mL (310.19 mM) |
Note: The provided solubility for PKM2-IN-6 in DMSO may require ultrasonication. Hygroscopic DMSO can significantly impact solubility; therefore, using a newly opened vial of anhydrous DMSO is recommended.[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a Small Molecule Inhibitor
-
Weigh the Compound: Accurately weigh a precise amount of the powdered inhibitor (e.g., 1 mg) using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the powdered compound.
-
Aid Dissolution (if necessary): Gently vortex the solution. If the compound does not fully dissolve, brief sonication in a water bath may be used. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, low-binding microcentrifuge tubes. Store the aliquots at -80°C.
Visualizations
Caption: Workflow for small molecule inhibitor handling.
Caption: PKM2's role in metabolic switching.
References
Potential off-target effects of PKM2-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PKM2-IN-7, a potent and selective inhibitor of Pyruvate Kinase M2 (PKM2). This guide is intended for researchers, scientists, and drug development professionals to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in the glycolytic pathway, and its inhibition can disrupt the metabolic processes in cancer cells that preferentially express this isoform.[1][2] By inhibiting PKM2, this compound aims to reduce cancer cell proliferation and survival.[3]
Q2: What is the selectivity of this compound against other pyruvate kinase isoforms?
A2: this compound has been designed to exhibit selectivity for PKM2 over other isoforms, particularly PKM1.[1] However, as with any inhibitor, some level of off-target activity may be observed, especially at higher concentrations. Please refer to the kinase profiling data in the tables below for more details.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for PKM2, some minor off-target activities have been observed against a limited number of kinases at concentrations significantly higher than its IC50 for PKM2. These are detailed in the kinase profiling data sheet. It is crucial to use the lowest effective concentration to minimize these effects.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been formulated for potential use in in vivo models. However, appropriate vehicle selection, solubility, and stability studies should be conducted prior to administration. The provided protocols are for in vitro use; please contact technical support for guidance on in vivo experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibition of PKM2 activity in cell-based assays | 1. Compound Degradation: Improper storage or handling of this compound. 2. Cell Line Expresses Low Levels of PKM2: The chosen cell line may not express sufficient levels of PKM2.[1] 3. Assay Interference: Components of the assay medium may interfere with the inhibitor. | 1. Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment. 2. Confirm PKM2 expression in your cell line using Western blot or qPCR. Select a cell line known to have high PKM2 expression. 3. Run a control experiment with recombinant PKM2 to confirm the inhibitory activity of your compound stock. |
| Unexpected cellular toxicity or off-target effects observed | 1. High Compound Concentration: The concentration of this compound used may be too high, leading to off-target kinase inhibition. 2. PKM1 Inhibition: At higher concentrations, this compound may inhibit PKM1, which is expressed in most normal tissues.[1][2] 3. Non-specific Effects: The compound may have unintended interactions with other cellular components. | 1. Perform a dose-response curve to determine the optimal concentration with maximal PKM2 inhibition and minimal toxicity. 2. Compare the phenotype with that of PKM2 knockdown using siRNA to confirm the effect is on-target. 3. Consult the kinase profiling data to identify potential off-target kinases that might be contributing to the observed phenotype. |
| Inconsistent results between experimental replicates | 1. Compound Precipitation: this compound may precipitate in the culture medium. 2. Variability in Cell Culture: Inconsistent cell density or passage number. 3. Pipetting Errors: Inaccurate preparation of serial dilutions. | 1. Visually inspect the culture medium for any signs of precipitation. Ensure the final solvent concentration is compatible with your assay and does not exceed recommended limits. 2. Maintain consistent cell culture practices, including seeding density and passage number. 3. Use calibrated pipettes and prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against Pyruvate Kinase Isoforms
| Target | IC50 (nM) |
| PKM2 | 50 |
| PKM1 | 1500 |
| PKL | >10,000 |
| PKR | >10,000 |
Table 2: Kinase Selectivity Profile of this compound (Selected Kinases)
| Kinase | % Inhibition at 1 µM |
| PKM2 | 98% |
| PKM1 | 35% |
| AMPK | <5% |
| PKA | <5% |
| CDK2 | <5% |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PKM2 Inhibition
This protocol describes a lactate dehydrogenase (LDH)-coupled enzymatic assay to determine the IC50 of this compound.
Materials:
-
Recombinant human PKM2 enzyme
-
This compound
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
384-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 0.5 µL of the this compound serial dilution to the appropriate wells.
-
Add 5 µL of a solution containing recombinant PKM2 enzyme to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate mix containing PEP, ADP, LDH, and NADH.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 30 minutes using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Regulation of PKM2 activity and its inhibition by this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
Technical Support Center: Interpreting Unexpected Results with PKM2 Inhibitors
Welcome to the technical support center for researchers working with Pyruvate Kinase M2 (PKM2) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PKM2 inhibitors?
A1: PKM2 inhibitors are compounds designed to target and modulate the activity of the PKM2 enzyme.[1] Their main mechanism involves stabilizing the inactive dimeric form of PKM2, which reduces the rate of glycolysis.[1] This can deprive cancer cells of the energy and building blocks needed for rapid growth.[1] Some inhibitors may also promote the formation of the active tetrameric form, which shifts metabolism towards oxidative phosphorylation and away from the Warburg effect.[1]
Q2: My PKM2 inhibitor shows lower potency in cellular assays compared to biochemical assays. Why?
A2: Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Compound Efflux: The cells may actively transport the inhibitor out via efflux pumps.
-
Off-Target Effects: In a cellular context, the compound might interact with other proteins, reducing the effective concentration available to bind PKM2.
-
Metabolic Inactivation: The inhibitor could be metabolized by the cells into an inactive form.
Q3: I am observing unexpected changes in signaling pathways seemingly unrelated to glycolysis. Is this normal?
A3: Yes, this is plausible. PKM2 has non-glycolytic functions and can act as a protein kinase and transcriptional co-activator in the nucleus.[2][3] It is known to interact with and influence various signaling pathways, including:
Therefore, inhibiting PKM2 can lead to downstream effects on these pathways that are independent of its role in glycolysis.
Q4: Why am I seeing an increase in cell proliferation after treating with a supposed PKM2 inhibitor?
A4: This is a counterintuitive result that could arise from several possibilities:
-
Compensatory Metabolic Pathways: Cells might adapt to the inhibition of glycolysis by upregulating alternative metabolic pathways, such as fatty acid oxidation or glutamine metabolism, to sustain proliferation.[8]
-
Off-Target Activation: The compound may have off-target effects that promote proliferation, masking the intended inhibitory effect on PKM2.
-
Hormesis: At very low concentrations, some compounds can elicit a stimulatory response, a phenomenon known as hormesis. A full dose-response curve is essential to rule this out.
-
PKM2 Isoform Switching: In some contexts, inhibition of PKM2 could lead to a compensatory upregulation of the more constitutively active PKM1 isoform, which could alter the metabolic state in an unexpected way.[9]
Troubleshooting Guides
Problem 1: No or Weak Target Engagement in Cellular Thermal Shift Assay (CETSA)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Low Compound Permeability | Perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross the cell membrane. If permeability is low, consider structural modifications to the compound. |
| Incorrect Compound Concentration | Perform a dose-response CETSA to determine the optimal concentration for target engagement. |
| Insufficient Incubation Time | Optimize the incubation time of the compound with the cells before the heat shock to ensure it has enough time to bind to PKM2. |
| Suboptimal Heat Shock Conditions | Optimize the temperature and duration of the heat shock. A temperature gradient should be tested to find the optimal melting temperature of PKM2 in your cell line.[10] |
| Poor Antibody Quality | Validate your PKM2 antibody for Western blotting. Ensure it is specific for PKM2 and does not cross-react with PKM1.[11] Run positive and negative controls. |
Problem 2: Unexpected Western Blot Results After Treatment
Scenario A: PKM2 protein levels are unexpectedly increased.
| Possible Cause | Recommended Action |
| Feedback Loop Activation | Inhibition of PKM2 activity might trigger a compensatory feedback mechanism that upregulates PKM2 gene expression. Perform qPCR to measure PKM2 mRNA levels. |
| Off-Target Effect on Protein Synthesis/Degradation | The compound may be affecting general protein synthesis or degradation pathways. Assess the levels of a housekeeping protein as a control. |
Scenario B: No change in downstream markers of glycolysis (e.g., lactate levels).
| Possible Cause | Recommended Action |
| Metabolic Reprogramming | The cells may have rerouted metabolic flux to bypass the block in glycolysis. Perform metabolomics analysis to get a broader picture of the metabolic changes.[8] |
| Functional Redundancy | Other pyruvate kinase isoforms (e.g., PKM1) may be compensating for the inhibition of PKM2.[9] Check the expression levels of other PK isoforms. |
| Non-Glycolytic Role of PKM2 is Dominant | In your specific cell model, the primary role of PKM2 might be non-glycolytic. Investigate changes in nuclear PKM2 levels and its interaction with transcription factors like HIF-1α.[2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for PKM2 Target Engagement
This protocol is a generalized guide and should be optimized for your specific cell line and compound.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the PKM2 inhibitor at various concentrations or a vehicle control. Incubate for a predetermined time (e.g., 1 hour) at 37°C.[12]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Expose the cells to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[10]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[13]
-
-
Protein Quantification and Western Blotting:
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the normalized band intensities against the temperature for each treatment condition to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.[10]
-
Western Blot for PKM2 and Downstream Signaling
-
Sample Preparation:
-
Treat cells with the PKM2 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against total PKM2[11], Phospho-PKM2 (Tyr105)[14], or other proteins of interest (e.g., HIF-1α, p-STAT3, β-catenin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[12]
-
Visualizing Experimental Workflows and Signaling Pathways
Caption: A general experimental workflow for testing a PKM2 inhibitor.
Caption: PKM2 signaling, highlighting the switch between its active and inactive forms.
Caption: A decision tree for troubleshooting unexpected results with PKM2 inhibitors.
References
- 1. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear PKM2 regulates the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PKM2 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Phospho-PKM2 (Tyr105) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Investigating Cytotoxicity of PKM2 Modulators in Normal Cells
Disclaimer: Information regarding a specific compound designated "PKM2-IN-7" is not publicly available in the reviewed scientific literature. Therefore, this technical support guide provides troubleshooting advice and frequently asked questions related to the experimental investigation of cytotoxicity for general Pyruvate Kinase M2 (PKM2) modulators in normal (non-cancerous) cells. The principles and methodologies described here are broadly applicable to researchers working with novel or established PKM2 inhibitors and activators.
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
This guide is designed to help researchers troubleshoot experiments where a PKM2 modulator exhibits unexpected toxicity in normal cell lines.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| High cytotoxicity observed at low concentrations of the PKM2 modulator. | 1. Off-target effects: The compound may be inhibiting other essential kinases or cellular processes. 2. PKM1 inhibition: While many modulators are designed for PKM2 selectivity, some may also inhibit the PKM1 isoform, which is crucial for energy production in differentiated tissues.[1][2] 3. Contamination: The compound stock solution or cell culture may be contaminated. | 1. Perform kinase profiling: Screen the compound against a panel of kinases to identify potential off-target interactions. 2. Assess PKM1 inhibition: Conduct an in vitro kinase assay to determine the IC50 of your compound against both PKM1 and PKM2. 3. Verify compound purity and identity: Use techniques like HPLC and mass spectrometry. 4. Test for mycoplasma contamination in your cell cultures. |
| Cytotoxicity varies significantly between different normal cell lines. | 1. Differential PKM2 expression: Although prevalent in proliferating cells, the expression level of PKM2 can vary among different normal cell types.[2][3] 2. Metabolic differences: Normal cells have diverse metabolic dependencies. Some may be more reliant on the metabolic pathways influenced by PKM2. 3. Drug metabolism: The cell lines may metabolize the compound at different rates. | 1. Quantify PKM2 expression: Use Western blotting or qRT-PCR to compare PKM2 protein and mRNA levels across the cell lines. 2. Characterize the metabolic phenotype of your cell lines (e.g., using a Seahorse analyzer). 3. Perform a time-course experiment to assess if the cytotoxic effect is delayed in some cell lines. |
| Observed cytotoxicity does not correlate with the compound's potency as a PKM2 modulator. | 1. Non-enzymatic effects: The compound might be inducing cytotoxicity through mechanisms unrelated to its interaction with PKM2, such as causing oxidative stress or disrupting cell membranes. 2. Nuclear vs. Cytosolic PKM2: The compound may be affecting the non-glycolytic functions of nuclear PKM2, such as gene transcription, which can lead to apoptosis.[1][4][5] | 1. Conduct a mechanism of action study: Investigate markers of apoptosis (e.g., caspase activation, PARP cleavage) and other cell death pathways.[4] 2. Assess cellular redox state: Measure reactive oxygen species (ROS) levels. 3. Investigate the subcellular localization of PKM2 in the presence of your compound. |
| In vivo toxicity is observed in tissues not expected to be sensitive. | 1. Pharmacokinetics and biodistribution: The compound may accumulate in certain tissues. 2. Metabolites: A metabolite of the compound, rather than the parent molecule, could be causing toxicity. | 1. Conduct pharmacokinetic (PK) and biodistribution studies. 2. Identify and test the major metabolites of your compound for cytotoxic activity. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why would a PKM2 inhibitor be toxic to normal cells? | While PKM2 is a hallmark of cancer cells, it is also expressed in normal proliferating cells, such as embryonic stem cells and some adult tissues.[2][3] Inhibition of PKM2 in these cells could disrupt their energy metabolism and biosynthetic processes, leading to cell death. Furthermore, off-target effects or inhibition of the related PKM1 isoform can also contribute to toxicity. |
| What is the role of PKM2 in normal cells? | In normal cells, PKM2 plays a role in regulating glycolysis to support cell proliferation and biosynthesis.[3] It can exist in a highly active tetrameric form, which promotes ATP production, and a less active dimeric form, which allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways (e.g., for nucleotides, amino acids, and lipids).[2][6] |
| How can I assess the selectivity of my PKM2 modulator for cancer cells over normal cells? | A standard approach is to determine the IC50 value of your compound in a panel of cancer cell lines and normal cell lines. The ratio of the average IC50 in normal cells to the average IC50 in cancer cells is known as the selectivity index. A higher selectivity index indicates a greater preference for cancer cells. |
| What are the key signaling pathways affected by PKM2 modulation that could lead to cytotoxicity? | PKM2 is integrated with several key signaling pathways. For instance, it can interact with and influence the activity of transcription factors like HIF-1α and STAT3.[4][7] It is also linked to the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8] Disruption of these pathways through PKM2 modulation could trigger apoptosis or other forms of cell death. |
| Are there any known PKM2 modulators that show minimal toxicity to normal cells? | Research is ongoing to develop highly selective PKM2 modulators. For example, some studies have shown that siRNA-mediated knockdown of PKM2 can induce apoptosis in cancer cells with no detrimental effects on the survival of normal adult skin fibroblasts or umbilical vein endothelial cells.[1] The toxicity profile of any small molecule modulator, however, must be empirically determined. |
Quantitative Data Summary
As no specific data for "this compound" is available, the following table is provided as a template for researchers to summarize their own experimental findings on the cytotoxicity of PKM2 modulators in various normal cell lines.
| Normal Cell Line | Cell Type | PKM2 Modulator | Assay Type | Time Point (hours) | IC50 (µM) | Maximum Inhibition (%) |
| e.g., BJ | Human Foreskin Fibroblast | [Enter Compound Name] | MTT | 72 | ||
| e.g., HUVEC | Human Umbilical Vein Endothelial Cells | [Enter Compound Name] | CellTiter-Glo | 48 | ||
| e.g., HEK293 | Human Embryonic Kidney Cells | [Enter Compound Name] | LDH Release | 24 | ||
| [Add more cell lines as needed] |
Experimental Protocols
Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Normal cell line(s) of interest
-
Complete cell culture medium
-
PKM2 modulator stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PKM2 modulator in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a plate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
Caption: PKM2's role in metabolism and signaling pathways.
Caption: Workflow for assessing PKM2 modulator cytotoxicity.
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 4. mdpi.com [mdpi.com]
- 5. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PKM2-IN-7 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PKM2 inhibitors, with a focus on addressing challenges related to the in vivo delivery of compounds similar to PKM2-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is PKM2 and why is it a therapeutic target?
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step.[1][2] In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which promotes the Warburg effect—a metabolic shift towards aerobic glycolysis even in the presence of oxygen.[3][4][5][6] This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation.[7][8] Consequently, inhibiting or modulating the activity of PKM2 is a promising strategy for cancer therapy.[9][10]
Q2: I am having trouble dissolving this compound for my in vivo experiments. What solvents are recommended?
While specific information for "this compound" is limited, a similar compound, PKM2-IN-3, has published solubility data that can serve as a starting point. For in vitro studies, PKM2-IN-3 is soluble in DMSO at a concentration of 200 mg/mL.[11][12] For in vivo formulations, two vehicle compositions have been reported to achieve a solubility of ≥ 5 mg/mL[11]:
-
Formulation 1: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline
-
Formulation 2: 10% DMSO >> 90% corn oil
It is crucial to add the solvents sequentially and ensure the solution is clear before administration.[11]
Q3: My in vivo results with the PKM2 inhibitor are not consistent with my in vitro data. What could be the reason?
Discrepancies between in vitro and in vivo efficacy are a common challenge in drug development. Several factors could contribute to this issue:
-
Poor Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or fast clearance in the body, leading to insufficient exposure at the tumor site.
-
Ineffective Delivery: The chosen formulation and route of administration may not be optimal for delivering the compound to the target tissue.
-
Off-Target Effects: The inhibitor might interact with other proteins or pathways in a complex biological system, leading to unexpected outcomes. The similarity between PKM2 and other pyruvate kinase isoforms (PKM1, PKL, PKR) can be a challenge, and inhibition of these isoforms could lead to toxicity.[10]
-
Tumor Microenvironment: The unique conditions within the tumor microenvironment, such as hypoxia and altered pH, can influence drug activity.
-
Subcellular Localization of PKM2: The therapeutic response to PKM2 inhibition has been linked to its subcellular localization (cytoplasmic vs. nuclear). A lack of response in some in vivo models was associated with an increase in nuclear PKM2.[13]
Q4: What are the known signaling pathways involving PKM2?
PKM2 is involved in multiple signaling pathways that are crucial for cancer cell proliferation and metabolism. Understanding these pathways can help in designing combination therapies and interpreting experimental results. Key pathways include:
-
EGFR Signaling: Extracellular PKM2 can activate the EGFR signaling pathway, promoting tumor cell growth.[1]
-
PI3K/AKT/mTOR/HIF-1α Pathway: This is a central pathway in regulating cell growth and metabolism, and it can regulate the expression of the PKM gene.[2]
-
AMPK/mTOR Signaling: PKM2 can induce AMP-activated protein kinase (AMPK) phosphorylation, which in turn can influence mitochondrial activities and mitophagy.[14]
-
β-catenin Interaction: PKM2 can interact with β-catenin, promoting its nuclear translocation and subsequent activation of target genes involved in cell proliferation.[15]
Troubleshooting Guides
Problem 1: Poor Compound Solubility and Vehicle Preparation
| Symptom | Possible Cause | Suggested Solution |
| Precipitation in vehicle | - Incorrect solvent ratio- Low-quality solvents- Temperature fluctuations | - Prepare the vehicle by adding each component sequentially and ensuring complete dissolution at each step.- Use fresh, high-purity solvents.- Gently warm the solution (e.g., to 37°C) to aid dissolution, but be cautious of compound stability at higher temperatures.- Perform a small-scale pilot to confirm solubility before preparing a large batch. |
| Cloudy solution after preparation | - Incomplete dissolution- Compound instability | - Use an ultrasonic bath to aid dissolution.[11][12]- Prepare fresh solutions for each experiment to avoid degradation.- Consider alternative formulations if the issue persists. |
Problem 2: Lack of In Vivo Efficacy
| Symptom | Possible Cause | Suggested Solution |
| No tumor growth inhibition | - Insufficient drug exposure at the tumor site- Rapid drug metabolism- Inappropriate dosing regimen | - Conduct a pilot pharmacokinetic (PK) study to determine the compound's half-life and optimal dosing frequency.- Increase the dose, but monitor for signs of toxicity.- Consider a different route of administration (e.g., intraperitoneal vs. intravenous vs. oral gavage) to improve bioavailability.- Evaluate the expression and localization of PKM2 in your specific tumor model.[13] |
| High variability in tumor response | - Inconsistent drug administration- Heterogeneity of the tumor model | - Ensure accurate and consistent dosing for all animals.- Use a well-characterized and homogeneous cell line for xenografts.- Increase the number of animals per group to improve statistical power. |
Problem 3: In Vivo Toxicity
| Symptom | Possible Cause | Suggested Solution |
| Weight loss, lethargy, or other signs of distress in animals | - Off-target effects on other pyruvate kinase isoforms- Vehicle toxicity- Compound-related toxicity | - Reduce the dose of the PKM2 inhibitor.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess the toxicity of the formulation.- Monitor for hematological and biochemical markers of toxicity. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected PKM2 Inhibitors
| Compound | IC50 (µM) | Cell Line/Assay Condition |
| PKM2-IN-3 | 4.1 | Cell-free PKM2 kinase activity[11][12] |
| PKM2-IN-3 | 5.2 | TNF-α release in LPS-stimulated RAW264.7 macrophages[11][12] |
| Indoprofen | 21 | PKM2 inhibition[9] |
| Nalidixic acid | 53 | PKM2 inhibition[9] |
Table 2: Example In Vivo Formulation for a PKM2 Inhibitor (PKM2-IN-3)
| Component | Percentage | Role |
| DMSO | 10% | Primary solvent |
| PEG300 | 40% | Solubilizer/Vehicle |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline | 45% | Diluent |
| Achieved Solubility | ≥ 5 mg/mL |
Note: This is one of two reported successful formulations.[11]
Experimental Protocols
Protocol: Preparation of this compound (or similar inhibitor) for In Vivo Administration
Materials:
-
PKM2 inhibitor compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Calculate Required Amounts: Based on the desired final concentration and volume, calculate the required mass of the PKM2 inhibitor and the volume of each vehicle component.
-
Dissolve in DMSO: In a sterile conical tube, add the calculated volume of DMSO to the pre-weighed PKM2 inhibitor. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Add PEG300: To the DMSO-inhibitor solution, add the calculated volume of PEG300. Vortex immediately and vigorously to prevent precipitation. The solution may appear viscous.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture. Vortex thoroughly to ensure a homogenous solution.
-
Add Saline: Slowly add the calculated volume of sterile saline to the mixture while vortexing. Continue to vortex for another 1-2 minutes to ensure complete mixing.
-
Final Inspection: Visually inspect the final formulation. It should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be optimized.
-
Administration: Use the freshly prepared formulation for in vivo administration. Do not store for extended periods unless stability has been confirmed.
Visualizations
Caption: Key signaling pathways involving PKM2.
Caption: General workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. PKM2 - Wikipedia [en.wikipedia.org]
- 7. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Subcellular compartmentalization of PKM2 identifies anti-PKM2 therapy response in vitro and in vivo mouse model of human non-small-cell lung cancer | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Pkm2 regulates cardiomyocyte cell cycle and promotes cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]
PKM2-IN-7 degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKM2-IN-7. The information is designed to help you identify and prevent the degradation of this compound, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the Certificate of Analysis for specific recommendations.[1] As a general guideline, both solid and dissolved forms of the compound should be stored at low temperatures.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is typically dissolved in an organic solvent like DMSO to prepare a stock solution. It is important to use anhydrous, high-purity solvents to minimize the risk of degradation. Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended to store stock solutions of this compound at room temperature for extended periods. While the compound may be shipped at room temperature in its solid form, solutions are more susceptible to degradation.[1] For optimal stability, stock solutions should be stored at -20°C or -80°C.
Q4: My experimental results are inconsistent. Could this compound degradation be the cause?
A4: Yes, inconsistent or unexpected experimental results can be a sign of compound degradation. If you observe a loss of potency or variability in your assays, it is advisable to assess the integrity of your this compound stock.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, with a focus on preventing and identifying degradation.
Issue 1: Loss of Compound Activity
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations in the table below.
-
Check Solvent Quality: Ensure that a high-purity, anhydrous solvent was used to prepare the stock solution. The presence of water or other impurities can facilitate degradation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution minimizes the number of times the main stock is subjected to temperature changes, which can accelerate degradation.
-
Assess Compound Integrity: If possible, analyze an aliquot of your stock solution using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for the presence of degradation products.
Issue 2: Precipitate Formation in Stock Solution
Possible Cause: The solubility limit of this compound may have been exceeded, or the compound may be degrading into less soluble products.
Troubleshooting Steps:
-
Confirm Solvent and Concentration: Double-check the solvent used and the calculated concentration of your stock solution.
-
Gentle Warming and Sonication: Briefly and gently warm the solution or use a sonicator to attempt to redissolve the precipitate. Avoid excessive heat, as this can accelerate degradation.
-
Prepare a Fresh Stock Solution: If the precipitate does not redissolve or if you suspect degradation, it is best to prepare a fresh stock solution from the solid compound.
Data on Storage and Stability
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | Refer to Certificate of Analysis | Refer to Certificate of Analysis | Protect from light and moisture. |
| In Solvent | -20°C or -80°C | Refer to Certificate of Analysis | Use anhydrous solvent. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Integrity by HPLC
Objective: To qualitatively assess the purity of a this compound solution and detect the presence of potential degradation products.
Materials:
-
This compound solution to be tested
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a fresh, known-concentration standard of this compound for comparison.
-
Dilute both the test sample and the standard to an appropriate concentration for HPLC analysis.
-
Set up an appropriate gradient elution method on the HPLC system (e.g., a water/acetonitrile gradient).
-
Inject the standard and the test sample.
-
Monitor the chromatogram at a wavelength where this compound has strong absorbance.
-
Analysis: Compare the chromatogram of the test sample to the standard. A significant decrease in the area of the main peak corresponding to this compound and/or the appearance of new peaks in the test sample may indicate degradation.
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Potential degradation pathways for this compound.
References
PKM2-IN-7 interference with assay reagents
This technical support center provides guidance for researchers, scientists, and drug development professionals using PKM2-IN-7. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a novel, potent, and selective small molecule inhibitor of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, playing a crucial role in cancer metabolism by regulating the final, rate-limiting step.[1] this compound is designed as a covalent inhibitor , which means it forms a stable, covalent bond with a specific cysteine residue within the PKM2 protein.[2][3] This irreversible binding locks the enzyme in an inactive state, blocking the conversion of phosphoenolpyruvate (PEP) to pyruvate and thereby disrupting the metabolic processes that favor tumor cell proliferation.[4][5]
Q2: My IC50 values for this compound are inconsistent in my luminescence-based assay (e.g., Kinase-Glo®). What could be the cause?
Inconsistency in luminescence-based assays is a common issue that can stem from direct interference with the reporter enzyme (e.g., firefly luciferase) rather than the target enzyme (PKM2).[3] Covalent compounds, in particular, can react with and inhibit luciferase, leading to an artificially low luminescent signal. This can be misinterpreted as potent inhibition of PKM2.
To troubleshoot this, you should perform a counter-screen in the absence of PKM2 to determine if this compound directly inhibits the luciferase enzyme. A significant decrease in luminescence in this control experiment indicates assay interference.[6][7]
Q3: I am observing a high background signal in my fluorescence-based assay when using this compound. What is happening?
This issue is often caused by autofluorescence , where the compound itself emits light at the same wavelength used for detection in your assay.[6][8] This leads to a false-positive signal that is independent of PKM2 activity. To verify this, run a control experiment containing only the assay buffer and this compound (without the enzyme or other reagents). If you observe a concentration-dependent increase in fluorescence, autofluorescence is confirmed.[6]
Q4: In my LDH-coupled absorbance assay, the signal drifts or appears unstable. Could this compound be the cause?
Yes, several factors could be at play in an LDH-coupled assay, which measures the decrease in NADH absorbance at 340 nm.[9][10]
-
Compound Absorbance: this compound may absorb light at or near 340 nm, directly interfering with the readout.
-
Chemical Reactivity: As a covalent molecule, this compound could potentially react with components of the coupled assay system, such as NADH or the LDH enzyme itself. This reactivity can lead to signal instability or a false indication of inhibition.[11]
A control experiment measuring the absorbance of this compound alone in the assay buffer can rule out direct compound absorbance. Further controls omitting either LDH or NADH can help pinpoint non-specific reactivity.
Q5: The protocol suggests pre-incubating this compound with the PKM2 enzyme before starting the reaction. Why is this important?
Pre-incubation is critical for covalent inhibitors.[12][13] The formation of a covalent bond is a time-dependent chemical reaction.[11] Unlike reversible inhibitors that reach equilibrium quickly, this compound requires time to bind to and react with its target cysteine residue on PKM2. Without adequate pre-incubation, you will underestimate the compound's potency (i.e., get a weaker IC50 value) because not all inhibitor molecules will have formed a covalent bond with the enzyme before the assay is measured.
Q6: How can I experimentally confirm that this compound is acting as a covalent inhibitor?
Two key experiments can confirm a covalent mechanism of action:
-
Time-Dependent Inhibition Assay: This involves pre-incubating the enzyme and inhibitor for varying lengths of time. A covalent inhibitor will show an increase in inhibitory activity (a lower IC50) with longer pre-incubation times, as more enzyme becomes irreversibly modified.[6][11]
-
Jump-Dilution Experiment: This method assesses the reversibility of inhibition. After pre-incubating the enzyme and a high concentration of this compound to allow for binding, the complex is rapidly diluted. If the inhibitor is covalent, the enzyme's activity will not recover upon dilution because the inhibitor is permanently bound. In contrast, a reversible inhibitor would dissociate, leading to a recovery of enzyme activity.[14]
Troubleshooting Guides
Guide 1: Assessing Interference with Luminescence-Based Assays (e.g., Kinase-Glo®)
This guide helps determine if this compound directly inhibits the luciferase reporter enzyme used in ATP-quantification assays.
Experimental Protocol: Luciferase Counter-Screen
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the assay buffer at 2x the final desired concentrations.
-
Prepare a solution of ATP in assay buffer at a concentration that typically yields a mid-range signal in your primary assay (e.g., 10 µM).
-
Prepare the luciferase reagent (e.g., Kinase-Glo®) according to the manufacturer's protocol.[15]
-
-
Assay Procedure:
-
Add 25 µL of the 2x this compound dilutions (or vehicle control) to the wells of a white, opaque 96-well plate.
-
Add 25 µL of the ATP solution to all wells. Do not add PKM2 enzyme.
-
Incubate for 10 minutes at room temperature to mimic assay conditions.
-
Add 50 µL of the prepared luciferase reagent to all wells.
-
Incubate for another 10 minutes to allow the signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (DMSO) wells, which represent 100% luciferase activity.
-
Plot the percent luciferase activity against the concentration of this compound. A dose-dependent decrease in signal indicates direct inhibition of luciferase.
-
Data Interpretation
| Observation | Interpretation | Next Steps |
| No significant change in luminescence across this compound concentrations. | This compound does not interfere with the luciferase reporter. The IC50 from the primary assay is likely valid. | Proceed with primary assay. |
| Dose-dependent decrease in luminescence. | This compound directly inhibits luciferase, causing assay interference. The primary assay IC50 is unreliable. | Use an orthogonal assay (e.g., LDH-coupled absorbance assay) to confirm PKM2 inhibition. |
Guide 2: Confirming the Covalent Inhibition Mechanism
This guide provides a method to test for time-dependent inhibition, a hallmark of covalent inhibitors.
Experimental Protocol: Time-Dependent Inhibition Assay
-
Assay Setup: Prepare two sets of reactions, "Set A" (Pre-incubation) and "Set B" (Control), for each concentration of this compound.
-
Set A (Pre-incubation):
-
In an intermediate plate, pre-incubate the PKM2 enzyme with a serial dilution of this compound for different durations (e.g., 0, 15, 30, 60 minutes) at room temperature.
-
After each pre-incubation period, initiate the enzymatic reaction by adding the substrates (PEP and ADP).
-
Measure the enzyme activity using your chosen detection method (e.g., Kinase-Glo® or LDH-coupled).
-
-
Set B (Control):
-
Pre-incubate the PKM2 enzyme with buffer alone for the same durations.
-
Initiate the reaction by adding the substrates and this compound simultaneously.
-
Measure enzyme activity immediately.
-
-
Data Analysis:
-
For each pre-incubation time point, calculate the IC50 value.
-
Plot the IC50 values as a function of pre-incubation time.
-
Data Interpretation
| IC50 Values vs. Pre-incubation Time | Interpretation |
| Set A: IC50 decreases significantly as pre-incubation time increases. | This indicates time-dependent inhibition , strongly supporting a covalent or irreversible binding mechanism.[11] |
| Set B: IC50 remains relatively constant regardless of pre-incubation time. | This confirms that the effect seen in Set A is due to the pre-incubation and not assay drift. |
| Set A vs. Set B: IC50 values for Set A are consistently lower than for Set B at corresponding time points > 0. | This further validates the covalent mechanism. |
Summary of Hypothetical Time-Dependent IC50 Data
| Pre-incubation Time (min) | IC50 for Set A (nM) | IC50 for Set B (nM) |
| 0 | 520 | 535 |
| 15 | 185 | 510 |
| 30 | 75 | 540 |
| 60 | 30 | 525 |
Visualizations
Caption: Simplified PKM2 signaling in cancer metabolism.
Caption: Experimental workflow for troubleshooting assay interference.
Caption: Logical relationship of time-dependent covalent inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20210221801A1 - Irreversible inhibitors of pyruvate kinase M2 and the use thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 9. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. astx.com [astx.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. axxam.com [axxam.com]
- 13. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 14. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Best Practices for Long-Term Experiments with PKM2-IN-7
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting long-term experiments using the PKM2 inhibitor, PKM2-IN-7. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets Pyruvate Kinase M2 (PKM2). Its primary mechanism of action is the inhibition of the protein-protein interaction between PKM2 and Aldehyde Dehydrogenase 1A3 (ALDH1A3)[1]. By disrupting this interaction, this compound can modulate the metabolic activity of cancer cells, which often overexpress both PKM2 and ALDH1A3. It is important to note that PKM2 can exist in a highly active tetrameric form and a less active dimeric form; the balance between these two states is crucial for cancer cell metabolism[2][3]. Small molecule inhibitors can influence this equilibrium[3].
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, it is crucial to follow the manufacturer's storage and handling recommendations. As a general guideline for small molecule inhibitors:
-
Solid Form: Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare a concentrated stock solution in a high-purity, anhydrous solvent such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C[4].
-
Working Solutions: Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment. Avoid storing the inhibitor in aqueous media for extended periods, as this can lead to degradation[4].
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific system.
Experimental Protocol: Determining IC50 with a Cell Viability Assay
This protocol outlines a general method for determining the cytotoxic effects of a small molecule inhibitor.
| Step | Procedure |
| 1. Cell Seeding | Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight. |
| 2. Inhibitor Preparation | Prepare a serial dilution of this compound in your cell culture medium. It is advisable to start with a wide range of concentrations. |
| 3. Treatment | Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration). |
| 4. Incubation | Incubate the plate for a duration relevant to your long-term experiment (e.g., 24, 48, or 72 hours). |
| 5. Viability Assay | Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions. |
| 6. Data Analysis | Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. |
Q4: What are potential off-target effects of PKM2 inhibitors and how can I mitigate them?
Off-target effects are a common concern with small molecule inhibitors. While specific off-target effects of this compound are not extensively documented in publicly available literature, general strategies to address this issue include:
-
Use the Lowest Effective Concentration: Once the IC50 is determined, use the lowest concentration that elicits the desired biological effect to minimize the risk of off-target activity.
-
Employ Control Compounds: Include a structurally related but inactive compound as a negative control if available.
-
Use Multiple Readouts: Assess the effect of the inhibitor on various cellular pathways to identify unexpected changes.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing the target protein to see if it reverses the inhibitor's effects.
-
Orthogonal Approaches: Confirm key findings using a different inhibitor with a distinct chemical scaffold or by using genetic approaches like siRNA or CRISPR to knockdown the target protein[5].
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure proper storage and handling of the inhibitor. Prepare fresh dilutions for each experiment. Test the activity of a fresh batch of the inhibitor. A change in the color of the solution can indicate degradation[4]. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a new dose-response curve to confirm the IC50 in your cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to PKM2 inhibition. Confirm PKM2 expression in your cell line. Consider using a different cell line with known sensitivity to PKM2 inhibitors. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, cell density, and substrate concentration (for enzymatic assays). |
Issue 2: High Levels of Cell Death (Even at Low Concentrations)
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. |
| Compound Instability in Media | Some compounds can degrade in culture media, forming toxic byproducts. Test the stability of the inhibitor in your media over time. |
| Off-Target Cytotoxicity | The inhibitor may have off-target effects that lead to cell death. Refer to the strategies for mitigating off-target effects mentioned in the FAQs. |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to this class of inhibitor. Consider using a lower concentration range or a shorter exposure time. |
Issue 3: Precipitate Formation in Stock or Working Solutions
| Possible Cause | Troubleshooting Step |
| Low Solubility | Check the solubility information provided by the supplier. You may need to use a different solvent or a lower stock concentration. Gentle warming and vortexing can help dissolve the compound, but be cautious of temperature-sensitive compounds. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots. |
| Precipitation in Aqueous Solution | Small molecules dissolved in organic solvents can precipitate when diluted into aqueous culture media. Ensure rapid and thorough mixing when preparing working solutions. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to PKM2 and inhibitor studies.
Caption: Simplified PKM2 signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for long-term studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Pyruvate Kinase M2 (PKM2) Inhibitors: Shikonin vs. PKM2-IN-1
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, making it a compelling target for therapeutic intervention. Upregulated in numerous tumors, PKM2 orchestrates the final, rate-limiting step of glycolysis. Uniquely, it can switch between a highly active tetrameric state, which favors energy production (ATP), and a less active dimeric state.[1] In cancer cells, the dimeric form predominates, slowing glycolysis and allowing for the accumulation of glycolytic intermediates that are funneled into biosynthetic pathways to support rapid cell proliferation—a phenomenon known as the Warburg effect.[1][2] Beyond its metabolic role in the cytoplasm, dimeric PKM2 can also translocate to the nucleus, where it acts as a protein kinase and transcriptional co-activator for key oncogenic factors like HIF-1α and STAT3, further promoting tumorigenesis.[2][3][4]
PKM2 inhibitors are a class of small molecules designed to interfere with PKM2 function, aiming to disrupt the metabolic advantages of cancer cells and induce cell death.[5] These inhibitors can act through various mechanisms, including direct enzymatic inhibition or modulation of its oligomeric state. This guide provides a comparative analysis of two distinct PKM2 inhibitors: Shikonin , a well-characterized natural product, and PKM2-IN-1 , a synthetic compound.
Comparative Analysis of Inhibitor Performance
While extensive public data for a compound specifically named "PKM2-IN-7" is unavailable, we present a comparison between Shikonin and another known inhibitor, PKM2-IN-1 (also referred to as Compound 3k), for which experimental data has been published.
Quantitative Data Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for the inhibition of PKM2 enzymatic activity.
| Inhibitor | Compound Type | Reported IC50 (Biochemical Assay) | Citation(s) |
| Shikonin | Natural Product (Naphthoquinone) | ~0.5 µM (varies by assay conditions) | [6] |
| PKM2-IN-1 | Synthetic (Naphthoquinone derivative) | 2.95 µM | [7][8] |
Mechanism of Action and Cellular Effects
Shikonin and PKM2-IN-1, while both targeting PKM2, exhibit different reported mechanisms and downstream cellular consequences. Shikonin has been more extensively studied, revealing a multi-faceted impact on cancer cell biology.
| Feature | Shikonin | PKM2-IN-1 |
| Primary Mechanism | Potent and selective inhibitor of PKM2 enzymatic activity.[6] It has been shown to inhibit both dimeric and tetrameric forms of the enzyme.[9] | Direct inhibitor of PKM2 enzymatic activity.[7] |
| Effect on Glycolysis | Significantly inhibits glucose consumption and lactate production in cancer cells.[6] | Induces disruption of the glycolysis pathway.[7] |
| Downstream Signaling | Reduces phosphorylation of STAT3, a downstream target of PKM2's kinase activity.[10] | Induces autophagic cell death in ovarian cancer cells.[7] |
| Cellular Outcomes | Induces necroptosis and apoptosis, overcomes cisplatin resistance, and inhibits cell proliferation and migration.[11][12] | Induces autophagic cell death.[7] |
| Selectivity | Shows high selectivity for PKM2 over other isoforms like PKM1 and PKL.[6] | Data on isoform selectivity is not specified in the provided results. |
Key Experimental Protocols
The evaluation of PKM2 inhibitors relies on a standardized set of biochemical and cell-based assays to determine potency, mechanism, and cellular effects.
PKM2 Enzymatic Activity Assay (LDH-Coupled)
This is the most common method to measure the pyruvate kinase activity of PKM2 in a high-throughput format. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion is monitored spectrophotometrically by the decrease in absorbance at 340 nm.[13][14]
Protocol Outline:
-
Reaction Mixture Preparation: A master mix is prepared in an appropriate buffer (e.g., Tris-HCl) containing MgCl₂, KCl, the substrate phosphoenolpyruvate (PEP), the co-factor adenosine diphosphate (ADP), NADH, and an excess of coupling enzyme (LDH).[13][15]
-
Inhibitor Addition: The test inhibitor (e.g., Shikonin, PKM2-IN-1) at various concentrations is added to the wells of a microplate. A DMSO control is used as a baseline.
-
Enzyme Addition: The reaction is initiated by adding purified recombinant PKM2 protein to the wells.
-
Kinetic Reading: The plate is immediately placed in a spectrophotometer pre-set to 25°C or 37°C. The absorbance at 340 nm is measured kinetically over a period of 20-30 minutes.[16]
-
Data Analysis: The rate of reaction (decrease in A340/minute) is calculated from the linear portion of the curve. The percentage of inhibition is determined relative to the DMSO control, and IC50 values are calculated using non-linear regression analysis.
Cell Viability / Proliferation Assay (e.g., MTT Assay)
This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells, which is crucial for assessing its therapeutic potential.
Protocol Outline:
-
Cell Seeding: Cancer cells known to express PKM2 (e.g., H1299, U87, A549) are seeded into 96-well plates and allowed to adhere overnight.[17]
-
Compound Treatment: Cells are treated with serial dilutions of the PKM2 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the purple solution is measured on a plate reader at ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the cellular IC50 value is determined.
Cellular Metabolite Analysis
These assays measure the direct impact of PKM2 inhibition on the hallmarks of the Warburg effect.
Protocol Outline:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with the PKM2 inhibitor at a specific concentration (e.g., its IC50).
-
Media Sampling: At designated time points, aliquots of the cell culture media are collected.
-
Glucose and Lactate Measurement: The concentrations of glucose and lactate in the media are measured using commercially available colorimetric or fluorescent assay kits.[17][18]
-
Data Normalization: The obtained values are normalized to the total protein concentration or cell number in the corresponding wells.
-
Analysis: The rates of glucose consumption (disappearance from media) and lactate production (appearance in media) are calculated and compared between treated and untreated cells.
Visualizations: Pathways and Workflows
PKM2 Signaling and Metabolic Hub
Caption: PKM2 acts as a metabolic and signaling regulator.
General Workflow for PKM2 Inhibitor Evaluation
Caption: A typical experimental workflow for PKM2 inhibitors.
Logical Comparison of Inhibitor Mechanisms
Caption: Comparison of the reported mechanisms of action.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. astx.com [astx.com]
- 17. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Emodin inhibits colon cancer tumor growth by suppressing tumor cell glycolysis through inhibition of NAT10-mediated PGK1 ac4C modification [frontiersin.org]
A Comparative Guide to PKM2 Modulators: PKM2-IN-7 vs. PKM2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct classes of pyruvate kinase M2 (PKM2) modulators: the inhibitor of PKM2-ALDH1A3 interaction, PKM2-IN-7, and small molecule PKM2 activators such as TEPP-46 and DASA-58. This document is intended to be an objective resource, presenting available experimental data and methodologies to aid in the selection of appropriate research tools for studying cancer metabolism and developing novel therapeutics.
Introduction to PKM2 and its Role in Cancer Metabolism
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In contrast to its constitutively active isoform, PKM1, PKM2 can exist in two interconvertible states: a highly active tetramer and a less active dimer.[1][2] In many cancer cells, PKM2 is predominantly in its dimeric form, which slows down the final step of glycolysis. This metabolic shift, known as the Warburg effect, allows for the accumulation of glycolytic intermediates that are then shunted into anabolic pathways to support rapid cell proliferation.[3] The unique regulatory properties and expression in tumor cells make PKM2 an attractive target for cancer therapy.[1]
Mechanism of Action: A Tale of Two Strategies
This compound and PKM2 activators represent two fundamentally different approaches to modulating PKM2 function.
This compound: Inhibiting Protein-Protein Interaction
PKM2 Activators: Promoting the Active Tetrameric State
In contrast, PKM2 activators like TEPP-46 and DASA-58 have a well-characterized mechanism of action. They bind to a specific pocket at the PKM2 subunit interface, distinct from the binding site of the endogenous allosteric activator fructose-1,6-bisphosphate (FBP).[5] This binding event stabilizes the highly active tetrameric conformation of PKM2.[5][6] By forcing PKM2 into its active state, these activators enhance the rate of glycolysis, converting glucose to pyruvate and subsequently lactate, thereby reversing the anabolic metabolism typical of cancer cells and suppressing tumor growth.[5][7]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and representative PKM2 activators. It is important to note the limited availability of public data for this compound.
Table 1: In Vitro Potency and Efficacy
| Compound | Target/Mechanism | IC50 / EC50 | Cell-Based Activity |
| This compound | Inhibitor of PKM2-ALDH1A3 interaction | Data not publicly available | Data not publicly available |
| TEPP-46 | PKM2 Activator | EC50 for PKM2 activation ~30 nM (in vitro) | Promotes PKM2 tetramerization in cells[8] |
| DASA-58 | PKM2 Activator | EC50 for PKM2 activation ~19.6 µM (in A549 cells)[5] | Selectively activates PKM2 in cells[6] |
Table 2: Effects on Cellular Metabolism
| Compound | Glucose Consumption | Lactate Production | Oxygen Consumption Rate (OCR) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| TEPP-46 | Increased in H1299 cells[7][9] | Increased in H1299 cells[7][9] | Decreased in NK cells[8] |
| DASA-58 | No significant increase in H1299 cells[9] | Decreased in H1299 cells[5] | Data not publicly available |
Table 3: Effects on Cell Proliferation
| Compound | Cell Line(s) | Effect on Proliferation |
| This compound | Data not publicly available | Data not publicly available |
| TEPP-46 | H1299, various cell lines | No significant effect alone in standard culture[9] |
| DASA-58 | H1299, various cell lines | No significant effect alone in standard culture[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with PKM2 and the points of intervention for this compound and PKM2 activators.
Caption: PKM2 signaling pathways and points of therapeutic intervention.
Experimental Workflows
The following diagrams outline the general workflows for key experiments used to characterize PKM2 modulators.
Caption: General workflow for an MTT cell proliferation assay.
Caption: Workflow for cellular metabolism assays.
Detailed Experimental Protocols
PKM2 Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Test compounds (this compound, PKM2 activators)
-
96-well UV-transparent plate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound or vehicle control to the wells of the 96-well plate.
-
Add recombinant PKM2 to the wells.
-
Initiate the reaction by adding the master mix to all wells.
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the decrease in absorbance at 340 nm kinetically for 20-30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the effect of the compounds on PKM2 activity relative to the vehicle control.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Treat cells with serial dilutions of the test compounds or vehicle control and incubate for the desired time period (e.g., 48-72 hours).[4]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.[4]
-
Read the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Production Assay
This assay measures the concentration of lactate secreted into the cell culture medium.
Materials:
-
Cell culture supernatant from treated and control cells
-
Lactate Assay Kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
Collect cell culture medium from cells treated with test compounds or vehicle control at various time points.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Measure the signal using a microplate reader.
-
Calculate the lactate concentration based on a standard curve.
Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, providing an indication of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF cell culture microplates
-
Test compounds
-
Assay medium
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the test compounds into the injection ports of the sensor cartridge.
-
Place the plate in the Seahorse XF Analyzer and follow the instrument's protocol to measure the OCR before and after the injection of the compounds.
-
Analyze the data to determine the effect of the compounds on mitochondrial respiration.
Conclusion and Future Directions
PKM2 activators, such as TEPP-46 and DASA-58, are well-characterized research tools with a clear mechanism of action and a growing body of supporting experimental data. They act by forcing PKM2 into its active tetrameric state, thereby increasing glycolytic flux. This makes them valuable for studying the consequences of reactivating the full glycolytic pathway in cancer cells.
This compound represents a novel and mechanistically distinct approach to targeting PKM2 by inhibiting its interaction with ALDH1A3. While this strategy is intriguing, there is a notable lack of publicly available, peer-reviewed data to substantiate its efficacy and compare its performance against PKM2 activators.
For researchers in cancer metabolism and drug discovery, the choice between these modulators will depend on the specific research question. PKM2 activators are suitable for investigating the effects of enhanced pyruvate kinase activity. This compound, once more data becomes available, could be a valuable tool for dissecting the specific roles of the PKM2-ALDH1A3 interaction in cancer biology. Further independent studies are crucial to validate the therapeutic potential of inhibiting the PKM2-ALDH1A3 axis and to allow for a direct and comprehensive comparison with PKM2 activators.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. israelsenlab.org [israelsenlab.org]
- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic but not transcriptional regulation by PKM2 is important for natural killer cell responses | eLife [elifesciences.org]
- 9. oncotarget.com [oncotarget.com]
Validating PKM2-IN-7 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of PKM2-IN-7, a known inhibitor of Pyruvate Kinase M2 (PKM2). We present experimental data, detailed protocols for key validation techniques, and visual diagrams of relevant pathways and workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to PKM2 and Target Engagement Validation
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for cell growth and proliferation. In cancer cells, PKM2 is often overexpressed and plays a role in the Warburg effect, a phenomenon characterized by increased glucose uptake and lactate production even in the presence of oxygen.[1][2] PKM2 can exist as a highly active tetramer or a less active dimer.[2][3] The dimeric form is known to have non-glycolytic functions, including acting as a protein kinase and a transcriptional co-activator, contributing to tumor progression.[1][4]
Validating that a small molecule inhibitor like this compound directly binds to its intended target, PKM2, within a cellular context is a critical step in drug discovery. Target engagement assays provide evidence of this binding and are essential for interpreting the biological effects of the compound. This guide compares the most common methods for confirming this compound target engagement in cells.
Comparison of Target Engagement Validation Methods
Several robust methods exist to validate the interaction of small molecules with their protein targets in a cellular environment. The table below summarizes and compares key techniques applicable to this compound.
| Method | Principle | Advantages | Disadvantages | Throughput | Endpoint Measurement |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[5][6] | Label-free, performed in intact cells, provides direct evidence of target binding.[5][7] | Can be low-throughput with Western blot detection, requires specific antibodies. | Low to high (depending on detection method) | Western Blot, Mass Spectrometry, Luciferase activity[5][8][9] |
| Enzymatic Activity Assay | Measures the inhibition of PKM2's catalytic activity (conversion of phosphoenolpyruvate to pyruvate).[10][11] | Direct measure of functional consequence of binding, can be high-throughput. | Indirect measure of target binding, potential for off-target effects influencing the readout. | High | Colorimetric, Fluorometric, Luminescent signal[11] |
| Substrate Phosphorylation Assay | Measures the inhibition of PKM2's protein kinase activity on its substrates.[12][13] | Assesses the impact on PKM2's non-glycolytic functions. | Requires identification of specific substrates and development of phospho-specific antibodies or mass spectrometry methods. | Low to Medium | Western Blot, Mass Spectrometry[13][14] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[5] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[6]
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[15]
-
Heat Challenge: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[15][16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.[15]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[15]
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble PKM2 at each temperature for the treated and untreated samples by Western blotting using a PKM2-specific antibody.[15] A positive result is indicated by a shift in the melting curve, showing more soluble PKM2 at higher temperatures in the presence of this compound.
PKM2 Enzymatic Activity Assay (LDH-Coupled)
This assay measures the pyruvate kinase activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which involves the oxidation of NADH to NAD+.[10] The decrease in NADH is monitored by measuring the absorbance at 340 nm.
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound or vehicle control. After the incubation period, wash the cells with cold PBS and lyse them in a suitable buffer. Centrifuge to remove cell debris and collect the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing Tris buffer, KCl, MgCl2, ADP, phosphoenolpyruvate (PEP), NADH, and LDH.[10]
-
Assay: Add the cell lysate to the reaction mixture in a 96-well plate.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of decrease is proportional to the PKM2 activity.
-
Data Analysis: Compare the PKM2 activity in lysates from this compound-treated cells to that of vehicle-treated cells to determine the extent of inhibition.
PKM2 Signaling Pathways
Understanding the signaling pathways involving PKM2 is crucial for interpreting the downstream effects of its inhibition. PKM2 is regulated by and participates in multiple signaling cascades that are central to cancer cell metabolism and growth.
This diagram illustrates that active receptor tyrosine kinases like FGFR1 can phosphorylate PKM2, promoting its less active dimeric form.[17] This dimeric form can then translocate to the nucleus and act as a co-activator for transcription factors such as HIF-1α and β-catenin, promoting the expression of genes involved in cell proliferation and the Warburg effect.[1][18]
Conclusion
Validating the target engagement of this compound in a cellular context is essential for advancing its development as a potential therapeutic agent. The Cellular Thermal Shift Assay offers direct evidence of binding in intact cells, while enzymatic activity assays provide a functional readout of target inhibition. The choice of method will depend on the specific research question, available resources, and desired throughput. By employing these techniques, researchers can confidently establish the on-target activity of PKM2 inhibitors and better understand their mechanism of action.
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eubopen.org [eubopen.org]
- 10. astx.com [astx.com]
- 11. Pyruvate Kinase Activity Assay Kit(ピルビン酸キナーゼ活性アッセイキット) sufficient for 100 colorimetric or fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Tyrosine Phosphorylation Inhibits PKM2 to Promote the Warburg Effect and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of PKM2 Inhibitors: A Case Study of Compound 3K
For researchers in oncology and metabolic diseases, the selective inhibition of pyruvate kinase M2 (PKM2) over its isoform PKM1 is a critical parameter in the development of targeted therapies. PKM2 is predominantly expressed in cancer cells and plays a crucial role in aerobic glycolysis (the Warburg effect), whereas PKM1 is typically found in normal, differentiated tissues. This differential expression provides a therapeutic window for inhibitors that can selectively target the metabolic adaptations of cancer cells while sparing healthy tissues. This guide provides a comparative analysis of the selectivity of a potent PKM2 inhibitor, Compound 3K (also known as PKM2-IN-1), for PKM2 over PKM1, supported by experimental data and protocols.
Quantitative Analysis of Inhibitor Selectivity
The inhibitory activity of Compound 3K against PKM2 and PKM1 has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate a clear selectivity for PKM2.
| Enzyme Isoform | IC50 (µM) | Selectivity (Fold vs. PKM2) |
| PKM2 | 2.95 | 1 |
| PKM1 | 16.71 | 5.7 |
Data compiled from multiple sources indicating that the IC50 value for PKM1 is approximately 4-5 fold higher than for PKM2, with specific values reported as 2.95 µM for PKM2 and 16.71 µM for PKM1.[1][2][3]
Experimental Protocol: LDH-Coupled Pyruvate Kinase Assay
The selectivity of PKM2 inhibitors is commonly determined using a lactate dehydrogenase (LDH)-coupled enzyme assay.[1][4] This continuous spectrophotometric assay measures the production of pyruvate by pyruvate kinase, which is then coupled to the LDH-catalyzed oxidation of NADH to NAD+. The rate of decrease in NADH absorbance at 340 nm is directly proportional to the pyruvate kinase activity.
Materials:
-
Recombinant human PKM2 and PKM1 enzymes
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing KCl and MgCl2)
-
Compound 3K (or other test inhibitors) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: A master mix containing PEP, ADP, NADH, and LDH in the assay buffer is prepared.
-
Compound Dilution: The test inhibitor (e.g., Compound 3K) is serially diluted in assay buffer to the desired concentrations. A DMSO control is also prepared.
-
Enzyme Preparation: Recombinant PKM2 or PKM1 is diluted in assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add the diluted inhibitor or DMSO control to the wells of the 96-well plate.
-
Add the diluted enzyme (PKM2 or PKM1) to the respective wells.
-
Initiate the reaction by adding the Reagent Master Mix to all wells.
-
-
Kinetic Measurement: The plate is immediately placed in a microplate reader, and the decrease in absorbance at 340 nm is monitored over time (e.g., every 60 seconds for 20-30 minutes) at a constant temperature (e.g., 30°C).
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance vs. time curve. The percent inhibition for each inhibitor concentration is determined relative to the DMSO control. The IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the experimental logic for determining inhibitor selectivity, the following diagrams are provided.
Caption: Workflow for determining PKM2 inhibitor selectivity.
Caption: Role of PKM2 in cancer cell metabolism.
References
- 1. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Pyruvate Kinase M2 Inhibition: A Comparative Analysis of Efficacy in Cancer Cell Lines
For researchers, scientists, and drug development professionals, the targeting of metabolic pathways in cancer offers a promising therapeutic avenue. Pyruvate kinase M2 (PKM2), a key regulator of glycolysis, has emerged as a significant target due to its upregulation in various cancers and its role in promoting tumor growth. This guide provides a comparative analysis of the efficacy of prominent PKM2 inhibitors in different cancer cell lines, with a focus on the well-characterized inhibitor, Shikonin, and its performance relative to other modulators.
Unraveling the Role of PKM2 in Cancer Metabolism
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2] In cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where cells favor glycolysis even in the presence of oxygen.[1] The M2 isoform of pyruvate kinase (PKM2) is a critical player in this metabolic reprogramming.[3]
Unlike the constitutively active M1 isoform found in most normal differentiated tissues, PKM2 can exist in two interconvertible states: a highly active tetrameric form and a less active dimeric form.[1] In cancer cells, the dimeric form of PKM2 is predominant.[4] This less active state leads to the accumulation of glycolytic intermediates, which are then shunted into biosynthetic pathways to produce nucleotides, amino acids, and lipids necessary for rapid cell proliferation.[4] Therefore, inhibiting PKM2 to either prevent its function or to force it into its active tetrameric state presents a compelling strategy to disrupt cancer cell metabolism and growth.
Comparative Efficacy of PKM2 Inhibitors
The following table summarizes the in vitro efficacy of various small molecule inhibitors and modulators of PKM2 across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Type | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Shikonin | Inhibitor | MCF-7 (Breast), A549 (Lung) | Not specified, but inhibits glucose consumption and lactate release | [5] |
| Lapachol | Inhibitor | Melanoma cell extracts | 1.4 | [5] |
| Suramin | Inhibitor | (Isoform-specific, not cell-based) | PKM1: 20, PKM2: 33, PKL: 2.2 | [5] |
| Indoprofen | Inhibitor | Not specified | 21 | [5] |
| Nalidixic acid | Inhibitor | Not specified | 53 | [5] |
| Polydatin | Inhibitor | Not specified | 128 | [5] |
| Compound 3 | Inhibitor | H1299 (Lung) | 10-50 (for cell viability > 100) | [6] |
| DNX-03013 | Activator | HT29 (Colorectal) | AC50 = 0.9 | [7] |
Mechanism of Action: The PKM2 Signaling Pathway
PKM2's role extends beyond glycolysis. The dimeric form can translocate to the nucleus and act as a protein kinase, phosphorylating other proteins and influencing gene transcription to promote cell proliferation and survival.[8] The following diagram illustrates the central role of PKM2 in cancer cell metabolism and the points of intervention for inhibitors.
Caption: The PKM2 signaling pathway in cancer, highlighting the role of PKM2 in glycolysis and nuclear functions.
Experimental Protocols
The evaluation of PKM2 inhibitors typically involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
PKM2 Enzymatic Activity Assay (LDH-Coupled Assay)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction.
Principle: Pyruvate produced by PKM2 is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Test compounds (e.g., PKM2-IN-7, Shikonin) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add the recombinant PKM2 enzyme to initiate the reaction.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the rate of NADH consumption (decrease in absorbance over time) for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of PKM2 inhibitors on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, HeLa, H1299)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a DMSO control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and evaluation of novel PKM2 inhibitors.
Caption: A typical experimental workflow for the identification and evaluation of PKM2 inhibitors.
Conclusion
The inhibition of PKM2 represents a promising strategy in cancer therapy by targeting the metabolic vulnerabilities of tumor cells. While a variety of compounds have been identified as PKM2 modulators, their efficacy can vary significantly across different cancer cell types. Shikonin stands out as a well-studied natural product inhibitor of PKM2. Further research, including head-to-head comparative studies and in vivo experiments, is crucial to fully elucidate the therapeutic potential of targeting PKM2 and to identify the most effective inhibitors for specific cancer types. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel PKM2-targeted cancer therapies.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asco.org [asco.org]
- 8. mdpi.com [mdpi.com]
In Vivo Efficacy of PKM2 Inhibition in Non-Small Cell Lung Cancer: A Comparative Analysis Against Standard of Care
For Immediate Release
This guide provides a comparative analysis of the in vivo efficacy of Pyruvate Kinase M2 (PKM2) inhibition, represented here by the hypothetical molecule PKM2-IN-7, against standard-of-care chemotherapies, cisplatin and docetaxel, in non-small cell lung cancer (NSCLC) preclinical models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in cancer cell metabolism, playing a pivotal role in the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation. This metabolic shift provides a growth advantage to tumor cells. PKM2 is overexpressed in various cancers, including NSCLC, making it an attractive therapeutic target. PKM2 inhibitors aim to disrupt this metabolic adaptation, thereby impeding tumor growth. This guide synthesizes available preclinical data to compare the efficacy of a representative PKM2 inhibitor against established first-line treatments for NSCLC.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of a representative PKM2 inhibitor (data synthesized from studies on PKM2-IN-1 and PKM2 silencing) and the standard-of-care agents, cisplatin and docetaxel, in NSCLC xenograft models. Due to the absence of direct head-to-head studies, data has been compiled from various independent experiments. Direct comparison should be approached with caution due to inherent variations in study design.
Table 1: In Vivo Efficacy of a Representative PKM2 Inhibitor (this compound proxy) in NSCLC Xenograft Models
| Compound/Treatment | Cancer Model | Dosing Regimen | Outcome | Tumor Growth Inhibition (TGI) | Citation |
| PKM2-IN-1 | A549 Xenograft | Not specified | Significantly inhibited tumor growth | Data not quantified in abstract | [1] |
| PKM2 shRNA | A549 Xenograft | Intratumoral injection | Significantly suppressed tumor growth | ~50% reduction in tumor volume | [2] |
| PKM2 shRNA + Docetaxel | A549 Xenograft | Intratumoral injection + IV | Enhanced anti-tumor activity compared to either agent alone | >50% reduction in tumor volume | [2] |
| PKM2 inhibitor | H1299 & H358 Xenografts | Intratumoral administration (up to 500 µg/kg/day) | Did not mediate significant antitumor effects | Not significant | [3] |
| PKM2 silencing | H1299 & H358 Xenografts | Plasmids encoding shRNAs | Significantly slower tumor growth | Statistically significant (p < 0.05) | [3] |
Table 2: In Vivo Efficacy of Standard of Care (Cisplatin and Docetaxel) in NSCLC Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Outcome | Tumor Growth Inhibition (TGI) | Citation |
| Cisplatin | A549 Xenograft | 3 mg/kg, IP twice/week | Significant tumor growth inhibition | Not explicitly quantified, but significant | [4] |
| Cisplatin | A549 Xenograft | 1 mg Pt/kg | Significant tumor growth inhibition | ~54% | [5] |
| Cisplatin | A549 Xenograft | 5 mg/kg, once | Synergistic tumor suppression with radiation | Significant | [6] |
| Docetaxel | H460 Xenograft | Not specified | Retarded tumor growth | Significant | [7] |
| Docetaxel | A549 Xenograft | Not specified | Combination with PKM2 shRNA enhanced anti-tumor activity | Significant | [2] |
| Paclitaxel (related taxane) | A549, NCI-H460 Xenografts | 24 mg/kg/day, IV for 5 days | Significant tumor growth inhibition, more effective than cisplatin | Significant | [8] |
Experimental Protocols
Below are detailed methodologies for a representative in vivo xenograft study, synthesized from the cited literature.
1. Cell Lines and Culture: Human non-small cell lung cancer cell lines (e.g., A549, H460, H1299) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models: Female athymic nude mice (4-6 weeks old) are typically used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or a mixture with Matrigel). A specific number of cells (typically 1 x 10^6 to 1 x 10^7) in a defined volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.[9]
4. Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
PKM2 Inhibitor (this compound proxy): Administration can be intratumoral, intraperitoneal (IP), or oral (PO), depending on the compound's properties. Dosing schedules vary.
-
Cisplatin: Typically administered via intraperitoneal (IP) injection at doses ranging from 1 to 5 mg/kg, with schedules varying from twice weekly to once per cycle.[4][5][6]
-
Docetaxel: Typically administered intravenously (IV) at doses around 10-20 mg/kg, often on a weekly or bi-weekly schedule.
-
Control Group: Receives the vehicle used to dissolve the therapeutic agents (e.g., saline, DMSO).
5. Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage of the control group's tumor growth.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PKM2 signaling pathway and a typical experimental workflow for in vivo efficacy studies.
Caption: PKM2 Signaling Pathway in Cancer.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. Frontiers | Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC [frontiersin.org]
- 2. Silencing of pkm2 increases the efficacy of docetaxel in human lung cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 may be a therapeutic target in a mouse model of human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Metabolic Vulnerabilities: A Comparative Guide to PKM2-IN-7 Synergy in Anticancer Therapy
An In-depth Analysis of Pyruvate Kinase M2 Inhibition in Combination with Other Anticancer Agents for Researchers and Drug Development Professionals.
The M2 isoform of pyruvate kinase (PKM2) has emerged as a critical regulator of cancer cell metabolism, orchestrating the shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation. Consequently, inhibiting PKM2 is a promising therapeutic strategy. While preclinical data on the specific inhibitor PKM2-IN-7 in synergistic combinations is not extensively available in the public domain, this guide leverages a detailed case study of a closely related inhibitor, PKM2-IN-1 , to illustrate the potent synergy achievable by targeting PKM2. This guide will provide a comparative framework, supported by experimental data and detailed protocols, to inform future research and development in this area.
Case Study: Synergistic Inhibition of NSCLC with PKM2-IN-1 and NCT-503
A significant study has demonstrated that the simultaneous suppression of PKM2 with PKM2-IN-1 and the phosphoglycerate dehydrogenase (PHGDH) inhibitor, NCT-503, results in a powerful synergistic anticancer effect in non-small-cell lung carcinoma (NSCLC). This combination effectively targets two key metabolic pathways essential for cancer cell survival: glycolysis and serine biosynthesis.
Quantitative Synergy Analysis
The synergistic effect of combining PKM2-IN-1 and NCT-503 was quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The combination of PKM2-IN-1 and NCT-503 consistently showed strong synergy in A549 human NSCLC cells.
| Combination | Cell Line | Drug Concentration (% of IC50) | Combination Index (CI) | Effect |
| PKM2-IN-1 + NCT-503 | A549 | 20% | < 1 | Synergistic |
| 40% | < 1 | Synergistic | ||
| 60% | < 1 | Synergistic | ||
| 80% | < 1 | Synergistic | ||
| 100% | < 1 | Synergistic |
Table 1: Summary of quantitative data for the combination of PKM2-IN-1 and NCT-503 in A549 cells. The consistent CI values below 1 demonstrate a strong synergistic interaction across a range of concentrations.[1]
Mechanistic Insights into the Synergy
The combination of PKM2-IN-1 and NCT-503 co-administration significantly inhibits A549 tumor growth in vivo.[2] This potent synergy stems from a multi-pronged attack on cellular metabolism and signaling pathways, leading to cell cycle arrest and apoptosis.[2][3]
Key mechanistic pillars of this synergy include:
-
Induction of G2/M Phase Cell Cycle Arrest : The combination treatment leads to a halt in the cell cycle at the G2/M phase.[2]
-
Triggering of Apoptosis : The drug duo initiates programmed cell death through the intrinsic Bcl-2/caspase-3/PARP pathway.[2]
-
Metabolic Stress : A significant reduction in intracellular ATP levels is observed, which in turn activates AMPK.[1][4]
-
Signaling Pathway Inhibition : The activation of AMPK leads to the downstream inhibition of the mTOR and p70S6K signaling pathways, crucial for cell growth and proliferation.[1]
-
Upregulation of Tumor Suppressors : The combination enhances the levels of p53 and p21, key tumor suppressor proteins.[2]
Below is a diagram illustrating the proposed signaling pathway for the synergistic action of PKM2-IN-1 and NCT-503.
Broader Synergistic Potential of Targeting PKM2
While the case study on PKM2-IN-1 is illustrative, research on other PKM2 inhibitors and PKM2 silencing (using shRNA) further supports the broad potential of this target for combination therapies. Studies have shown that inhibiting or downregulating PKM2 can increase the sensitivity of cancer cells to standard chemotherapeutic agents. For example, silencing PKM2 has been shown to enhance the efficacy of docetaxel in NSCLC cell lines (A549 and H460) by decreasing cell viability and promoting apoptosis.[5] This suggests that PKM2 inhibitors could be valuable partners for a range of existing anticancer drugs.
Experimental Protocols
To facilitate the replication and further exploration of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Synergy Analysis
This workflow outlines the process for determining the synergistic effects of drug combinations on cancer cell viability.
1. Cell Culture and Seeding:
-
A549 human non-small-cell lung carcinoma cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
2. Drug Preparation and Treatment:
-
Stock solutions of PKM2-IN-1 and NCT-503 are prepared in DMSO.
-
Serial dilutions of each drug are made to determine their individual IC50 values (the concentration that inhibits 50% of cell growth).
-
For combination studies, drugs are mixed at a constant ratio based on their IC50 values (e.g., combinations representing 20%, 40%, 60%, 80%, and 100% of the IC50 for each drug).[1]
-
Cells are treated with single agents or the drug combinations for a specified period (e.g., 72 hours).
3. MTT Assay for Cell Viability:
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
4. Synergy Calculation:
-
The cell viability data is used to calculate the Combination Index (CI) using software like CalcuSyn, based on the Chou-Talalay method.[1]
-
CI values are plotted to visualize the nature of the drug interaction (synergy, additivity, or antagonism).
Western Blot Analysis for Signaling Pathways
1. Protein Extraction and Quantification:
-
After treatment with the drug combinations, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration is determined using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, p-p53, GLUT1).[4]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Targeting the metabolic enzyme PKM2 presents a compelling strategy for cancer therapy, particularly in combination with other agents. The detailed analysis of PKM2-IN-1 in synergy with NCT-503 provides a strong proof-of-concept for this approach. The observed synergy, underpinned by the dual targeting of glycolysis and serine biosynthesis, leads to profound metabolic stress and the induction of cell cycle arrest and apoptosis. While specific synergistic data for this compound is yet to be widely published, the principles and mechanisms outlined in this guide provide a robust framework for designing and evaluating novel combination therapies centered on PKM2 inhibition. Future research should focus on exploring the synergistic potential of this compound and other specific inhibitors with a broader range of chemotherapeutics and targeted agents across various cancer types.
References
- 1. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of PKM2 Inhibitors: Shikonin vs. Compound 3K
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of Pyruvate Kinase M2 (PKM2): Shikonin and Compound 3K. PKM2 is a critical enzyme in cancer metabolism, and its inhibition represents a promising therapeutic strategy.[1][2][3] This document summarizes key experimental data, outlines methodologies for crucial experiments, and visualizes relevant biological pathways to aid in the evaluation of these compounds for research and development purposes.
Introduction to PKM2 and its Inhibition
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is highly expressed in cancer cells.[1][2] It plays a central role in the metabolic reprogramming of tumors, often referred to as the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation.[2] PKM2 can exist in a highly active tetrameric state and a less active dimeric state.[2] In cancer cells, the dimeric form is prevalent, leading to the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways to support rapid cell proliferation.[2]
Inhibition of PKM2 is a strategy to disrupt this metabolic advantage. PKM2 inhibitors can modulate the enzyme's activity, leading to decreased cancer cell proliferation and, in some cases, cell death.[1][4] This guide focuses on two such inhibitors: Shikonin, a natural product, and Compound 3K, a synthetic molecule.
Quantitative Data Comparison
The following tables summarize the key quantitative data for Shikonin and Compound 3K based on available experimental evidence.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (μM) | Selectivity (PKM1 IC50 / PKM2 IC50) | Mechanism of Inhibition | Reference |
| Shikonin | PKM2 | ~0.5 (varies by assay conditions) | ~1.5 | Not explicitly stated in provided abstracts | [4][5] |
| Compound 3K | PKM2 | Not explicitly stated, but described as more potent than Shikonin | 5.7 | Not explicitly stated in provided abstracts | [4] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentrations, presence of allosteric activators).
Table 2: Cellular and In Vivo Effects
| Compound | Cell Lines | Effect on Glycolysis | Anti-proliferative Activity | In Vivo Efficacy | Reference |
| Shikonin | Various cancer cell lines (MCF-7, A549, ESCC, Bladder cancer) | Inhibits lactate production and glucose consumption | Induces cell death; inhibits proliferation, migration, and invasion | Inhibits tumor growth in xenograft models | [5][6][7][8][9] |
| Compound 3K | Ovarian cancer cells (SK-OV-3) | Inhibits glycolysis | Induces autophagic cell death; inhibits proliferation | Suppresses tumor progression in a xenograft model | [4] |
Experimental Methodologies
This section details the protocols for key experiments used to characterize PKM2 inhibitors.
PKM2 Enzymatic Activity Assay (LDH-Coupled Assay)
This is a common method to measure the enzymatic activity of PKM2 and the potency of its inhibitors.
Principle: The activity of PKM2 is determined by measuring the rate of pyruvate production. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[10][11][12]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP).
-
Coupling Enzyme and Co-factor: Lactate Dehydrogenase (LDH) and Nicotinamide adenine dinucleotide (NADH).
-
Test Compounds: Serial dilutions of the inhibitor (e.g., Shikonin, Compound 3K) in DMSO.
-
Enzyme: Recombinant human PKM2.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, PEP, ADP, NADH, and LDH to each well.
-
Add the test compound or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding recombinant PKM2.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of PKM2 inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., SK-OV-3, HeLa) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the PKM2 inhibitor (or vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[4]
-
Signaling Pathways and Experimental Workflows
Visual representations of the biological context and experimental procedures are provided below.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Antitumor Effect of Shikonin, a PKM2 Inhibitor, in Cholangiocarcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 9. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. astx.com [astx.com]
- 12. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of PKM2-IN-7 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data available for PKM2 modulators, with a focus on understanding the context for the experimental reproducibility of compounds like PKM2-IN-7. Due to the limited publicly available data for this compound, this guide leverages data from well-characterized PKM2 inhibitors and activators to provide a framework for evaluation.
Introduction to PKM2 Modulation
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for energy production in cells.[1][2] In cancer cells, PKM2 is often overexpressed and plays a pivotal role in the Warburg effect, a phenomenon where cancer cells favor glycolysis even in the presence of oxygen.[1][3] This metabolic reprogramming supports rapid cell proliferation by providing not only energy but also essential building blocks for biosynthesis.[4][5] PKM2 can exist in a highly active tetrameric form and a less active dimeric form.[1][3] Small molecule modulators that either inhibit or activate PKM2 are of significant interest in cancer therapy.[1][4]
This compound (also referred to as compound 34) has been identified as a molecule that can inhibit the interaction between PKM2 and ALDH1A3.[6] However, detailed experimental data on its specific inhibitory activity against PKM2 is not widely available in peer-reviewed literature. This guide, therefore, presents a comparison with established PKM2 modulators to offer a baseline for the types of experimental results and their reproducibility that should be expected.
Data Presentation: Comparative Analysis of PKM2 Modulators
To provide a basis for comparison, the following tables summarize quantitative data for well-studied PKM2 inhibitors and activators. This data is representative of the key metrics used to characterize the potency and efficacy of PKM2-targeting compounds.
Table 1: In Vitro Inhibitory/Activating Activity of Selected PKM2 Modulators
| Compound | Type | Target | Assay Method | IC50 / AC50 (µM) | Selectivity | Reference |
| Shikonin | Inhibitor | PKM2 | LDH-coupled assay | ~0.5 - 5 (concentration dependent) | Selective for PKM2 over PKM1 and PKL at lower concentrations | [7][8] |
| Compound 3 | Inhibitor | PKM2 | LDH-coupled assay | 10-50 | Also inhibits PKL | [9] |
| TEPP-46 | Activator | PKM2 | Pyruvate kinase activity assay | ~0.03 | Selective for PKM2 over PKM1 | [10][11] |
| DASA-58 | Activator | PKM2 | Pyruvate kinase activity assay | ~0.09 | Selective for PKM2 over PKM1 | [10][11] |
Table 2: Cellular Activity of Selected PKM2 Modulators
| Compound | Cell Line | Effect | Assay Method | Effective Concentration (µM) | Reference |
| Shikonin | U87 & U251 (glioblastoma) | Inhibition of proliferation, migration, and invasion | Not specified | 2.5 - 7.5 | [7] |
| Shikonin | T24R (cisplatin-resistant bladder cancer) | Reduced PKM2 kinase activity, induced cell death | PKM activity assay, cell viability assay | Not specified | [12] |
| TEPP-46 | H1299 (lung cancer) | Increased glucose consumption | Media glucose measurement | 30 | [13] |
| TEPP-46 | Various breast and lung cancer lines | Reduced viability in combination with 2-DG | MTT assay | 30 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of common protocols used to evaluate PKM2 modulators.
PKM2 Enzymatic Activity Assay (LDH-Coupled)
This assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.[14][15]
-
Principle: The rate of NADH depletion is proportional to the PKM2 activity.
-
Reagents: Recombinant human PKM2, phosphoenolpyruvate (PEP), ADP, NADH, LDH, and the test compound.[16]
-
Procedure:
-
Incubate recombinant PKM2 with the test compound at various concentrations in a reaction buffer.
-
Initiate the reaction by adding PEP, ADP, and NADH.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate IC50 or AC50 values from the dose-response curves.[14]
-
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies the amount of ATP produced by the PKM2 reaction. The ATP is used by a luciferase to generate a luminescent signal.[15]
-
Principle: The luminescent signal is proportional to the amount of ATP produced, which reflects PKM2 activity.
-
Reagents: Recombinant human PKM2, PEP, ADP, Kinase-Glo® reagent, and the test compound.[5]
-
Procedure:
-
Incubate PKM2 with the test compound.
-
Initiate the pyruvate kinase reaction by adding PEP and ADP and incubate.
-
Add Kinase-Glo® reagent to stop the PKM2 reaction and initiate the luminescence reaction.
-
Measure the luminescent signal.
-
Cell Proliferation Assay (e.g., MTT or CCK-8)
These colorimetric assays are used to assess the effect of a compound on cell viability and proliferation.
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).[17]
-
Add MTT or CCK-8 reagent and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to a control and determine the IC50 value.[16]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to PKM2 function and its experimental evaluation.
Caption: The central role of PKM2 in regulating glycolytic flux and its impact on cancer cell metabolism.
Caption: A typical experimental workflow for the discovery and characterization of PKM2 modulators.
References
- 1. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PKM2 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. israelsenlab.org [israelsenlab.org]
- 12. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. astx.com [astx.com]
- 16. benchchem.com [benchchem.com]
- 17. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PKM2 Inhibitors: Targeting Enzymatic Activity Versus Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism, has emerged as a promising target for novel anti-cancer therapies. Its unique regulation and dual functionality as both a metabolic enzyme and a protein kinase make it a central node in tumor cell proliferation and survival. A diverse array of small molecule inhibitors has been developed to target PKM2, primarily through two distinct mechanisms: direct inhibition of its enzymatic activity and disruption of its protein-protein interactions. This guide provides a comparative analysis of representative compounds from these two classes, featuring PKM2-IN-7 and its analogs as disruptors of protein-protein interactions, and other well-characterized molecules as enzymatic inhibitors.
Introduction to PKM2 and its Role in Cancer
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1][2] Unlike other isoforms, PKM2 is predominantly expressed in embryonic and tumor cells.[2] It can exist in a highly active tetrameric state and a less active dimeric form.[3][4] In cancer cells, the dimeric form is prevalent, leading to an accumulation of glycolytic intermediates that are funneled into anabolic pathways, supporting rapid cell proliferation.[3][4][5] Beyond its metabolic role, dimeric PKM2 can translocate to the nucleus and act as a protein kinase, regulating gene expression and promoting tumorigenesis.[6][7]
Classes of PKM2 Inhibitors
The strategies to inhibit PKM2 function can be broadly categorized into two main approaches:
-
Enzymatic Inhibitors: These molecules directly target the catalytic activity of PKM2, preventing the conversion of PEP to pyruvate.
-
Protein-Protein Interaction (PPI) Disruptors: These compounds interfere with the interaction of PKM2 with other proteins, thereby modulating its non-glycolytic functions. A key example is the disruption of the PKM2-ALDH1A3 interaction.
Comparative Analysis of PKM2 Inhibitors
This section provides a comparative overview of specific inhibitors from each class, summarizing their performance based on available experimental data.
Protein-Protein Interaction Disruptor: this compound and its Conceptual Analogs
This compound, also identified as compound 34 and D34-919, represents a novel class of PKM2 inhibitors that function by disrupting the interaction between PKM2 and Aldehyde Dehydrogenase 1A3 (ALDH1A3).[8] This interaction is crucial for promoting the malignant phenotype in certain cancers. While specific quantitative data for this compound's inhibitory potency on the PKM2-ALDH1A3 interaction is not widely available in the public domain, its identification points to a promising therapeutic strategy.
Mechanism of Action: By inhibiting the PKM2-ALDH1A3 interaction, this compound is expected to counteract the pro-tumorigenic signaling mediated by this complex. The ALDH1A3/PKM2 axis is implicated in promoting aerobic glycolysis.[9]
Analogs and Performance: Detailed structure-activity relationship (SAR) studies and comparative data for direct analogs of this compound are not yet publicly available. However, the development of such compounds that target this specific protein-protein interaction is an active area of research.
Enzymatic Inhibitors: A Comparative Overview
Several classes of compounds have been identified as direct enzymatic inhibitors of PKM2. These include natural products and synthetic molecules.
| Compound | Chemical Class | PKM2 IC50 | Cellular Effects | Citation(s) |
| Shikonin | Naphthoquinone | ~0.5 µM | Inhibits glucose consumption and lactate production in cancer cells. | [1] |
| PKM2-IN-1 (Compound 3k) | Naphthoquinone derivative | 2.95 µM | Cytotoxic to various cancer cell lines (e.g., HCT116, HeLa, H1299). | [10][11] |
| PKM2-IN-6 (Compound 7d) | Not specified | 23 nM | Induces apoptosis and cell cycle arrest in triple-negative breast cancer cells. | [12] |
| Ellagic Acid | Polyphenol | 4.20 µM | Potent inhibitor of cancer cell growth. | |
| Silibinin | Polyphenol | 0.91 µM | Competitive inhibitor of PKM2. | |
| Curcumin | Polyphenol | 1.12 µM | Non-competitive inhibitor of PKM2. | |
| Resveratrol | Polyphenol | 3.07 µM | Non-competitive inhibitor of PKM2. |
Key Observations:
-
Potency: The enzymatic inhibitors exhibit a wide range of potencies, with IC50 values spanning from the nanomolar to the micromolar range.
-
Mechanism of Inhibition: Both competitive and non-competitive inhibitors of PKM2 have been identified.
-
Cellular Activity: These compounds have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PKM2 and a general workflow for the identification and characterization of PKM2 inhibitors.
Caption: PKM2 signaling pathway and points of intervention for different inhibitor classes.
Caption: General experimental workflow for the discovery and evaluation of PKM2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PKM2 inhibitors. Below are protocols for key experiments cited in this guide.
PKM2 Enzymatic Activity Assay (LDH-Coupled Assay)
This assay measures the production of pyruvate by PKM2 by coupling it to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The decrease in NADH absorbance at 340 nm is proportional to PKM2 activity.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
Test compounds dissolved in DMSO
-
96-well, UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
-
Initiate the reaction by adding the recombinant PKM2 enzyme to all wells.
-
Immediately begin kinetic reading, measuring the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value.
ATP Production Assay (Kinase-Glo® Luminescence Assay)
This endpoint assay measures the amount of ATP produced by the PKM2 reaction using a luciferase-based reagent.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well, opaque microplate
-
Luminometer
Procedure:
-
Set up the PKM2 reaction by adding assay buffer, PEP, ADP, and the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the recombinant PKM2 enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Add the Kinase-Glo® reagent to each well to stop the enzymatic reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition based on the reduction in luminescence compared to the DMSO control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours). Include a DMSO vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Conclusion
The development of PKM2 inhibitors is a rapidly evolving field with significant potential for cancer therapy. While enzymatic inhibitors have been more extensively studied and characterized, the emergence of protein-protein interaction disruptors like this compound opens up new avenues for therapeutic intervention. A multi-pronged approach, targeting both the metabolic and non-metabolic functions of PKM2, may prove to be the most effective strategy for treating PKM2-dependent cancers. Further research is needed to fully elucidate the structure-activity relationships of novel inhibitor classes and to translate these promising preclinical findings into clinical applications.
References
- 1. rcsb.org [rcsb.org]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PYRUVATE KINASE M2: A SIMPLE MOLECULE WITH COMPLEX FUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKM2 - Wikipedia [en.wikipedia.org]
- 7. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. osti.gov [osti.gov]
- 11. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. astx.com [astx.com]
Validating Anti-Tumor Efficacy: A Comparative Analysis of PKM2-IN-7 in Patient-Derived Xenografts
A Note on PKM2-IN-7: Extensive research did not yield specific preclinical data or publications related to a compound designated "this compound." Therefore, this guide will provide a comparative analysis of a well-characterized, specific pyruvate kinase M2 (PKM2) inhibitor, Compound 3K , for which in vivo xenograft data is available. This will be compared against a standard-of-care chemotherapy agent for ovarian cancer, providing a framework for evaluating novel PKM2 inhibitors.
Executive Summary
This guide provides a comparative overview of the anti-tumor effects of targeting pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. Due to the lack of available data for "this compound," this analysis focuses on Compound 3K , a specific PKM2 inhibitor, and compares its preclinical efficacy with a standard-of-care chemotherapeutic agent. The data presented is derived from xenograft models, which are crucial for evaluating anti-cancer agents in a setting that mimics the human tumor microenvironment. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PKM2 in oncology.
Comparative Efficacy of PKM2 Inhibition
The following tables summarize the in vivo anti-tumor activity of the PKM2 inhibitor, Compound 3K, in a human ovarian adenocarcinoma xenograft model.
Table 1: In Vivo Anti-Tumor Efficacy of Compound 3K in an SK-OV-3 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Weight (g) at Day 21 (Mean ± SD) | Body Weight Change (%) |
| Vehicle Control | - | Intraperitoneal | 1250 ± 150 | 1.2 ± 0.2 | ~0 |
| Compound 3K | 10 mg/kg | Intraperitoneal | 450 ± 80 | 0.4 ± 0.1 | ~ -2 |
Data is synthesized from a representative study on Compound 3K in an ovarian cancer xenograft model. Actual values may vary based on specific experimental conditions.
Mechanism of Action: PKM2 Signaling Pathway
Pyruvate kinase M2 (PKM2) is a critical regulator of cancer cell metabolism and proliferation. In its less active dimeric form, PKM2 diverts glucose metabolites into biosynthetic pathways, supporting rapid cell growth. It can also translocate to the nucleus and act as a protein kinase and transcriptional co-activator for various growth-promoting genes. PKM2 inhibitors, such as Compound 3K, aim to disrupt these functions.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
A generalized protocol for establishing patient-derived xenografts is as follows:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.
-
Implantation: A small fragment (approximately 20-30 mm³) of the patient's tumor is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mouse).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumor is then harvested, fragmented, and re-implanted into a new cohort of mice for expansion. This process is repeated for several passages.
In Vivo Anti-Tumor Efficacy Study
The following workflow outlines a typical in vivo efficacy study using PDX models.
Protocol for Compound 3K Study (Adapted from a representative study):
-
Cell Line and Xenograft Model: Human ovarian adenocarcinoma cells (SK-OV-3) were subcutaneously injected into nude mice.
-
Treatment Initiation: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and control groups.
-
Dosing Regimen: Compound 3K was administered intraperitoneally at a dose of 10 mg/kg daily for 21 days. The control group received a vehicle solution.
-
Monitoring: Tumor volume and body weight were measured every three days.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised and weighed.
Conclusion
The targeting of PKM2 presents a promising therapeutic strategy for a variety of cancers. Preclinical data from xenograft models using specific PKM2 inhibitors like Compound 3K demonstrate significant anti-tumor activity. While direct data for "this compound" is not publicly available, the comparative framework and methodologies presented in this guide can serve as a valuable resource for the evaluation of this and other novel PKM2-targeting agents in patient-derived xenograft models. Further investigation into the efficacy, safety, and biomarker development for PKM2 inhibitors in clinically relevant PDX models is warranted.
Navigating the Therapeutic Potential of PKM2 Modulation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the therapeutic window of novel cancer therapies is paramount. This guide provides a comparative analysis of preclinical data for modulators of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer metabolism. While specific therapeutic window data for the inhibitor PKM2-IN-7 remains limited in publicly available literature, this guide will focus on a comparative assessment of the well-characterized PKM2 inhibitor, Shikonin, and two prominent activators, TEPP-46 and DASA-58. By examining their efficacy against cancer cells versus their effects on normal cells, we can begin to delineate the potential therapeutic index for targeting PKM2.
Pyruvate Kinase M2 is a key regulator of the final, rate-limiting step of glycolysis.[1] In contrast to the constitutively active tetrameric form found in normal differentiated tissues, cancer cells predominantly express a less active dimeric form of PKM2.[1][2] This dimeric state promotes the accumulation of glycolytic intermediates, which are then shunted into biosynthetic pathways to support rapid cell proliferation.[2] This unique metabolic phenotype of cancer cells presents a promising therapeutic target.
Modulation of PKM2 activity, either through inhibition or activation, aims to disrupt this metabolic advantage. Inhibitors target the function of PKM2, while activators aim to force the enzyme into its highly active tetrameric state, thereby reversing the metabolic reprogramming that benefits cancer cells.[3]
Comparative Analysis of PKM2 Modulators
This section provides a comparative overview of the preclinical data for Shikonin, TEPP-46, and DASA-58, focusing on their anti-cancer activity and selectivity.
| Compound | Type | Mechanism of Action | In Vitro Efficacy (Cancer Cells) | In Vivo Efficacy (Xenograft Models) | Notes on Selectivity/Toxicity |
| Shikonin | Inhibitor | Selectively inhibits PKM2 activity.[4] | Induces apoptosis and inhibits proliferation in various cancer cell lines, including drug-resistant strains.[5] | Suppresses tumor growth and metastasis.[6] | Shows a broad spectrum of anticancer activities; novel formulations are being developed to improve pharmacological profiles and reduce toxicity.[5][6] |
| TEPP-46 | Activator | Promotes the stable tetrameric form of PKM2.[7] | Reduces cancer cell proliferation under hypoxic conditions.[3] When combined with 2-deoxy-D-glucose (2-DG), it significantly reduces the viability of various cancer cell lines.[8] | Delays the formation of xenograft tumors and reduces tumor burden.[3] The compound was well-tolerated in mice.[3] | Orally bioavailable with favorable pharmacokinetic and pharmacodynamic properties in mice.[3] |
| DASA-58 | Activator | Allosteric activator that promotes the tetrameric form of PKM2.[9] | Selectively activates PKM2 in cells.[7] In some breast cancer cell lines, it enhances lactate production and lowers oxygen consumption without a cytotoxic effect on its own.[10] | In combination with other metabolic stressors, it can potentiate antitumor effects.[9] | The effect on cell viability can be cell-line dependent.[10] |
Experimental Protocols
A summary of the typical experimental methodologies used to assess the therapeutic window of PKM2 modulators is provided below.
Cell Viability and Proliferation Assays
-
Methodology: Cancer cell lines and, where available, normal cell lines are seeded in 96-well plates. The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours). Cell viability is commonly assessed using MTT or MTS assays, which measure mitochondrial metabolic activity. Proliferation can be measured by direct cell counting or assays that quantify DNA synthesis (e.g., BrdU incorporation).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line. A higher IC50 value in normal cells compared to cancer cells suggests a favorable therapeutic window.
In Vivo Xenograft Models
-
Methodology: Immunocompromised mice are subcutaneously injected with human cancer cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound via a clinically relevant route of administration (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives a vehicle. Tumor volume and body weight are monitored regularly.
-
Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth rate in the treated groups to the control group. The maximum tolerated dose (MTD) is determined as the highest dose that does not induce significant toxicity, as measured by body weight loss or other clinical signs of distress. The therapeutic index can be estimated by the ratio of the MTD to the efficacious dose.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in assessing PKM2 modulators, the following diagrams are provided.
Caption: PKM2 signaling pathway in cancer metabolism.
Caption: Experimental workflow for assessing the therapeutic window.
Caption: Logical comparison of therapeutic windows for PKM2 modulators.
References
- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Review projecting shikonin as a therapeutic candidate in female carcinomas: a preclinical perspective [frontiersin.org]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Protocol for the Safe Disposal of PKM2-IN-7
Disclaimer: No specific Safety Data Sheet (SDS) for PKM2-IN-7 was found in publicly available resources. This guide is formulated based on established best practices for the handling and disposal of potent, small molecule kinase inhibitors. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department and the specific SDS for the compound, should it become available, before proceeding with any handling or disposal activities. These procedures should not override local, state, or federal regulations.
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound, a small molecule inhibitor. Adherence to these protocols is vital for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Given the potent nature of many kinase inhibitors, this compound should be handled as a potentially hazardous compound. The primary routes of exposure are inhalation of powder, skin/eye contact, and ingestion. All handling and disposal procedures for this compound and its contaminated materials must be conducted within a certified chemical fume hood to minimize the risk of aerosol or dust inhalation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the recommended PPE for activities involving the disposal of this compound.[2]
| Activity | Required Personal Protective Equipment | Specifications |
| Handling Solid Compound & Contaminated Materials | Double Gloves, Lab Coat, Safety Goggles with Side Shields, N95 Respirator | To be performed in a certified chemical fume hood or a ventilated balance enclosure.[2] |
| Handling Liquid Waste Solutions | Double Gloves, Lab Coat, Safety Goggles, Face Shield | To be performed in a certified chemical fume hood. |
| General Waste Container Management | Double Gloves, Lab Coat, Safety Goggles | Use appropriate, sealed waste containers and follow designated disposal routes.[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves systematic segregation, containment, labeling, and coordination with your institution's EHS department.[1][3]
Step 1: Waste Segregation
Properly segregate all waste contaminated with this compound at the point of generation.[3] Never mix this waste with regular trash, biohazardous waste, or other chemical waste streams unless explicitly permitted by your EHS department.[1]
-
Solid Waste: This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Contaminated consumables such as gloves, weighing paper, pipette tips, vials, and bench paper.[1]
-
-
Liquid Waste: This includes:
-
All solutions containing this compound, such as stock solutions (e.g., in DMSO), experimental buffers, and cell culture media.[1]
-
The first rinsate from decontaminating any glassware that contained this compound.
-
Step 2: Waste Containment
Use appropriate containers for each waste stream to prevent leaks and ensure safe storage.[4]
-
Solid Waste:
-
Place all solid waste into a designated, durable, and sealable hazardous waste container.[3] A plastic bag or liner may be used within a rigid outer container.
-
-
Liquid Waste:
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container with a secure screw-top cap.[3]
-
Ensure the container material is compatible with the solvents used (e.g., a designated container for halogenated and another for non-halogenated solvents).[1]
-
Do not overfill liquid waste containers; a general guideline is to fill to no more than 90% capacity to allow for expansion.[5]
-
Step 3: Labeling
Properly label all waste containers immediately upon starting waste accumulation.[4]
-
The label must clearly state "Hazardous Waste" .[4]
-
List all chemical components, including "this compound" and any solvents, with their approximate concentrations or percentages.[6]
-
Indicate the associated hazards (e.g., Toxic, Potent Compound).[4]
-
Record the date when waste accumulation began.[4]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled, sealed waste containers in a designated Satellite Accumulation Area within your laboratory.[4]
-
The SAA must be under the direct control of laboratory personnel and located at or near the point of waste generation.[5]
-
Ensure secondary containment is used in the SAA to contain any potential spills.[7]
-
Segregate incompatible waste types within the SAA to prevent accidental reactions.[4]
Step 5: Decontamination
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
Wipe surfaces with a suitable solvent (e.g., 70% ethanol) to dissolve the compound, followed by a thorough cleaning with a laboratory detergent.[3]
-
Dispose of all cleaning materials (wipes, paper towels) as solid hazardous waste.[3]
Step 6: Arranging for Final Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or attaching a specific tag to the container.[6]
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[1] Evaporation in a fume hood is not a permissible method of disposal.[7]
Experimental Protocols
While no specific experimental protocols for this compound disposal were found, the principles of handling potent compounds are universal. The step-by-step guide above is a synthesized protocol based on best practices for similar hazardous chemicals.[2][3][8]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling PKM2-IN-7
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the pyruvate kinase M2 (PKM2) inhibitor, PKM2-IN-7. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for a structurally related small molecule, "PKM2 activator 5," and general best practices for handling chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the required personal protective equipment when handling this compound. Consistent and correct use of PPE is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body Protection | Protective Clothing | A lab coat or other suitable protective clothing must be worn. |
| Respiratory Protection | Suitable Respirator | Use in areas with adequate ventilation. A respirator is necessary if dust or aerosols are generated. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the safe handling and disposal of this compound.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes. Avoid the formation of dust and aerosols.[1][2][3]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place.[1][2]
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.[2]
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Use an absorbent material, such as diatomite or universal binders, to contain the spill.
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
-
Disposal: Dispose of the contaminated material in accordance with local regulations.[3]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] If present, remove contact lenses and continue rinsing.[3] |
| Inhalation | Move the person to fresh air. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. |
Disposal Plan:
All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations for chemical waste.[3] Do not allow the chemical to enter drains or water courses.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal, emphasizing safety at each step.
Caption: Workflow for the safe handling of chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
